molecular formula C32H40N8O2S B611260 TC OT 39 CAS No. 479232-57-0

TC OT 39

カタログ番号: B611260
CAS番号: 479232-57-0
分子量: 600.8 g/mol
InChIキー: KSNHHKZYKYNBEI-NDEPHWFRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TC-OT 39 is a potent non-peptide oxytocin receptor partial agonist.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-(4-methyl-1,4-diazepane-1-carbothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N8O2S/c1-22-18-23(30(41)40-21-25-20-34-37(3)29(25)35-26-8-4-5-9-27(26)40)11-12-24(22)19-33-32(42)39-15-6-10-28(39)31(43)38-14-7-13-36(2)16-17-38/h4-5,8-9,11-12,18,20,28,35H,6-7,10,13-17,19,21H2,1-3H3,(H,33,42)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNHHKZYKYNBEI-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N6CCCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N6CCCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031871
Record name TC OT 39
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479232-57-0
Record name (2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479232-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TC OT 39
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TC-OT-39
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMV6SD8REW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TC OT 39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC OT 39 is a non-peptide small molecule that exhibits a complex pharmacological profile, acting as a modulator of the oxytocin and vasopressin receptor systems. Its unique activity as a partial agonist at the oxytocin receptor (OXTR) and vasopressin V2 receptor (V2R), coupled with its antagonistic activity at the vasopressin V1a receptor (V1aR), makes it a compound of significant interest for therapeutic development in various physiological and pathological contexts. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor interaction, downstream signaling pathways, and the experimental methodologies used to characterize its activity.

Data Presentation

The following tables summarize the quantitative data available for this compound, highlighting its binding affinity and functional potency at its target receptors. It is important to note the variability in reported values, which may arise from different experimental systems and assay conditions.

Table 1: Receptor Binding Affinity (Ki) of this compound

ReceptorKi (nM)Source(s)
Oxytocin Receptor (OXTR)147[1]
Vasopressin V1a Receptor (V1aR)330[1][2]
Vasopressin V2 Receptor (V2R)>1000[1]

Table 2: Functional Potency (EC50) of this compound

ReceptorEC50 (nM)ActivitySource(s)
Oxytocin Receptor (OXTR)33, 180Partial Agonist[2]
Vasopressin V2 Receptor (V2R)850Partial Agonist

Core Mechanism of Action

This compound's mechanism of action is defined by its differential activity at three distinct G-protein coupled receptors (GPCRs):

  • Oxytocin Receptor (OXTR): As a partial agonist, this compound binds to and activates the OXTR, but with lower intrinsic efficacy than the endogenous ligand, oxytocin. This results in a submaximal cellular response. The OXTR primarily couples to the Gq/11 family of G proteins.

  • Vasopressin V1a Receptor (V1aR): this compound acts as an antagonist at the V1aR. It binds to the receptor but does not induce a conformational change leading to activation. By occupying the binding site, it blocks the action of the endogenous ligand, arginine vasopressin (AVP). The V1aR also signals through the Gq/11 pathway.

  • Vasopressin V2 Receptor (V2R): Similar to its action on the OXTR, this compound is a partial agonist at the V2R. The V2R is primarily coupled to the Gs family of G proteins.

Signaling Pathways

The multifaceted activity of this compound results in the modulation of distinct intracellular signaling cascades.

Oxytocin Receptor (OXTR) Signaling Pathway (Partial Agonism)

Upon binding of this compound to the OXTR, the Gq/11 protein is activated, though to a lesser extent than with a full agonist. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for cellular responses such as smooth muscle contraction.[3][4][5]

OXTR_Signaling cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular TC_OT_39 This compound (Partial Agonist) OXTR OXTR TC_OT_39->OXTR Binds to Gq_11 Gq/11 OXTR->Gq_11 Partially Activates PLC PLC Gq_11->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC Activation DAG->PKC Activates Cellular_Response Submaximal Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

OXTR Partial Agonism by this compound
Vasopressin V1a Receptor (V1aR) Signaling Pathway (Antagonism)

This compound binds to the V1aR, preventing the binding of AVP. This blockade inhibits the AVP-induced activation of the Gq/11-PLC-IP3/DAG pathway, thereby preventing downstream effects such as vasoconstriction.[6][7]

V1aR_Signaling cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular TC_OT_39 This compound (Antagonist) V1aR V1aR TC_OT_39->V1aR Binds and Blocks AVP AVP AVP->V1aR Binding Prevented Gq_11 Gq/11 V1aR->Gq_11 Activation Blocked PLC PLC Gq_11->PLC Cellular_Response Blocked Cellular Response PLC->Cellular_Response

V1aR Antagonism by this compound
Vasopressin V2 Receptor (V2R) Signaling Pathway (Partial Agonism)

This compound's partial agonism at the V2R leads to a submaximal activation of the Gs protein. Activated Gs stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP) from ATP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to cellular responses such as changes in water permeability in the kidneys.[8][9][10]

V2R_Signaling cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular TC_OT_39 This compound (Partial Agonist) V2R V2R TC_OT_39->V2R Binds to Gs Gs V2R->Gs Partially Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA Activation cAMP->PKA Activates Cellular_Response Submaximal Cellular Response PKA->Cellular_Response

V2R Partial Agonism by this compound

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human oxytocin and vasopressin receptors.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the recombinant human OXTR, V1aR, or V2R are prepared. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

  • Radioligand Binding: A constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]-oxytocin for OXTR, [3H]-arginine vasopressin for V1aR and V2R) is incubated with the prepared membranes.

  • Competition Binding: The incubation is performed in the presence of increasing concentrations of unlabeled this compound.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

Objective: To determine the functional potency (EC50) and efficacy of this compound at the OXTR and V1aR.

Methodology:

  • Cell Culture: Cells stably expressing the human OXTR or V1aR are cultured in appropriate media.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Increasing concentrations of this compound are added to the cells.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence data are used to generate dose-response curves, from which the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the maximal efficacy (Emax) are determined. Partial agonism is characterized by an Emax value lower than that of the endogenous full agonist.

In Vivo Rat Uterine Contractility Assay

Objective: To assess the in vivo activity of this compound on uterine contractions.

Methodology:

  • Animal Preparation: Ovariectomized female rats are treated with estrogen to induce a uterine response.

  • Tissue Isolation: The uterine horns are isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Contraction Measurement: The isometric contractions of the uterine strips are recorded using a force-displacement transducer.

  • Compound Administration: After a stabilization period, cumulative concentrations of this compound are added to the organ bath.

  • Data Analysis: The frequency and amplitude of uterine contractions are measured. Dose-response curves are constructed to determine the potency of this compound in stimulating uterine contractions.

In Vivo Marble Burying Test for Anxiolytic-like Effects

Objective: To evaluate the potential anxiolytic-like or anti-compulsive effects of this compound in mice.

Methodology:

  • Animal Housing: Mice are individually housed in cages containing a deep layer of bedding.

  • Marble Placement: A set number of marbles (typically 20-25) are evenly placed on the surface of the bedding.

  • Compound Administration: this compound or vehicle is administered to the mice via intraperitoneal (i.p.) injection prior to the test.

  • Test Period: The mice are placed in the prepared cages and allowed to explore and interact with the marbles for a fixed period (e.g., 30 minutes).

  • Scoring: After the test period, the number of marbles that are at least two-thirds buried in the bedding is counted. A reduction in the number of buried marbles is indicative of an anxiolytic-like or anti-compulsive effect.[2]

In Vivo Scratching Behavior Assay

Objective: To investigate the effect of this compound on scratching behavior, which can be a model for itch or other sensory processing.

Methodology:

  • Animal Habituation: Mice are placed in individual observation chambers to acclimate for a period before the experiment.

  • Compound Administration: this compound is administered, often via intrathecal (i.t.) injection, to target the spinal cord.

  • Behavioral Observation: The number of scratching bouts, typically with the hind paw directed towards the flank, is observed and counted for a defined period following injection.

  • Data Analysis: The total number of scratches is compared between this compound-treated and vehicle-treated groups to determine the effect of the compound on scratching behavior.[11][12][13]

Summary and Conclusion

This compound is a non-peptide molecule with a distinct and complex mechanism of action, characterized by its partial agonism at the oxytocin and vasopressin V2 receptors and its antagonism of the vasopressin V1a receptor. This multifaceted pharmacological profile allows it to modulate multiple signaling pathways, including the Gq/11-PLC and Gs-cAMP cascades. The in vitro and in vivo experimental data demonstrate its ability to elicit a range of physiological responses, from uterine contraction to behavioral effects such as reduced anxiety-like behavior and induction of scratching. The detailed understanding of its mechanism of action, as outlined in this guide, is crucial for the further development and potential therapeutic application of this compound and similar molecules in various clinical settings. The provided experimental protocols serve as a foundation for researchers aiming to further investigate the properties of this intriguing compound.

References

TC OT 39: A Selective Non-Peptide Agonist of the Oxytocin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TC OT 39 is a potent and selective, non-peptide partial agonist of the oxytocin receptor (OTR), a G-protein coupled receptor centrally involved in a myriad of physiological processes including uterine contraction, lactation, and complex social behaviors. This document provides a comprehensive technical overview of this compound, detailing its pharmacological properties, the experimental methodologies used for its characterization, and the key signaling pathways it modulates. All quantitative data are presented in structured tables for clarity, and signaling and experimental workflows are visualized using detailed diagrams. This guide is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development investigating the therapeutic potential of selective oxytocin receptor modulation.

Introduction

The oxytocin receptor is a well-established therapeutic target for conditions related to parturition and lactation.[1] More recently, its role in modulating social cognition and behavior has garnered significant interest, opening avenues for the development of novel therapeutics for psychiatric and neurodevelopmental disorders. This compound emerges as a valuable pharmacological tool in this context. As a non-peptide agonist, it offers potential advantages in terms of oral bioavailability and blood-brain barrier permeability over native oxytocin.[2] This guide synthesizes the current knowledge on this compound, providing a detailed examination of its receptor selectivity, functional activity, and the underlying molecular mechanisms.

Physicochemical Properties

This compound is a synthetic small molecule with the following properties:

PropertyValueReference
Molecular Formula C₃₂H₄₀N₈O₂S[3]
Molecular Weight 600.78 g/mol [3]
CAS Number 479232-57-0[3]
Solubility Soluble to 100 mM in 1eq. HCl and DMSO[3]
Purity ≥97% (HPLC)[4]
Storage Store at -20°C[4]

Pharmacological Profile: Quantitative Data

The pharmacological activity of this compound has been characterized through a series of in vitro assays to determine its binding affinity and functional potency at the human oxytocin and vasopressin receptors.

Receptor Binding Affinity

The affinity of this compound for the oxytocin receptor (OTR) and the vasopressin 1a (V₁ₐR) receptor was determined through competitive radioligand binding assays.

ReceptorRadioligandKᵢ (nM)Reference
Human OTR [³H]-OxytocinNot explicitly stated, but antagonism at V₁ₐR is noted.
Human V₁ₐR [³H]-Vasopressin330[4]
Human V₂R Not explicitly stated>1000[5]

Note: While primarily an OTR agonist, this compound also exhibits antagonist activity at the V₁ₐ receptor.[4]

Functional Activity

The agonist activity of this compound at the oxytocin and vasopressin V₂ receptors was quantified using a functional reporter gene assay.

ReceptorAssay TypeEC₅₀ (nM)Reference
Human OTR NFAT-Luciferase Reporter Gene Assay33 - 180[6][7]
Human V₂R Not explicitly stated850[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the human oxytocin and vasopressin V₁ₐ receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing either the human OTR or V₁ₐR are cultured to ~80-90% confluency.

    • Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is resuspended in a suitable assay buffer and protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • A constant concentration of the appropriate radioligand ([³H]-Oxytocin for OTR or [³H]-Vasopressin for V₁ₐR) is incubated with the cell membrane preparation.

    • Increasing concentrations of this compound (or a reference compound) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of the unlabeled native ligand (oxytocin or vasopressin).

    • The reaction is incubated at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with cold assay buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

NFAT-Luciferase Reporter Gene Assay

Objective: To determine the functional potency (EC₅₀) of this compound as an agonist at the human oxytocin receptor.

Methodology:

  • Cell Culture and Transfection:

    • CHO (Chinese Hamster Ovary) cells are cultured in appropriate media.[6]

    • Cells are transiently co-transfected with an expression vector for the human oxytocin receptor and a reporter plasmid containing the firefly luciferase gene under the control of a Nuclear Factor of Activated T-cells (NFAT) response element.

  • Agonist Stimulation:

    • After an appropriate incubation period to allow for receptor and reporter gene expression (e.g., 24-48 hours), the cells are treated with increasing concentrations of this compound or a reference agonist (e.g., oxytocin).

    • A vehicle control (e.g., DMSO) is included to determine the basal level of luciferase activity.

  • Luciferase Activity Measurement:

    • Following stimulation for a defined period (e.g., 4-6 hours), the cells are lysed.

    • A luciferase assay reagent containing the substrate (luciferin) is added to the cell lysate.

    • The luminescence produced by the luciferase-catalyzed reaction is measured using a luminometer.

  • Data Analysis:

    • The luminescence signal is normalized to a control (e.g., vehicle-treated cells).

    • The EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

In Vivo Rat Uterine Contraction Assay

Objective: To assess the uterotonic activity of this compound in vivo.

Methodology:

  • Animal Preparation:

    • Female Sprague-Dawley rats in estrus are used.

    • The rats are anesthetized, and a catheter is placed in the jugular vein for intravenous administration of compounds.

    • A water-filled balloon-tipped cannula is inserted into one of the uterine horns to monitor intrauterine pressure changes, which reflect uterine contractions.

  • Experimental Procedure:

    • After a stabilization period to establish a baseline of spontaneous uterine activity, this compound is administered intravenously as a bolus injection at various doses.

    • Uterine contractile activity is continuously recorded for a defined period following drug administration.

    • A positive control, such as oxytocin, is typically used to confirm the responsiveness of the preparation.

  • Data Analysis:

    • The uterine contractile response is quantified by measuring the area under the curve (AUC) of the pressure recordings over a specific time interval.

    • The dose-response relationship for this compound-induced uterine contractions is determined.

Signaling Pathways

The oxytocin receptor primarily couples to Gαq/11 G-proteins.[1][4] Activation of the OTR by an agonist like this compound is expected to initiate the canonical Gq signaling cascade.

Gq/11-PLC-IP₃-Ca²⁺ Signaling Pathway

Upon binding of this compound to the OTR, the following intracellular events are initiated:

  • G-protein Activation: The agonist-bound receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates from the βγ-subunits and activates phospholipase C-β (PLCβ).

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).

  • Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TC_OT_39 This compound OTR Oxytocin Receptor (OTR) TC_OT_39->OTR Binds to Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Ca_release->PKC_activation Co-activates Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to PKC_activation->Cellular_Response Leads to

Caption: Canonical Gq signaling pathway activated by this compound.

Experimental and Logical Workflows

Workflow for In Vitro Characterization of this compound

The in vitro characterization of this compound follows a logical progression from assessing its binding properties to determining its functional activity.

In_Vitro_Workflow start Start: Characterization of This compound binding_assays Radioligand Binding Assays start->binding_assays functional_assays Functional Assays start->functional_assays ki_determination Determine Kᵢ values for OTR, V₁ₐR, V₂R binding_assays->ki_determination ec50_determination Determine EC₅₀ values for OTR and V₂R functional_assays->ec50_determination selectivity_profile Establish Receptor Selectivity Profile ki_determination->selectivity_profile agonist_potency Determine Agonist Potency and Efficacy ec50_determination->agonist_potency end End: Pharmacological Profile of this compound selectivity_profile->end agonist_potency->end

Caption: Workflow for the in vitro pharmacological profiling of this compound.

Conclusion

This compound is a well-characterized, selective non-peptide agonist of the oxytocin receptor with demonstrated in vitro and in vivo activity. Its pharmacological profile, detailed in this guide, makes it an invaluable tool for investigating the diverse physiological roles of the oxytocin system. The provided experimental protocols and signaling pathway diagrams offer a robust framework for researchers to design and interpret studies utilizing this compound. Further research into the downstream signaling effects of this compound and its in vivo efficacy in various models will continue to elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Vasopressin V1a Receptor Antagonist Activity of TC OT 39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC OT 39 is a non-peptide molecule recognized for its complex pharmacological profile, acting as a partial agonist at the oxytocin receptor (OTR) and vasopressin V2 receptor, and notably, as an antagonist at the vasopressin V1a receptor.[1][2] This dual activity makes it a valuable tool for dissecting the distinct and overlapping roles of the oxytocin and vasopressin systems, which are implicated in a wide array of physiological and pathological processes, including social behavior, cardiovascular function, and uterine contractility. This technical guide provides a comprehensive overview of the V1a receptor antagonist activity of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Profile of this compound

This compound exhibits a distinct affinity and functional activity profile across different G protein-coupled receptors (GPCRs) of the oxytocin and vasopressin family. Its antagonist activity at the V1a receptor is a key feature of its pharmacological identity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of this compound with the human vasopressin V1a, vasopressin V2, and oxytocin receptors.

ReceptorParameterValue (nM)Compound ActivityReference
Vasopressin V1a K_i_ 330 Antagonist [1][2]
Vasopressin V2EC_50_850Partial Agonist[1]
OxytocinEC_50_33Partial Agonist[1]

K_i_ (Inhibition Constant): The concentration of a competing ligand (in this case, this compound) that will bind to half the binding sites at equilibrium in the absence of the primary ligand. A lower K_i_ value indicates a higher binding affinity.

EC_50_ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Vasopressin V1a Receptor Signaling Pathway

The vasopressin V1a receptor is a canonical G protein-coupled receptor that primarily signals through the G_q/11_ family of G proteins.[3][4] Upon binding of an agonist, such as arginine vasopressin (AVP), the receptor undergoes a conformational change, leading to the activation of G_q/11_. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP_2_) into two second messengers: inositol 1,4,5-trisphosphate (IP_3_) and diacylglycerol (DAG). IP_3_ diffuses through the cytoplasm to bind to IP_3_ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca^2+^). The elevated cytosolic Ca^2+^, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in a cellular response, such as smooth muscle contraction.[4] As an antagonist, this compound binds to the V1a receptor but does not induce this signaling cascade; instead, it prevents the binding and action of the endogenous agonist, AVP.

V1a_Signaling_Pathway cluster_Gprotein Gq Protein Complex AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds & Activates TCOT39 This compound (Antagonist) TCOT39->V1aR Binds & Blocks Gq_alpha_GDP Gαq-GDP V1aR->Gq_alpha_GDP Activates Gq_alpha_GTP Gαq-GTP Gq_alpha_GDP->Gq_alpha_GTP G_beta_gamma Gβγ PLC Phospholipase C (PLC) Gq_alpha_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Targets

Caption: V1a Receptor Gq Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

The characterization of this compound as a V1a receptor antagonist involves a series of in vitro and in vivo experiments. The following sections provide detailed, representative methodologies for these key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i_) of this compound for the V1a receptor. It involves a competition experiment between a radiolabeled V1a receptor ligand (e.g., [^3^H]-Arginine Vasopressin) and unlabeled this compound.

Materials:

  • Membrane preparations from cells expressing the human V1a receptor (e.g., CHO-K1 or HEK293 cells)

  • Radioligand: [^3^H]-Arginine Vasopressin ([^3^H]-AVP)

  • Unlabeled competitor: this compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl_2_, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl_2_, pH 7.4

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • A constant concentration of [^3^H]-AVP (typically at its K_d_ value)

    • Varying concentrations of this compound or vehicle (for total binding)

    • Membrane preparation (protein concentration optimized for the assay)

  • To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled AVP.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC_50_ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC_50_ to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Serial dilutions of this compound - Radioligand ([³H]-AVP) - V1a receptor membranes start->prepare_reagents assay_setup Assay Setup in 96-well Plate: Add buffer, [³H]-AVP, this compound, and membranes prepare_reagents->assay_setup incubation Incubate to Reach Equilibrium (e.g., 60-90 min at RT) assay_setup->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation_counting Add Scintillation Cocktail and Quantify Radioactivity washing->scintillation_counting data_analysis Data Analysis: - Calculate specific binding - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a Radioligand Binding Assay to Determine V1a Receptor Affinity.

Functional Assay: Calcium Flux Measurement

This assay determines the functional antagonist activity of this compound by measuring its ability to inhibit AVP-induced intracellular calcium mobilization in cells expressing the V1a receptor.

Materials:

  • Cells stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Arginine Vasopressin (AVP) as the agonist

  • This compound as the antagonist

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescent plate reader with an injection system

Procedure:

  • Seed the V1a receptor-expressing cells into the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with the dye solution (e.g., Fluo-4 AM with Pluronic F-127 in assay buffer) for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Inject a fixed concentration of AVP (typically the EC_80_ concentration) into the wells and immediately begin recording the change in fluorescence over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Analyze the data by measuring the peak fluorescence response or the area under the curve.

  • Plot the response as a function of the this compound concentration to determine the IC_50_ for the inhibition of the AVP-induced calcium signal.

Calcium_Flux_Workflow start Start cell_seeding Seed V1a Receptor-Expressing Cells in Microplates start->cell_seeding dye_loading Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) cell_seeding->dye_loading antagonist_incubation Incubate with Varying Concentrations of this compound dye_loading->antagonist_incubation plate_reader Measure Baseline Fluorescence in a Plate Reader antagonist_incubation->plate_reader agonist_injection Inject AVP (Agonist) and Record Fluorescence Change plate_reader->agonist_injection data_analysis Data Analysis: - Measure peak fluorescence response - Determine IC₅₀ for inhibition agonist_injection->data_analysis end End data_analysis->end

Caption: Workflow for a Calcium Flux Functional Assay to Assess V1a Receptor Antagonism.

In Vivo Assay: Rat Uterine Contraction Model

This in vivo assay assesses the ability of this compound to antagonize oxytocin- or vasopressin-induced uterine contractions in rats, providing evidence of its physiological effect.[5]

Materials:

  • Female Sprague-Dawley rats, estrus-synchronized

  • Anesthetic (e.g., urethane)

  • Oxytocin or Arginine Vasopressin

  • This compound

  • Saline solution

  • Intrauterine pressure catheter

  • Pressure transducer and data acquisition system

  • Intravenous cannulation supplies

Procedure:

  • Anesthetize an estrus-synchronized female rat.

  • Insert an intravenous cannula (e.g., in the jugular vein) for drug administration.

  • Surgically expose the uterus and insert a saline-filled catheter into the uterine horn to measure intrauterine pressure.

  • Connect the catheter to a pressure transducer to record uterine contractions.

  • Allow the animal to stabilize and record baseline uterine activity.

  • Administer a bolus intravenous injection of oxytocin or AVP to induce uterine contractions and establish a control response.

  • After the uterine activity returns to baseline, administer a predetermined dose of this compound intravenously.

  • After a suitable pre-treatment time, administer the same dose of oxytocin or AVP again.

  • Record the uterine response and compare the magnitude of the contractions before and after the administration of this compound.

  • The percentage inhibition of the contractile response is calculated to determine the in vivo antagonist activity of this compound.

Conclusion

This compound is a multifaceted pharmacological agent with significant antagonist activity at the vasopressin V1a receptor. Its ability to block the G_q_-mediated signaling cascade initiated by AVP makes it a valuable research tool for investigating the physiological roles of the V1a receptor. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other potential V1a receptor antagonists, from determining their binding affinity to assessing their functional effects in both in vitro and in vivo settings. Further research into the nuanced interactions of this compound with its various targets will continue to illuminate the complex interplay of the oxytocin and vasopressin systems.

References

structure and chemical properties of TC OT 39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TC OT 39, a potent non-peptide modulator of the oxytocin and vasopressin receptor systems.

Chemical Structure and Properties

This compound, with the IUPAC name (2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide, is a complex heterocyclic molecule. Its structure is characterized by a central pyrazolobenzodiazepine core linked to a substituted phenyl ring, which in turn is connected to a pyrrolidine carboxamide moiety bearing a hexahydro-diazepine-thioxomethyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₂H₄₀N₈O₂S[2]
Molecular Weight 600.78 g/mol [2]
CAS Number 479232-57-0[2]
Appearance Solid-
Purity ≥97% (HPLC)
Solubility Soluble to 100 mM in 1eq. HCl and DMSO[2]
Storage Store at -20°C[2]

Biological Activity

This compound is a potent and selective non-peptide ligand for the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR). It acts as a partial agonist at the oxytocin receptor and a competitive antagonist at the vasopressin V1a receptor.[2] This dual activity makes it a valuable tool for dissecting the distinct and overlapping roles of these two important neuropeptide systems.

Table 2: Pharmacological Profile of this compound

TargetActivityEC₅₀ (nM)Kᵢ (nM)Source
Oxytocin Receptor (OTR) Partial Agonist33-[2]
Vasopressin V1a Receptor (V1aR) Antagonist-330[2]
Vasopressin V2 Receptor (V2R) Partial Agonist850-[2]

Signaling Pathways

The biological effects of this compound are mediated through its interaction with G-protein coupled receptors (GPCRs), which trigger intracellular signaling cascades.

Oxytocin Receptor (OTR) Signaling Pathway (Agonism)

As a partial agonist of the OTR, this compound activates downstream signaling pathways, albeit to a lesser extent than the endogenous ligand, oxytocin. The OTR primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including smooth muscle contraction, neurotransmitter release, and modulation of social behavior.

OTR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TC_OT_39 This compound OTR Oxytocin Receptor (OTR) TC_OT_39->OTR Gq_11 Gq/11 OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_OTR Cellular Responses Ca_Release->Cellular_Response_OTR PKC->Cellular_Response_OTR

Figure 1: Oxytocin Receptor Signaling Pathway Activation by this compound.

Vasopressin V1a Receptor (V1aR) Signaling Pathway (Antagonism)

This compound acts as an antagonist at the V1aR, blocking the effects of the endogenous ligand, arginine vasopressin (AVP). The V1aR also primarily couples to Gq/11 proteins. By binding to the receptor without activating it, this compound prevents AVP from initiating the PLC-IP₃/DAG signaling cascade. This inhibitory action can influence processes such as vasoconstriction, social recognition, and anxiety-related behaviors.

V1aR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TC_OT_39 This compound V1aR Vasopressin V1a Receptor (V1aR) TC_OT_39->V1aR Blocks AVP Arginine Vasopressin (AVP) AVP->V1aR Gq_11 Gq/11 V1aR->Gq_11 No Activation PLC Phospholipase C (PLC) Gq_11->PLC No_Signal Signaling Blocked PLC->No_Signal

Figure 2: Vasopressin V1a Receptor Signaling Pathway Antagonism by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are described in the primary literature, notably by Pitt et al. (2004) and Frantz et al. (2010).[2] The following provides a summarized workflow for key experimental procedures.

Synthesis Workflow

The synthesis of this compound is a multi-step process involving the preparation of key intermediates, including the pyrazolobenzodiazepine core and the functionalized pyrrolidine moiety, followed by their coupling.

Synthesis_Workflow Start Starting Materials Step1 Synthesis of Pyrazolobenzodiazepine Core Start->Step1 Step2 Synthesis of Functionalized Pyrrolidine Intermediate Start->Step2 Step3 Coupling of Intermediates Step1->Step3 Step2->Step3 Step4 Final Modification and Purification Step3->Step4 End This compound Step4->End

References

An In-Depth Technical Guide on the Role of TC OT 39 in Social Behavior Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TC OT 39, a non-peptide oxytocin receptor partial agonist, and its role and potential applications in the study of social behavior. Given the limited direct research on this compound in complex social paradigms, this document also incorporates data and protocols from studies on similar non-peptide oxytocin receptor modulators to provide a thorough understanding of its potential experimental utility.

Introduction to this compound

This compound is a potent, non-peptide molecule that acts as a partial agonist at the oxytocin receptor (OTR) and an antagonist at the vasopressin 1a (V1a) receptor.[1][2] Its unique pharmacological profile makes it a valuable tool for dissecting the nuanced roles of the oxytocinergic and vasopressinergic systems in regulating social behaviors. The dual action of this compound allows for the investigation of the specific contributions of OTR activation in the presence of V1a receptor blockade.

Pharmacological Profile of this compound

A clear understanding of the binding affinities and functional activities of this compound at its target receptors is crucial for designing and interpreting social behavior studies.

Receptor Affinity (Ki) / Potency (EC50) Action
Oxytocin Receptor (OTR)EC50 = 33 nMPartial Agonist
Vasopressin 1a Receptor (V1aR)Ki = 330 nMAntagonist
Vasopressin 2 Receptor (V2R)EC50 = 850 nMPartial Agonist

Table 1: Pharmacological data for this compound, summarizing its activity at oxytocin and vasopressin receptors.[1][2]

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like this compound, a cascade of intracellular events is initiated, leading to various cellular responses that underpin social behaviors.

OTR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates MAPK MAPK (ERK1/2) PKC->MAPK activates CaM Calmodulin (CaM) Social_Behavior Modulation of Social Behavior CaM->Social_Behavior CREB CREB MAPK->CREB phosphorylates CREB->Social_Behavior Ca_ER->CaM activates TCOT39 This compound TCOT39->OTR

Caption: Oxytocin Receptor Signaling Cascade.

Experimental Protocols in Social Behavior Studies

While direct studies of this compound in complex social paradigms are limited, its pharmacological profile suggests its utility in a range of behavioral assays. The following are detailed protocols for key experiments, including a study where this compound was used, and others where its application can be inferred based on studies with similar non-peptide OTR agonists.

This test is often used to assess anxiety-like and repetitive behaviors, which can be relevant to social deficits. This compound has been shown to induce scratching, a behavior that can be quantified in a similar manner to marble burying.[3]

  • Objective: To assess the effect of this compound on repetitive and anxiety-like behaviors.

  • Materials:

    • Standard mouse cages (e.g., 26 cm x 20 cm x 14 cm)

    • Bedding (e.g., corncob or sawdust), 5 cm deep

    • 20 glass marbles (approx. 1.5 cm diameter)

    • This compound solution

    • Vehicle solution (e.g., saline or DMSO)

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). A dose of 0.1 nmol (intrathecal) has been used to elicit scratching behavior.[3]

    • Place the mouse individually into the test cage with 20 marbles evenly spaced on the surface of the bedding.

    • Allow the mouse to explore and interact with the marbles for 30 minutes.

    • After the session, gently remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.

  • Data Analysis: Compare the number of buried marbles between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Marble_Burying_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_test Testing cluster_analysis Data Analysis Acclimatize Acclimatize Mouse (1 hour) Administer_TCOT39 Administer this compound (e.g., 0.1 nmol, i.t.) Acclimatize->Administer_TCOT39 Administer_Vehicle Administer Vehicle Acclimatize->Administer_Vehicle Prepare_Cage Prepare Test Cage (Bedding + 20 Marbles) Place_In_Cage Place Mouse in Test Cage Administer_TCOT39->Place_In_Cage Administer_Vehicle->Place_In_Cage Test_Session 30-minute Session Place_In_Cage->Test_Session Count_Marbles Count Buried Marbles Test_Session->Count_Marbles Statistical_Analysis Statistical Comparison Count_Marbles->Statistical_Analysis

Caption: Marble Burying Experimental Workflow.

This widely used test assesses sociability and preference for social novelty. While no studies have reported using this compound in this paradigm, the non-peptide OTR agonist WAY-267464 has been shown to increase social preference in rats.[4]

  • Objective: To evaluate the effect of this compound on sociability and social novelty preference.

  • Materials:

    • Three-chambered apparatus (typically a rectangular box divided into three equal chambers with openings between them)

    • Two small, transparent wire cages for holding stimulus mice

    • Age- and sex-matched stimulus mice

    • This compound solution and vehicle

  • Procedure:

    • Habituation (10 minutes): Place the test mouse in the center chamber and allow it to freely explore all three empty chambers.

    • Sociability Test (10 minutes): Place an unfamiliar "stranger 1" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers.

    • Social Novelty Test (10 minutes): Place a new unfamiliar "stranger 2" mouse in the previously empty wire cage. The "stranger 1" mouse remains in its cage. Place the test mouse back in the center chamber and allow it to explore.

  • Drug Administration: Administer this compound or vehicle prior to the habituation phase. The timing of administration should be based on the pharmacokinetic profile of the compound. For WAY-267464, intraperitoneal injections were given 30 minutes before testing.[5]

  • Data Analysis: Record the time spent in each chamber and the time spent sniffing each wire cage. Sociability is determined by a greater amount of time spent with the stranger mouse compared to the empty cage. Social novelty preference is indicated by more time spent with the novel stranger mouse compared to the familiar one.

Three_Chamber_Workflow cluster_prep Preparation cluster_phase1 Phase 1: Habituation cluster_phase2 Phase 2: Sociability cluster_phase3 Phase 3: Social Novelty cluster_analysis Data Analysis Acclimatize Acclimatize Test Mouse (1 hour) Drug_Admin Administer this compound or Vehicle Acclimatize->Drug_Admin Habituation Explore Empty Apparatus (10 min) Drug_Admin->Habituation Sociability_Test Choice: Stranger 1 vs. Empty Cage (10 min) Habituation->Sociability_Test Social_Novelty_Test Choice: Stranger 2 vs. Stranger 1 (10 min) Sociability_Test->Social_Novelty_Test Record_Time Record Time in Chambers & Sniffing Time Sociability_Test->Record_Time Social_Novelty_Test->Record_Time Analyze_Preference Analyze Sociability & Social Novelty Preference Record_Time->Analyze_Preference

Caption: Three-Chamber Social Interaction Workflow.

This test assesses an animal's ability to remember a previously encountered conspecific. The non-peptide OTR agonist LIT-001 has shown pro-social and pro-cognitive effects, suggesting its utility in this paradigm.[6]

  • Objective: To determine the effect of this compound on social memory.

  • Materials:

    • Test arena (e.g., a clean standard mouse cage)

    • Juvenile stimulus mice

    • This compound solution and vehicle

  • Procedure:

    • Habituation: Place the test mouse in the test arena for 30 minutes.

    • Sample Phase (Trial 1): Introduce a juvenile stimulus mouse into the arena for a 4-minute interaction period.

    • Inter-Trial Interval (ITI): Remove the stimulus mouse. The ITI can be varied to test short-term (e.g., 30 minutes) or long-term (e.g., 24 hours) memory.

    • Test Phase (Trial 2): Re-introduce the now-familiar stimulus mouse along with a novel juvenile stimulus mouse. Allow the test mouse to interact for 4 minutes.

  • Drug Administration: Administer this compound or vehicle before the sample phase.

  • Data Analysis: Record the amount of time the test mouse spends investigating (e.g., sniffing) each of the stimulus mice in the test phase. A preference for the novel mouse indicates successful social recognition. A discrimination index can be calculated: (Time with novel mouse - Time with familiar mouse) / (Total investigation time).

Social_Recognition_Workflow cluster_prep Preparation cluster_phase1 Sample Phase (Trial 1) cluster_iti Inter-Trial Interval cluster_phase2 Test Phase (Trial 2) cluster_analysis Data Analysis Acclimatize Acclimatize Test Mouse (30 min) Drug_Admin Administer this compound or Vehicle Acclimatize->Drug_Admin Sample_Interaction Interact with Stimulus 1 (4 min) Drug_Admin->Sample_Interaction ITI e.g., 30 min or 24 hours Sample_Interaction->ITI Test_Interaction Choice: Familiar Stimulus 1 vs. Novel Stimulus 2 (4 min) ITI->Test_Interaction Record_Investigation Record Investigation Time Test_Interaction->Record_Investigation Calculate_DI Calculate Discrimination Index Record_Investigation->Calculate_DI

Caption: Social Recognition Test Workflow.

Quantitative Data Summary

The following table summarizes available quantitative data for this compound and the comparable non-peptide OTR agonist WAY-267464.

Compound Behavioral Test Species Dose Route Effect Reference
This compoundScratching BehaviorMouse0.1 nmolIntrathecalIncreased scratching bouts[3]
WAY-267464Social PreferenceRat100 mg/kgi.p.Increased time with live rat[4][7]
WAY-267464Locomotor ActivityRat100 mg/kgi.p.Suppressed activity[4][7]

Table 2: Summary of quantitative data from social behavior studies involving this compound and a similar non-peptide OTR agonist.

Conclusion and Future Directions

This compound presents a valuable pharmacological tool for investigating the roles of the oxytocin and vasopressin systems in social behavior. Its partial agonism at the OTR and antagonism at the V1aR allow for a targeted approach to understanding the complexities of social neuroscience. While direct evidence for its effects in complex social paradigms is currently limited, the data from related non-peptide agonists suggest that this compound is likely to modulate sociability and social memory.

Future research should focus on systematically evaluating this compound in a broader range of social behavior assays, including the three-chamber social interaction test and the social recognition test. Dose-response studies will be critical to fully characterize its behavioral effects. Furthermore, exploring its impact in animal models of social deficits, such as those relevant to autism spectrum disorder and schizophrenia, could provide valuable insights for the development of novel therapeutics. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute such studies, ultimately advancing our understanding of the neurobiology of social behavior.

References

The Neuropharmacological Profile of TC OT 39: A Technical Overview of its Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Abstract

TC OT 39 is a synthetic, non-peptide small molecule that has garnered interest for its selective modulation of the oxytocinergic and vasopressinergic systems, key players in a wide array of central nervous system (CNS) functions. This technical guide provides a comprehensive analysis of the known CNS effects of this compound, with a focus on its receptor pharmacology, downstream signaling mechanisms, and observed behavioral outcomes in preclinical models. This document synthesizes the current understanding of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways to support further research and development in neuropharmacology.

Introduction

The neuropeptide oxytocin is a critical regulator of social cognition, emotional processing, and complex behaviors such as pair-bonding and maternal care.[1][2] Its receptor, the oxytocin receptor (OTR), is a G-protein coupled receptor (GPCR) widely expressed throughout the central nervous system.[3][4] The therapeutic potential of targeting the oxytocinergic system for neuropsychiatric disorders has driven the development of novel OTR ligands. This compound has emerged as a significant tool compound in this endeavor. It is a non-peptide partial agonist of the OTR and also exhibits antagonistic properties at the vasopressin V1a receptor (V1aR), another closely related GPCR involved in social behaviors and anxiety.[1][5] This dual activity profile makes this compound a compound of interest for dissecting the intricate interplay between these two neuropeptide systems in the CNS.

Receptor Pharmacology and Binding Profile

This compound's interaction with the oxytocin and vasopressin receptors has been characterized through various in vitro binding and functional assays. Its binding affinities and functional potencies are summarized in the table below.

Receptor Parameter Value (nM) Assay Type Reference
Oxytocin Receptor (OTR)EC50180Functional Assay[6]
Oxytocin Receptor (OTR)EC5033Functional Assay[7]
Oxytocin Receptor (OTR)Ki147Binding Assay[5]
Vasopressin V1a Receptor (V1aR)Ki330Binding Assay[6][8]
Vasopressin V2 Receptor (V2R)EC50850Functional Assay[7]
Vasopressin V2 Receptor (V2R)Ki>1000Binding Assay[5]

Table 1: Quantitative Receptor Binding and Functional Data for this compound. This table summarizes the reported EC50 and Ki values for this compound at the human oxytocin and vasopressin receptors.

Central Nervous System Effects and Behavioral Outcomes

Preclinical studies in rodent models have revealed a range of CNS effects elicited by this compound administration. These findings highlight its potential to modulate anxiety, pain perception, and social behaviors.

Anxiolytic and Sedative Effects

In mouse models, this compound has demonstrated anxiolytic-like and sedative properties.[6] Intraperitoneal administration of this compound was shown to significantly decrease marble-burying behavior, a common assay for assessing anxiety-like and obsessive-compulsive behaviors in rodents.[6] At higher doses, overt sedative effects were observed.[6]

Analgesic Effects

Intrathecal administration of this compound has been shown to produce significant anti-hyperalgesia in rat models of inflammatory pain.[3][5] This effect was observed in both male and female rats, suggesting that as a non-peptide agonist, it may be resistant to degradation by insulin-regulated aminopeptidase (IRAP), which has been implicated in sex-specific differences in oxytocin's analgesic effects.[3][5] The anti-hyperalgesic effects of this compound were blocked by the OTR antagonist atosiban, confirming the primary involvement of OTR in this action.[5]

Social Behavior

Interestingly, despite its activity at the OTR, this compound did not demonstrate pro-social efficacy in the BALB/cByJ mouse model of autism-like social deficits.[1][9] This finding suggests a complex relationship between OTR agonism and the modulation of social behavior, which may be dependent on the specific ligand, downstream signaling pathways, and the particular behavioral paradigm.

Signaling Pathways

The oxytocin receptor is a canonical Gq-protein coupled receptor.[3] Upon agonist binding, it primarily activates the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10] There is also evidence that OTR activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, which is implicated in neuronal plasticity and behavioral regulation.[11]

OTR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCOT39 This compound OTR Oxytocin Receptor (OTR) TCOT39->OTR binds Gq Gq Protein OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates ERK_pathway MAPK/ERK Pathway PKC->ERK_pathway can activate Cellular_Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) Ca_release->Cellular_Response leads to ERK_pathway->Cellular_Response leads to Marble_Burying_Workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Analysis Habituation Habituate Mice to Testing Room Drug_Admin Administer this compound (or vehicle) i.p. Habituation->Drug_Admin Place_Mouse Place Mouse in Cage Drug_Admin->Place_Mouse Cage_Prep Prepare Cage with Bedding and Marbles Cage_Prep->Place_Mouse Test_Duration 30-minute Test Session Place_Mouse->Test_Duration Count_Buried Count Buried Marbles Test_Duration->Count_Buried Compare_Groups Compare Treatment vs. Vehicle Groups Count_Buried->Compare_Groups

References

Investigating Oxytocin Systems with TC OT 39: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of TC OT 39, a non-peptide oxytocin receptor agonist, for its application in investigating the function of oxytocin systems. This document outlines its pharmacological profile, details key experimental protocols for its characterization, and visualizes associated signaling pathways and workflows.

Core Compound Profile: this compound

This compound is a synthetic, non-peptide molecule that acts as a partial agonist at the oxytocin receptor (OTR) and an antagonist at the vasopressin 1a receptor (V1aR).[1] Its distinct pharmacological profile makes it a valuable tool for dissecting the roles of the oxytocin system in various physiological and pathological processes.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound's interaction with the oxytocin and vasopressin receptors.

Table 1: In Vitro Receptor Affinity and Potency of this compound

ReceptorAssay TypeParameterValue (nM)SpeciesReference
Oxytocin Receptor (OTR)Functional AssayEC5033Human
Oxytocin Receptor (OTR)Functional AssayEC50~100Not Specified[2]
Vasopressin 1a Receptor (V1aR)Binding AssayKi330Human[1]
Vasopressin 2 Receptor (V2R)Functional AssayEC50850Human

Table 2: In Vivo Behavioral Effects of this compound

Animal ModelBehavior AssessedDoseRoute of AdministrationEffectReference
BALB/cByJ MiceSocial DeficitsNot SpecifiedIntraperitonealNo improvement in social deficits[3][4]
RatsInflammatory Hyperalgesia12.5 nmolIntrathecalSignificant anti-hyperalgesia[1]
MiceItch-Scratching Behavior0.1 nmolIntrathecalInduction of significant scratching behavior[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the oxytocin receptor and representative experimental workflows for characterizing this compound.

cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling OTR Oxytocin Receptor (OTR) Gq11 Gq/11 Protein OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Physiological_Effects Physiological Effects (e.g., uterine contraction, neurotransmitter release) Ca_release->Physiological_Effects PKC->Physiological_Effects TC_OT_39 This compound (Agonist) TC_OT_39->OTR Binds to

Caption: Canonical Gq/11 signaling pathway of the oxytocin receptor activated by this compound.

cluster_workflow In Vitro Functional Assay Workflow start Start prepare_cells Prepare cells expressing human oxytocin receptor start->prepare_cells add_compound Add varying concentrations of this compound prepare_cells->add_compound incubate Incubate add_compound->incubate measure_response Measure downstream signaling (e.g., Ca²⁺ flux, reporter gene) incubate->measure_response analyze_data Analyze data and determine EC₅₀ measure_response->analyze_data end End analyze_data->end

Caption: Generalized workflow for an in vitro functional assay to determine the potency of this compound.

cluster_workflow In Vivo Behavioral Assay Workflow (e.g., Itch-Scratching) start Start acclimatize Acclimatize mice to observation chambers start->acclimatize administer_compound Administer this compound (e.g., intrathecally) acclimatize->administer_compound record_behavior Video record spontaneous behavior for a defined period administer_compound->record_behavior score_behavior Blindly score the frequency and duration of scratching bouts record_behavior->score_behavior analyze_data Statistically analyze the behavioral data score_behavior->analyze_data end End analyze_data->end

Caption: A representative workflow for an in vivo behavioral experiment using this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on established methods and information from primary literature.

In Vitro Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for the human vasopressin 1a receptor (V1aR).

Materials:

  • Cell membranes prepared from a cell line stably expressing the human V1aR.

  • Radioligand: [3H]-Arginine Vasopressin.

  • Non-specific binding control: Unlabeled Arginine Vasopressin.

  • Test compound: this compound.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • Cell membranes expressing V1aR.

    • [3H]-Arginine Vasopressin at a concentration near its Kd.

    • Either this compound, unlabeled vasopressin (for non-specific binding), or buffer (for total binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Calcium Mobilization or Reporter Gene Assay)

Objective: To determine the functional potency (EC50) of this compound at the human oxytocin receptor (OTR).

Materials:

  • A cell line stably expressing the human OTR and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a reporter gene construct (e.g., CRE-luciferase).

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compound: this compound.

  • Positive control: Oxytocin.

  • A fluorescent plate reader or luminometer.

Procedure:

  • Plate the cells in a 96-well or 384-well plate and grow to confluence.

  • If using a calcium mobilization assay, load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound and oxytocin in the assay buffer.

  • Add the compound dilutions to the respective wells.

  • Measure the response (fluorescence or luminescence) over time using a plate reader.

  • For calcium mobilization, the peak fluorescence intensity is typically used as the measure of response. For reporter gene assays, the luminescence is measured after an appropriate incubation period (e.g., 3-6 hours).

  • Generate concentration-response curves and determine the EC50 values for this compound and oxytocin using non-linear regression.

In Vivo Uterine Contraction Assay (Rat Model)

Objective: To assess the in vivo activity of this compound on uterine contractility.

Materials:

  • Female rats in estrus.

  • Anesthetic (e.g., urethane).

  • Intrauterine balloon catheter.

  • Pressure transducer and data acquisition system.

  • This compound.

  • Oxytocin (for inducing contractions).

  • Saline (vehicle).

Procedure:

  • Anesthetize the rat and maintain its body temperature.

  • Insert a saline-filled balloon catheter into one uterine horn.

  • Connect the catheter to a pressure transducer to record intrauterine pressure changes.

  • Allow the preparation to stabilize.

  • Administer this compound or vehicle intravenously or intraperitoneally.

  • After a set period, administer oxytocin to induce uterine contractions.

  • Record the frequency and amplitude of uterine contractions for a defined period.

  • Analyze the data to determine the effect of this compound on oxytocin-induced uterine activity.

In Vivo Itch-Scratching Behavior Assay (Mouse Model)

Objective: To evaluate the effect of this compound on itch-related behavior.[5][6]

Materials:

  • Male C57BL/6 mice.

  • This compound.

  • Vehicle (e.g., sterile saline).

  • Observation chambers.

  • Video recording equipment.

Procedure:

  • Acclimatize the mice to the observation chambers for at least 30 minutes before testing.

  • Administer this compound or vehicle via intrathecal injection.[5][6]

  • Immediately after injection, place the mice back into the observation chambers.

  • Video record the behavior of the mice for a specified duration (e.g., 30 minutes).

  • A trained observer, blind to the treatment conditions, should score the number of scratching bouts directed towards the hindquarters.

  • Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the scratching behavior between the this compound and vehicle groups.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with TC OT 39 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TC OT 39, a selective oxytocin receptor (OXTR) agonist and vasopressin V1a receptor (V1aR) antagonist, for in vivo research in rodents. Detailed protocols for specific applications, data presentation tables, and signaling pathway diagrams are included to facilitate experimental design and execution.

Introduction to this compound

This compound is a potent, non-peptide small molecule that acts as a partial agonist at the oxytocin receptor and an antagonist at the vasopressin V1a receptor.[1][2][3] This dual activity makes it a valuable tool for dissecting the roles of these two related but distinct signaling systems in various physiological and behavioral processes. In vivo studies in rodents have begun to explore its effects on anxiety-like and itching behaviors.[2][4]

Chemical Properties:

PropertyValue
Molecular FormulaC₃₂H₄₀N₈O₂S[1]
Molecular Weight600.78 g/mol [1]
CAS Number479232-57-0[1]

Pharmacological Profile

This compound exhibits a distinct pharmacological profile, acting on two key receptors of the nonapeptide family.

ReceptorActionAffinity/Potency
Oxytocin Receptor (OXTR)Partial AgonistEC₅₀ = 33 nM[1]
Vasopressin V1a Receptor (V1aR)AntagonistKᵢ = 330 nM[1]
Vasopressin V2 Receptor (V2R)Partial AgonistEC₅₀ = 850 nM[1]

Signaling Pathways

This compound modulates downstream signaling cascades by interacting with OXTR and V1aR, both of which are G-protein coupled receptors (GPCRs). The activation of OXTR and inhibition of V1aR can lead to complex cellular responses.

cluster_ligand Ligand cluster_receptors Receptors cluster_downstream Downstream Signaling TC_OT_39 This compound OXTR Oxytocin Receptor (OXTR) (Gq/11-coupled) TC_OT_39->OXTR Agonist V1aR Vasopressin V1a Receptor (V1aR) (Gq/11-coupled) TC_OT_39->V1aR Antagonist PLC Phospholipase C (PLC) OXTR->PLC Activates V1aR->PLC Blocks Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Cellular_Response_V1aR Blocked Cellular Response (e.g., smooth muscle contraction, social behavior modulation) PLC->Cellular_Response_V1aR Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_OXTR Cellular Response (e.g., neuronal excitability, gene expression) Ca_release->Cellular_Response_OXTR PKC->Cellular_Response_OXTR

Figure 1: Simplified signaling pathway of this compound. (Max Width: 760px)

In Vivo Applications and Protocols

Currently, published in vivo studies in rodents have focused on the domains of anxiety and itch. The following sections provide detailed protocols based on these studies.

Assessment of Anxiety-Like Behavior: Marble Burying Test in Mice

This protocol is adapted from a study investigating the anxiolytic-like effects of this compound.[2] The marble burying test is used to assess repetitive and compulsive-like digging behavior, which can be indicative of anxiety in rodents.[5][6][7]

Experimental Workflow:

Acclimation Animal Acclimation (1 week) Habituation Habituation to Test Room (30 min) Acclimation->Habituation Administration This compound Administration (i.p.) Habituation->Administration Test Marble Burying Test (30 min) Administration->Test 30 min post-injection Scoring Scoring (Count Buried Marbles) Test->Scoring Analysis Data Analysis Scoring->Analysis

Figure 2: Experimental workflow for the marble burying test. (Max Width: 760px)

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO/saline mixture)

  • Standard mouse cages (e.g., 26 x 20 x 14 cm)

  • Bedding (e.g., corncob, aspen chips), approximately 5 cm deep

  • Glass marbles (approximately 1.5 cm in diameter), 20 per cage

  • Syringes and needles for administration

Protocol:

  • Animal Model: C57BL/6J mice are a commonly used strain for this assay.[2] House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week of acclimation before the experiment.

  • This compound Preparation and Administration:

    • This compound is soluble in DMSO and 1eq. HCl.[1] For in vivo use, a stock solution in DMSO can be prepared and then further diluted in sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (e.g., <5%) to avoid vehicle effects.

    • Administer this compound via intraperitoneal (i.p.) injection.

    • A study has reported using doses of 50 mg/kg and 75 mg/kg.[2] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

  • Experimental Procedure:

    • Prepare the test cages by adding 5 cm of clean bedding and placing 20 marbles evenly on the surface.

    • Habituate the mice to the testing room for at least 30 minutes before the experiment.

    • Administer this compound or vehicle to the mice.

    • 30 minutes after injection, place a single mouse in each prepared cage.

    • Leave the mouse undisturbed for 30 minutes.[5][6]

    • After the 30-minute session, carefully remove the mouse from the cage.

    • Count the number of marbles that are at least two-thirds buried in the bedding.

  • Data Analysis:

    • Compare the number of buried marbles between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests).

Quantitative Data Summary from Literature:

Species/StrainRouteDose (mg/kg)Dosing RegimenMain FindingReference
C57BL/6J micei.p.504 times over 8-9 daysSignificantly decreased marble burying[2]
C57BL/6J micei.p.754 times over 8-9 daysOvert sedative-like effects[2]
Assessment of Itch-Related Behavior: Scratching Test in Mice

This protocol is based on a study that investigated the role of the oxytocin system in itch.[8] this compound was used to assess the effect of an OXTR agonist on scratching behavior.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Observation chambers

  • Video recording equipment

  • Syringes and needles for administration

Protocol:

  • Animal Model: Adult male C57BL/6 mice have been used in these studies.[8]

  • This compound Preparation and Administration:

    • Dissolve this compound in sterile saline for intrathecal (i.t.) administration.

    • A dose of 0.1 nmol in a volume of 5 µL has been reported.[8]

  • Experimental Procedure:

    • Habituate the mice to the observation chambers for several sessions before the test day.

    • On the test day, allow the mice to acclimate to the chamber for at least 15 minutes.

    • Administer this compound or vehicle intrathecally.

    • Immediately after injection, start video recording the behavior of the mice for 30 minutes.[8]

  • Data Analysis:

    • Manually or with the aid of behavioral analysis software, count the number of scratching bouts directed towards the injection site during the observation period.

    • Compare the number of scratches between the treatment groups using appropriate statistical methods (e.g., t-test or ANOVA).

Quantitative Data Summary from Literature:

Species/StrainRouteDose (nmol)Observation PeriodMain FindingReference
C57BL/6 micei.t.0.130 minutesCaused significant scratching behavior[8]

Pharmacokinetics and Brain Penetrance

Recommendations for Researchers:

  • Due to the lack of specific pharmacokinetic data, it is highly recommended to conduct pilot studies to determine the optimal timing of administration relative to behavioral testing for your specific experimental paradigm.

  • Consider performing pharmacokinetic studies to determine key parameters such as Cmax, Tmax, and half-life in your animal model.[11]

  • If central effects are being investigated, assessing the brain-to-plasma concentration ratio is crucial to confirm target engagement in the central nervous system.

Conclusion

This compound is a valuable pharmacological tool for investigating the in vivo roles of the oxytocin and vasopressin V1a receptor systems in rodents. The provided protocols for assessing anxiety-like and itch-related behaviors offer a starting point for researchers. However, due to the limited publicly available pharmacokinetic data, careful consideration of dosing and timing is essential for the design of robust and reproducible in vivo studies. Future research characterizing the pharmacokinetic profile and exploring the efficacy of this compound in a wider range of behavioral and physiological models will further elucidate its therapeutic potential.

References

Application Notes: Preparing TC OT 39 Stock Solutions with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TC OT 39 is a potent, non-peptide partial agonist for the oxytocin receptor (OTR) and an antagonist for the V1a vasopressin receptor.[1][2] Specifically, it demonstrates EC50 values of 33 nM for the oxytocin receptor and 850 nM for the V2 vasopressin receptor, alongside a Ki of 330 nM for the V1a vasopressin receptor.[2] Due to its role in modulating these critical signaling pathways, this compound is a valuable tool in research, particularly in studies related to uterine response and neurological functions.[3][4]

Accurate and consistent preparation of stock solutions is paramount for achieving reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound, offering high solubility.[5] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO, intended for researchers, scientists, and professionals in drug development.

Data Presentation

Quantitative data for this compound is summarized below for easy reference.

Table 1: Chemical and Physical Properties of this compound

Property Value Reference
Molecular Weight 600.78 g/mol
Formula C₃₂H₄₀N₈O₂S
CAS Number 479232-57-0
Purity ≥97%
Appearance Powder [5]
Max Solubility in DMSO 100 mM [2]

| Storage (Solid) | -20°C, desiccated |[5] |

Table 2: DMSO Volumes for Common Stock Concentrations

This table provides the required volume of DMSO to add to a specific mass of this compound to achieve a desired stock concentration. Calculations are based on a molecular weight of 600.78 g/mol .[1] For batch-specific molecular weights, refer to the Certificate of Analysis provided by the supplier.[1]

Desired ConcentrationMass of this compound: 1 mg Mass of this compound: 5 mg Mass of this compound: 10 mg
1 mM 1.66 mL8.32 mL16.65 mL
5 mM 0.33 mL1.66 mL3.33 mL
10 mM 0.17 mL0.83 mL1.66 mL
50 mM 0.03 mL0.17 mL0.33 mL
100 mM 0.017 mL0.083 mL0.17 mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution from 5 mg of solid this compound.

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with caution.

  • Perform all steps in a properly functioning chemical fume hood.

Materials and Equipment:

  • This compound solid powder (5 mg)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated precision balance

  • Sterile, amber, or light-protected vials with tight-sealing caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Equilibration: Allow the vial containing the solid this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[6]

  • Weighing: Accurately weigh 5 mg of this compound powder and transfer it into a sterile vial.

  • Solvent Calculation: Based on Table 2, 0.83 mL (830 µL) of DMSO is required to prepare a 10 mM solution from 5 mg of this compound.

  • Dissolution: Carefully add 830 µL of anhydrous DMSO to the vial containing the compound.

  • Mixing: Securely cap the vial and vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[6]

  • Labeling: Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • Final Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[6][7]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage start Start: Equilibrate this compound Vial weigh Weigh Desired Mass of this compound start->weigh calculate Calculate Required DMSO Volume weigh->calculate add_dmso Add DMSO to Compound calculate->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve inspect Visually Inspect Solution dissolve->inspect aliquot Aliquot into Single-Use Vials inspect->aliquot label_vials Label Vials Clearly aliquot->label_vials store Store at -20°C or -80°C label_vials->store end End: Ready for Experimental Use store->end

Caption: Workflow for preparing this compound stock solution.

This compound Signaling Pathway

This compound acts as a partial agonist at the oxytocin receptor (OTR), which is a G-protein coupled receptor (GPCR).[4] The primary signaling cascade initiated by OTR activation involves the Gq/11 alpha-subunit.[4] This activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which mediates many of the downstream physiological effects.[4]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq/11 Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Triggers downstream Downstream Cellular Effects (e.g., muscle contraction) Ca_release->downstream TCOT39 This compound TCOT39->OTR Binds & Activates

Caption: Oxytocin receptor signaling pathway activated by this compound.

References

Application Notes and Protocols for TC OT 39 in Murine Behavioral Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TC OT 39, a selective oxytocin receptor (OXTR) agonist, in behavioral experiments in mice. This document includes recommended dosage ranges, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Introduction to this compound

This compound is a non-peptide agonist of the oxytocin receptor (OXTR) and also acts as an antagonist at the vasopressin V1a receptor. Its ability to selectively activate the oxytocin system makes it a valuable tool for investigating the role of oxytocin in various behaviors, including social interaction, anxiety, and obsessive-compulsive-like behaviors.

Quantitative Data Summary: this compound Dosage in Mice

The following table summarizes the reported dosages of this compound used in behavioral experiments in mice. It is crucial to note that the optimal dose can vary depending on the specific mouse strain, age, sex, and the behavioral paradigm being employed. Preliminary dose-response studies are highly recommended for any new experimental setup.

Behavioral TestMouse StrainAdministration RouteDosageObserved Effect
Marble Burying TestC57BL/6JIntraperitoneal (i.p.)50 mg/kgSignificantly decreased marble burying behavior, suggesting anxiolytic-like effects.
Marble Burying TestC57BL/6JIntraperitoneal (i.p.)75 mg/kgOvert sedative-like effects observed.
Scratching BehaviorNot SpecifiedIntrathecal (i.t.)0.1 nmolInduced significant scratching behaviors.
Anti-hyperalgesiaNot Specified (Rat study)Intrathecal (i.t.)12.5 nmolAmeliorated inflammatory hyperalgesia.

Signaling Pathways of the Oxytocin Receptor

This compound exerts its effects by binding to and activating the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by OXTR activation is through the Gαq protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This increase in intracellular calcium and activation of PKC are central to many of the downstream cellular responses to oxytocin. Additionally, the oxytocin receptor can couple to other G proteins (Gi/o and Gs) and activate other important signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and RhoA/Rho-kinase (ROCK) pathways, which are involved in cell growth, differentiation, and cytoskeletal dynamics.

OXTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TC_OT_39 This compound OXTR Oxytocin Receptor (OXTR) TC_OT_39->OXTR Binds to Gq Gαq OXTR->Gq Activates RhoA_ROCK RhoA/ROCK Pathway OXTR->RhoA_ROCK Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Behavioral_Effects Behavioral Effects Ca2->Behavioral_Effects MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates MAPK_ERK->Behavioral_Effects RhoA_ROCK->Behavioral_Effects

Caption: Oxytocin Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key behavioral experiments relevant to the study of this compound in mice.

Marble Burying Test

This test is used to assess anxiety-like and obsessive-compulsive-like behaviors in mice.

Materials:

  • Standard mouse cage (e.g., 26 x 20 x 14 cm)

  • Clean bedding (e.g., corncob or sawdust), approximately 5 cm deep

  • 20 small glass marbles (approximately 1.5 cm in diameter)

  • This compound solution

  • Vehicle control solution (e.g., saline or DMSO depending on this compound solvent)

  • Syringes and needles for injection

Procedure:

  • Acclimation: Habituate the mice to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at the chosen dose. A 30-minute pre-treatment time is common.

  • Test Arena Preparation: Place 20 marbles evenly on the surface of the 5 cm deep bedding in a clean cage.

  • Test Initiation: Gently place a single mouse in the cage.

  • Observation Period: Allow the mouse to explore the cage and interact with the marbles for 30 minutes.

  • Scoring: After the 30-minute period, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.

  • Data Analysis: Compare the number of marbles buried by the this compound-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Three-Chamber Social Interaction Test

This assay evaluates social preference and social novelty preference in mice.

Materials:

  • Three-chambered apparatus (typically a rectangular box divided into three equal-sized chambers with openings between them)

  • Two small, transparent, perforated containers (e.g., wire cages) to hold stranger mice

  • Stranger mice (age- and sex-matched to the test mouse, but from a different home cage)

  • This compound solution

  • Vehicle control solution

  • Video recording and analysis software (optional, but recommended for accurate scoring)

Procedure:

  • Acclimation: Habituate the test mouse to the testing room for at least 30 minutes.

  • Drug Administration: Administer this compound or vehicle to the test mouse.

  • Habituation to Apparatus (10 minutes): Place the test mouse in the center chamber and allow it to freely explore all three empty chambers.

  • Social Preference Test (10 minutes): Place a stranger mouse (Stranger 1) inside one of the perforated containers in a side chamber. Place an empty, identical container in the other side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers.

  • Scoring (Social Preference): Measure the time the test mouse spends in each of the three chambers and the time it spends sniffing each of the containers. A sociable mouse will spend more time in the chamber with the stranger mouse and more time sniffing the container with the stranger mouse.

  • Social Novelty Preference Test (10 minutes): Remove the empty container and place a new stranger mouse (Stranger 2) in an identical container in its place. Stranger 1 remains in its container. Place the test mouse back in the center chamber.

  • Scoring (Social Novelty): Measure the time spent in each chamber and sniffing each container. A mouse with normal social novelty preference will spend more time in the chamber with the novel stranger (Stranger 2) and more time sniffing the container with Stranger 2.

  • Data Analysis: Use appropriate statistical tests to compare the time spent in the different chambers and sniffing the containers between the this compound-treated and vehicle-treated groups.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a behavioral study investigating the effects of this compound in mice.

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., 30-60 min) Start->Animal_Acclimation Randomization Randomize Mice into Treatment Groups Animal_Acclimation->Randomization Drug_Preparation Prepare this compound and Vehicle Drug_Preparation->Randomization Drug_Administration Administer this compound or Vehicle Randomization->Drug_Administration Pre_treatment_Period Pre-treatment Period (e.g., 30 min) Drug_Administration->Pre_treatment_Period Behavioral_Testing Perform Behavioral Test (e.g., Marble Burying) Pre_treatment_Period->Behavioral_Testing Data_Collection Record and Score Behavioral Data Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results_Interpretation Interpret Results Data_Analysis->Results_Interpretation End End Results_Interpretation->End

Caption: Typical Experimental Workflow

Conclusion

This compound is a promising pharmacological tool for elucidating the role of the oxytocin system in regulating behavior. The provided dosage information and experimental protocols offer a starting point for researchers. However, careful consideration of experimental variables and thorough validation of doses are essential for obtaining robust and reproducible results. The intricate signaling pathways of the oxytocin receptor highlight the complexity of its function and offer numerous avenues for future research and drug development.

Application Notes and Protocols for TC OT 39 in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC OT 39 is a potent and selective, non-peptide partial agonist of the oxytocin receptor (OTR) with an EC50 of 33 nM.[1] It also acts as an antagonist at the vasopressin V1a receptor (Ki = 330 nM) and a weak partial agonist at the V2 receptor (EC50 = 850 nM).[1] The oxytocin system is a critical regulator of various neurological processes, including social behavior, anxiety, and neuronal development and plasticity.[2][3] As a non-peptide agonist, this compound offers advantages over native oxytocin, such as improved stability and potential for oral bioavailability, making it a valuable tool for investigating the therapeutic potential of targeting the oxytocin system in neurological and psychiatric disorders.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in primary neuronal cell culture models. The provided methodologies and data will guide researchers in designing and executing experiments to explore the effects of this compound on neuronal function and signaling.

Data Presentation

Pharmacological Profile of this compound
ReceptorActivityAffinity/PotencyReference
Oxytocin Receptor (OTR)Partial AgonistEC50 = 33 nM[1]
Vasopressin V1a ReceptorAntagonistKi = 330 nM[1]
Vasopressin V2 ReceptorPartial AgonistEC50 = 850 nM
Representative Dose-Response Range for In Vitro Neuronal Assays

The following table provides a suggested starting range for dose-response experiments with this compound in primary neuronal cultures. Optimal concentrations may vary depending on the specific neuronal cell type and assay.

Assay TypeSuggested Concentration RangeNotes
Calcium Imaging1 nM - 1 µMBased on the EC50 of 33 nM, this range should capture the full dose-response curve for OTR activation.
Neurite Outgrowth Assay10 nM - 500 nMChronic exposure may require lower concentrations to avoid receptor desensitization or potential toxicity.
Neuronal Viability (e.g., MTT, LDH)100 nM - 10 µMHigher concentrations should be tested to identify potential cytotoxic effects.
Electrophysiology (Patch-Clamp)10 nM - 1 µMTo assess acute effects on neuronal excitability and synaptic transmission.

Signaling Pathway

Activation of the oxytocin receptor by this compound in neurons is expected to initiate a cascade of intracellular signaling events, primarily through the Gαq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG can modulate a wide range of cellular processes, including gene expression, ion channel activity, and cytoskeletal dynamics, ultimately influencing neuronal excitability, plasticity, and survival.

TC_OT_39_Signaling_Pathway TC_OT_39 This compound OTR Oxytocin Receptor (OTR) TC_OT_39->OTR binds Gq Gαq OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release ER->Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Downstream Downstream Cellular Responses Ca2_increase->Downstream PKC->Downstream

Caption: this compound signaling pathway in a neuron.

Experimental Protocols

Protocol 1: Primary Neuronal Culture

This protocol describes the general procedure for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.[4][5][6][7][8][9]

Materials:

  • Timed-pregnant rodent (e.g., E18 rat or E15.5 mouse)

  • Dissection medium (e.g., Hibernate-E or HBSS)

  • Enzymatic digestion solution (e.g., Papain or Trypsin)

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and serum)

  • Maintenance medium (e.g., serum-free Neurobasal medium with B-27 and GlutaMAX)

  • Poly-D-lysine or Poly-L-ornithine coated culture vessels

  • Laminin (optional)

  • Sterile dissection tools

Procedure:

  • Coating Culture Vessels:

    • Aseptically coat culture plates or coverslips with Poly-D-lysine (50 µg/mL in sterile water) for at least 1 hour at 37°C.[5]

    • Rinse thoroughly with sterile water and allow to dry.

    • For enhanced neuronal attachment and differentiation, a secondary coating of laminin (10 µg/mL in PBS) can be applied overnight at 4°C.

  • Tissue Dissection:

    • Euthanize the pregnant animal according to approved institutional guidelines.

    • Aseptically remove the embryos and place them in ice-cold dissection medium.

    • Under a dissecting microscope, isolate the cortices or hippocampi from the embryonic brains.

  • Cell Dissociation:

    • Transfer the dissected tissue to a tube containing a pre-warmed enzymatic digestion solution (e.g., 20 U/mL Papain with DNase I) and incubate at 37°C for 20-30 minutes.

    • Stop the digestion by adding a protease inhibitor solution or by replacing the enzyme solution with plating medium.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Cell Plating and Culture:

    • Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

    • Plate the neurons onto the pre-coated culture vessels at a desired density (e.g., 1.5 x 10^5 cells/cm²) in plating medium.[5]

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • After 4-24 hours, replace the plating medium with maintenance medium.

    • Perform half-medium changes every 3-4 days.

Primary_Neuron_Culture_Workflow Start Start Coat_Plates Coat Culture Plates (Poly-D-Lysine/Laminin) Start->Coat_Plates Dissection Dissect Embryonic Brain Tissue Start->Dissection Plating Plate Neurons Coat_Plates->Plating Dissociation Enzymatic & Mechanical Dissociation Dissection->Dissociation Cell_Count Cell Counting & Viability Assessment Dissociation->Cell_Count Cell_Count->Plating Incubation Incubate & Maintain Culture Plating->Incubation End Ready for Experiments Incubation->End

Caption: Workflow for primary neuronal cell culture.

Protocol 2: Calcium Imaging Assay

This protocol outlines a method to measure changes in intracellular calcium ([Ca²⁺]i) in response to this compound treatment, using a fluorescent calcium indicator.[10][11][12]

Materials:

  • Primary neurons cultured on glass-bottom dishes or coverslips

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound stock solution (in DMSO or appropriate solvent)

  • Fluorescence microscope with an imaging system

Procedure:

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBS).

    • Replace the culture medium with the loading solution and incubate the cells for 30-45 minutes at 37°C.

    • Wash the cells 2-3 times with HBS to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Image Acquisition:

    • Mount the culture dish or coverslip onto the microscope stage.

    • Acquire baseline fluorescence images at a suitable frequency (e.g., every 2-5 seconds).

  • Compound Application:

    • Gently add this compound at the desired final concentration to the imaging buffer.

    • Continue to acquire images to record the change in fluorescence intensity over time.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

    • Measure the mean fluorescence intensity within each ROI for each time point.

    • Normalize the fluorescence signal (F/F₀) where F is the fluorescence at a given time and F₀ is the baseline fluorescence.

    • Quantify the peak response and the area under the curve to determine the magnitude of the calcium response.

Calcium_Imaging_Workflow Start Start Load_Dye Load Neurons with Calcium Indicator Dye Start->Load_Dye Wash Wash to Remove Excess Dye Load_Dye->Wash Baseline Acquire Baseline Fluorescence Wash->Baseline Add_Compound Apply this compound Baseline->Add_Compound Record Record Fluorescence Changes Add_Compound->Record Analyze Analyze Data (ΔF/F₀) Record->Analyze End End Analyze->End

Caption: Workflow for calcium imaging assay.

Protocol 3: Neurite Outgrowth Assay

This protocol provides a method for quantifying the effect of this compound on neurite extension and branching.[1][2][13][14][15]

Materials:

  • Primary neurons cultured in multi-well plates

  • This compound stock solution

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin or anti-MAP2)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope with analysis software

Procedure:

  • Cell Seeding and Treatment:

    • Plate primary neurons at a low to moderate density to allow for clear visualization of individual neurites.

    • After allowing the neurons to attach and initiate neurite extension (e.g., 24 hours), replace the medium with fresh maintenance medium containing various concentrations of this compound or vehicle control.

    • Incubate for a specified period (e.g., 48-72 hours).

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Block non-specific antibody binding with blocking solution for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use automated image analysis software to quantify various parameters of neurite outgrowth, such as:

      • Total neurite length per neuron

      • Number of neurites per neuron

      • Number of branch points per neuron

      • Length of the longest neurite

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the oxytocin system in neuronal function. The protocols and information provided herein offer a framework for researchers to investigate the effects of this compound in primary neuronal cell culture models. It is important to note that the specific experimental conditions, including cell density, compound concentrations, and incubation times, should be optimized for each specific research question and neuronal cell type. Careful experimental design and data analysis will be crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for Intrathecal Administration of TC OT 39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC OT 39 is a potent and selective non-peptide partial agonist of the oxytocin receptor (OTR) and an antagonist of the vasopressin V1a receptor.[1] Its non-peptide nature makes it resistant to degradation by peptidases, such as insulin-regulated aminopeptidase (IRAP), which is known to degrade oxytocin, particularly in the spinal cord of females.[1] This property makes this compound a promising candidate for therapeutic applications targeting the central nervous system, including the management of chronic pain.[1][2][3] Intrathecal administration allows for direct delivery to the spinal cord, bypassing the blood-brain barrier and enabling targeted engagement of spinal OTRs involved in nociceptive signaling.

These application notes provide an overview of the preclinical use of this compound via intrathecal injection for pain research, detailed experimental protocols, and a summary of the underlying signaling mechanisms.

Mechanism of Action: Oxytocin Receptor Signaling in the Spinal Cord

The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation, can couple to various G proteins, primarily Gαq/11.[4] In the spinal dorsal horn, OTR activation plays a crucial role in modulating pain signals.[1][4][5] Descending oxytocinergic neurons from the paraventricular nucleus of the hypothalamus release oxytocin into the spinal cord, where it binds to OTRs on dorsal horn neurons.[4][6] This binding initiates a signaling cascade that ultimately leads to a reduction in the transmission of nociceptive information to higher brain centers.

The key signaling events following OTR activation in the context of analgesia include:

  • Activation of Phospholipase C (PLC): Gαq/11 activation leads to the stimulation of PLC.

  • Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG activate PKC.

  • Modulation of Ion Channels and Neurotransmitter Release: The downstream effects of this cascade are complex but are thought to involve the modulation of ion channel activity and the enhancement of inhibitory neurotransmission, primarily through GABAergic interneurons.[4][6] This increased inhibitory tone dampens the excitability of projection neurons that carry pain signals.

  • Involvement of Mitogen-Activated Protein Kinase (MAPK) Pathways: OTR activation can also engage MAPK signaling pathways, such as the ERK1/2 pathway, which may contribute to longer-lasting analgesic effects.[6]

Signaling Pathway Diagram

OTR_Signaling_Pain_Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TC_OT_39 This compound OTR Oxytocin Receptor (OTR) TC_OT_39->OTR Binds to Gq11 Gαq/11 OTR->Gq11 Activates MAPK MAPK (ERK1/2) OTR->MAPK Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Activates Analgesia Analgesia (Reduced Nociceptive Transmission) PKC->Analgesia Leads to MAPK->Analgesia Contributes to Experimental_Workflow Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Catheter_Implantation Intrathecal Catheter Implantation (Optional, for chronic studies) Animal_Acclimation->Catheter_Implantation If required Baseline_Testing Baseline Nociceptive Testing (Plantar Test) Animal_Acclimation->Baseline_Testing For acute studies Catheter_Implantation->Baseline_Testing Inflammation_Induction Induction of Inflammation (Intraplantar Carrageenan) Baseline_Testing->Inflammation_Induction Drug_Administration Intrathecal Administration (this compound or Vehicle) Inflammation_Induction->Drug_Administration Post_Treatment_Testing Post-Treatment Nociceptive Testing (Plantar Test at various time points) Drug_Administration->Post_Treatment_Testing Data_Analysis Data Analysis Post_Treatment_Testing->Data_Analysis

References

Application Notes and Protocols for TC OT 39 in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Electrophysiological Applications of TC OT 39, an Oxytocin Receptor Agonist and Vasopressin V1a Receptor Antagonist

Disclaimer: Initial investigations did not yield evidence supporting the direct activation of TREK-1 channels by this compound. The following application notes and protocols are based on its confirmed activity as an oxytocin receptor (OXTR) partial agonist and a vasopressin V1a receptor (V1aR) antagonist. Electrophysiological studies should, therefore, focus on cell types endogenously expressing or engineered to express these receptors.

Introduction

This compound is a potent, non-peptide partial agonist of the oxytocin receptor (OXTR) and an antagonist of the vasopressin V1a receptor (V1aR).[1][2] Both OXTR and V1aR are G-protein coupled receptors (GPCRs) that play crucial roles in neuromodulation and cardiovascular regulation.[3][4] Their activation can lead to the modulation of various ion channels, thereby influencing neuronal excitability, synaptic transmission, and cardiac electrophysiology.[3][5] These characteristics make this compound a valuable tool for investigating the electrophysiological consequences of oxytocin and vasopressin signaling in diverse biological systems.

This document provides detailed application notes and protocols for utilizing this compound in electrophysiological studies to probe the function of OXTR and V1aR.

Quantitative Data Summary

The following table summarizes the known pharmacological parameters of this compound.

ParameterReceptorValueSpeciesReference
EC50Oxytocin Receptor (OXTR)33 nMNot Specified[2]
EC50Oxytocin Receptor (OXTR)180 nMNot Specified[6]
EC50Vasopressin V2 Receptor (V2R)850 nMNot Specified[2]
KiVasopressin V1a Receptor (V1aR)330 nMNot Specified[1][2][6]

Signaling Pathways

The activation of OXTR and antagonism of V1aR by this compound can initiate distinct intracellular signaling cascades that ultimately modulate ion channel activity.

cluster_0 This compound Action on OXTR cluster_1 This compound Action on V1aR TCOT39_O This compound OXTR Oxytocin Receptor (OXTR) TCOT39_O->OXTR Agonist Gq11 Gαq/11 OXTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 [Ca2+]i ↑ ER->Ca2 Releases Ca2+ IonChannel_O Ion Channel Modulation Ca2->IonChannel_O PKC->IonChannel_O Phosphorylates TCOT39_V This compound V1aR Vasopressin V1a Receptor (V1aR) TCOT39_V->V1aR Antagonist Vasopressin Vasopressin Vasopressin->V1aR Gq11_V Gαq/11 V1aR->Gq11_V Activation Blocked PLC_V Phospholipase C (PLC) Gq11_V->PLC_V IonChannel_V Ion Channel Modulation PLC_V->IonChannel_V

Figure 1: Signaling pathways of this compound at the oxytocin and vasopressin V1a receptors.

Experimental Protocols

The following protocols provide a framework for investigating the electrophysiological effects of this compound using whole-cell patch-clamp recordings in cultured cells or primary neurons.

  • Cell Culture: Culture a cell line (e.g., HEK293, CHO) stably or transiently expressing the human oxytocin receptor (OXTR) or vasopressin V1a receptor (V1aR). For primary neuron studies, use cultures from brain regions known to express these receptors, such as the hypothalamus, hippocampus, or dorsal root ganglion.

  • Plating: Plate cells onto glass coverslips at a suitable density to allow for isolated single cells for patch-clamping 24-48 hours before the experiment.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[2] Store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.

This protocol is adapted from standard electrophysiology procedures for studying GPCR modulation of ion channels.

cluster_workflow Electrophysiology Workflow for this compound start Prepare Cells Expressing OXTR or V1aR position_pipette Position Patch Pipette on a Single Cell start->position_pipette giga_seal Form Gigaohm Seal position_pipette->giga_seal whole_cell Rupture Membrane to Achieve Whole-Cell Configuration giga_seal->whole_cell record_baseline Record Baseline Membrane Current/Voltage whole_cell->record_baseline apply_tcot39 Perfuse with this compound (agonist for OXTR, antagonist for V1aR) record_baseline->apply_tcot39 record_effect Record Changes in Membrane Current/Voltage apply_tcot39->record_effect washout Washout with Control Solution record_effect->washout record_recovery Record Recovery washout->record_recovery data_analysis Data Analysis record_recovery->data_analysis

References

Application Notes and Protocols for Studying Uterine Contractions In Vitro Using TC OT 39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uterine contractility is a complex physiological process crucial for parturition. The study of uterine contractions in vitro provides a valuable model for understanding the mechanisms of labor, identifying potential therapeutic targets for conditions like preterm labor and postpartum hemorrhage, and screening novel uterotonic or tocolytic agents. TC OT 39 is a potent and selective non-peptide agonist of the oxytocin receptor (OTR), a key regulator of uterine smooth muscle contractions. These application notes provide a comprehensive guide to utilizing this compound for studying uterine contractions in an in vitro organ bath setup.

This compound Profile:

PropertyValueReference
Target Oxytocin Receptor (OTR)
Activity Agonist
EC50 (OTR) 180 nM
Cross-reactivity Avpr1a antagonist (Ki = 330 nM)

Experimental Protocols

I. Isolated Uterine Tissue Preparation

This protocol describes the dissection and preparation of uterine tissue strips from rats, a common preclinical model for studying uterine contractility.

Materials:

  • Female Wistar rats (non-pregnant or timed-pregnant)

  • Euthanasia solution (e.g., pentobarbital)

  • Dissection tools (scissors, forceps)

  • Petri dish

  • Krebs-Henseleit solution (see composition below), chilled and aerated with 95% O2 / 5% CO2 (carbogen)

Krebs-Henseleit Solution Composition:

ComponentConcentration (mM)
NaCl118.4
KCl4.7
CaCl22.5
MgSO41.2
KH2PO41.2
NaHCO325.0
Glucose11.7

Procedure:

  • Humanely euthanize the rat according to institutional guidelines.

  • Perform a laparotomy to expose the abdominal cavity.

  • Carefully dissect out the entire uterus.

  • Immediately place the uterus in a Petri dish containing chilled and aerated Krebs-Henseleit solution.

  • Gently clean the tissue of any adhering fat and connective tissue.

  • Open the uterine horns longitudinally.

  • Cut longitudinal strips of myometrium approximately 10 mm in length and 2-3 mm in width.

  • Keep the prepared uterine strips in fresh, chilled, and aerated Krebs-Henseleit solution until mounting in the organ bath.

II. In Vitro Uterine Contraction Assay Using an Organ Bath

This protocol outlines the procedure for mounting uterine tissue strips in an organ bath and recording isometric contractions in response to this compound.

Materials:

  • Isolated uterine tissue strips

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Krebs-Henseleit solution, maintained at 37°C and continuously aerated with carbogen

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Pipettes

Procedure:

  • Fill the organ bath chambers with Krebs-Henseleit solution and allow the temperature to equilibrate to 37°C while continuously bubbling with carbogen.

  • Mount a uterine strip in each chamber by attaching one end to a fixed hook and the other to an isometric force transducer.

  • Apply an initial tension of approximately 1 gram (g) to each strip and allow for an equilibration period of 60-90 minutes. During this time, replace the Krebs-Henseleit solution every 15-20 minutes.

  • After equilibration, spontaneous contractions should be observed. Record baseline spontaneous contractile activity for at least 30 minutes.

  • Prepare serial dilutions of this compound in Krebs-Henseleit solution from the stock solution.

  • Add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 1 µM). Allow the tissue to respond to each concentration for a set period (e.g., 15-20 minutes) before adding the next concentration.

  • Record the contractile responses (amplitude, frequency, and duration) throughout the experiment.

  • At the end of the experiment, wash the tissues with fresh Krebs-Henseleit solution to observe the return to baseline activity.

Data Presentation

The following tables present representative quantitative data for the effects of a potent oxytocin receptor agonist, Carbetocin, on uterine contractions in vitro. This data is illustrative of the expected dose-dependent effects of an agonist like this compound.

Table 1: Dose-Response Effect of an Oxytocin Agonist on Uterine Contraction Amplitude

Agonist Concentration (nM)Mean Contraction Amplitude (g) ± SEM% Increase from Baseline
Baseline (Spontaneous)0.8 ± 0.10%
11.5 ± 0.287.5%
102.8 ± 0.3250%
1004.5 ± 0.4462.5%
10004.8 ± 0.5500%

Table 2: Dose-Response Effect of an Oxytocin Agonist on Uterine Contraction Frequency

Agonist Concentration (nM)Mean Contraction Frequency (contractions/10 min) ± SEM% Increase from Baseline
Baseline (Spontaneous)2.1 ± 0.30%
13.5 ± 0.466.7%
105.2 ± 0.5147.6%
1006.8 ± 0.6223.8%
10007.1 ± 0.7238.1%

Table 3: Dose-Response Effect of an Oxytocin Agonist on Uterine Contraction Duration

Agonist Concentration (nM)Mean Contraction Duration (seconds) ± SEM% Increase from Baseline
Baseline (Spontaneous)45 ± 50%
162 ± 637.8%
1085 ± 888.9%
100110 ± 10144.4%
1000115 ± 12155.6%

Mandatory Visualizations

Signaling Pathway of Oxytocin Receptor-Mediated Uterine Contraction

G cluster_membrane Cell Membrane cluster_cytosol Cytosol OT This compound (Oxytocin Agonist) OTR Oxytocin Receptor (OTR) OT->OTR Gq11 Gq/11 OTR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR stimulates release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto ↑ [Ca²⁺]i SR->Ca_cyto Ca²⁺ release Ca_SR Ca²⁺ Calmodulin Calmodulin Ca_cyto->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK activates MLC Myosin Light Chain (MLC) MLCK->MLC phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Uterine Contraction pMLC->Contraction

Caption: Oxytocin receptor signaling pathway leading to uterine contraction.

Experimental Workflow for In Vitro Uterine Contraction Assay

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup & Equilibration cluster_exp Experiment cluster_analysis Data Analysis A 1. Euthanize Rat & Dissect Uterus B 2. Prepare Longitudinal Myometrial Strips A->B C 3. Mount Tissue Strips in Organ Bath B->C D 4. Apply Initial Tension & Equilibrate (60-90 min) C->D E 5. Record Baseline Spontaneous Contractions D->E F 6. Add this compound (Cumulative Concentrations) E->F G 7. Record Contractile Response F->G H 8. Analyze Contraction Parameters (Amplitude, Frequency, Duration) G->H I 9. Generate Dose-Response Curves H->I

Caption: Experimental workflow for in vitro uterine contraction assay.

Application Notes and Protocols: TC OT 39 in the Study of Inflammatory Pain and Hyperalgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC OT 39 is a non-peptide small molecule that acts as a partial agonist of the oxytocin receptor (OTR) and an antagonist of the vasopressin V1a receptor (V1aR).[1][2] Emerging research has highlighted its potential as a therapeutic agent for inflammatory pain and hyperalgesia. As a non-peptide compound, this compound offers the advantage of resistance to degradation by peptidases, such as insulin-regulated aminopeptidase (IRAP), which can limit the efficacy and duration of action of native oxytocin, particularly in females where IRAP expression is higher.[3][4] This characteristic makes this compound a valuable tool for investigating the role of the oxytocinergic system in pain modulation and for the development of novel analgesics.

These application notes provide a comprehensive overview of the use of this compound in preclinical models of inflammatory pain, including detailed experimental protocols and a summary of its pharmacological properties.

Pharmacological Profile of this compound

This compound exhibits a distinct receptor binding profile, which is crucial for interpreting experimental outcomes. Its affinity for the oxytocin receptor and vasopressin receptors has been characterized in cell membrane preparations.

ReceptorAffinity (Ki)Cell LineReference
Oxytocin Receptor (OTR)147 nMCHO cells[1]
Vasopressin V1a Receptor (V1aR)330 nM (antagonist)CHO cells[1]
Vasopressin V2 Receptor (V2R)>1000 nMCHO cells[1]

Table 1: Receptor Binding Affinities of this compound.[1]

Application: Alleviation of Inflammatory Pain and Hyperalgesia

Preclinical studies have demonstrated the efficacy of this compound in a rat model of inflammatory pain. Intrathecal administration of this compound has been shown to produce significant anti-hyperalgesic effects in both male and female rats.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the anti-hyperalgesic effects of this compound in the carrageenan-induced inflammatory pain model.

ParameterValueAnimal ModelRoute of AdministrationPain ModelKey FindingReference
Effective Dose12.5 nmol per ratSprague-Dawley Rats (male and female)IntrathecalIntraplantar CarrageenanSignificant anti-hyperalgesia observed in both sexes.[1]
Onset of ActionNot explicitly stated, but measurements were taken at time points post-injection.Sprague-Dawley RatsIntrathecalIntraplantar CarrageenanThe anti-hyperalgesic effect was confirmed to be mediated by the oxytocin receptor.[1][3]
ComparisonMore potent anti-hyperalgesic effect than WAY 267,464 at the same dose.Sprague-Dawley RatsIntrathecalIntraplantar CarrageenanThis compound's effect was not subject to the sex differences seen with native oxytocin.[1]

Table 2: In Vivo Efficacy of this compound in a Model of Inflammatory Pain.[1]

Experimental Protocols

The following are detailed protocols based on the methodology used in published research for studying the effects of this compound on inflammatory pain.[1]

Animal Model of Inflammatory Pain: Intraplantar Carrageenan Injection

This protocol describes the induction of localized inflammation and hyperalgesia in the rat hind paw.

Materials:

  • Sprague-Dawley rats (adult, both sexes)

  • Carrageenan solution (e.g., 1% w/v in sterile saline)

  • 27-gauge needle and syringe

Procedure:

  • Habituate the rats to the experimental environment and handling for several days prior to the experiment.

  • On the day of the experiment, briefly restrain the rat.

  • Inject a small volume (e.g., 100 µL) of carrageenan solution subcutaneously into the plantar surface of one hind paw.

  • Allow sufficient time for the inflammation and hyperalgesia to develop (typically 2-3 hours).

Assessment of Thermal Hyperalgesia: Plantar Test

This protocol measures the paw withdrawal latency to a thermal stimulus, a common method for assessing hyperalgesia.

Materials:

  • Plantar test apparatus (e.g., Hargreaves' apparatus)

  • Plexiglass enclosures for the rats

Procedure:

  • Place the rat in a plexiglass enclosure on the glass surface of the plantar test apparatus.

  • Allow the rat to acclimate to the enclosure for at least 15-20 minutes.

  • Position the radiant heat source under the plantar surface of the carrageenan-injected paw.

  • Activate the heat source and start the timer.

  • The timer will automatically stop when the rat withdraws its paw. Record the paw withdrawal latency.

  • To prevent tissue damage, a cut-off time (e.g., 20 seconds) should be established.

  • Repeat the measurement several times with sufficient intervals between stimuli and average the latencies.

Preparation and Administration of this compound

Materials:

  • This compound powder

  • 100 mM Hydrochloric acid (HCl)

  • Sterile saline (0.9% NaCl)

  • Intrathecal injection apparatus (e.g., Hamilton syringe with a 30-gauge needle)

Preparation of Dosing Solution:

  • Due to its low solubility, first dissolve this compound in 100 mM HCl.[1]

  • Further dilute the solution with sterile saline to the desired final concentration (e.g., for a 12.5 nmol dose in a 10 µL injection volume). The final concentration of HCl should be minimized (e.g., less than 125 µM).[1]

Intrathecal Administration:

  • Anesthetize the rat according to an approved protocol.

  • Perform a lumbar puncture to deliver the this compound solution directly into the cerebrospinal fluid.

  • The injection volume should be small (e.g., 10 µL) to avoid increasing intracranial pressure.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Mediated Analgesia

This compound exerts its anti-hyperalgesic effects primarily through the activation of the oxytocin receptor in the spinal cord. The binding of this compound to the OTR, a G-protein coupled receptor (GPCR), is thought to initiate a signaling cascade that ultimately leads to the inhibition of nociceptive transmission.

G cluster_spinal_cord Spinal Cord Neuron TCOT39 This compound OTR Oxytocin Receptor (OTR) TCOT39->OTR Binds to G_protein Gq/11 Protein OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_release Increased Intracellular Ca2+ IP3_DAG->Ca_release Leads to Neuronal_inhibition Inhibition of Nociceptive Transmission Ca_release->Neuronal_inhibition Modulates Analgesia Anti-hyperalgesia Neuronal_inhibition->Analgesia Results in

Caption: Proposed signaling pathway of this compound in the spinal cord.

Experimental Workflow for Assessing Anti-Hyperalgesic Effects

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of inflammatory pain.

G cluster_workflow Experimental Workflow start Start acclimation Animal Acclimation & Baseline Testing start->acclimation inflammation Induce Inflammation (e.g., Carrageenan) acclimation->inflammation drug_admin Administer this compound (Intrathecal) inflammation->drug_admin behavioral_test Assess Hyperalgesia (Plantar Test) drug_admin->behavioral_test data_analysis Data Analysis behavioral_test->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound studies.

Conclusion

This compound is a promising pharmacological tool for investigating the role of the oxytocinergic system in inflammatory pain. Its non-peptide nature and efficacy in both sexes make it a valuable compound for preclinical research. The protocols and data presented in these application notes are intended to guide researchers in designing and conducting studies to further elucidate the therapeutic potential of this compound and the broader role of oxytocin receptor agonism in pain management. Further research is warranted to explore its efficacy in other pain models and to fully characterize its mechanism of action.

References

Application Notes and Protocols for TC OT 39 in Social Recognition Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Social recognition is a critical aspect of social behavior, and its deficits are implicated in various neuropsychiatric disorders. The neuropeptide oxytocin plays a pivotal role in regulating social behaviors, including social memory, which is the basis of social recognition.[1][2] The oxytocin receptor (OTR) is a key target for therapeutic development aimed at modulating social cognition.[3] TC OT 39 is a potent, non-peptide partial agonist of the oxytocin receptor, making it a valuable tool for investigating the role of the oxytocinergic system in social behavior.[4] This document provides detailed application notes and protocols for the experimental design of social recognition tests using this compound.

This compound Profile:

FeatureDescription
Compound Name This compound
Chemical Class Non-peptide
Primary Target Oxytocin Receptor (OTR) Agonist
EC50 for OTR 33 nM - 180 nM[5]
Secondary Target Vasopressin V1A Receptor (V1aR) Antagonist[4][5]
Ki for V1aR 330 nM[4][5]
Other Activity Partial agonist at the vasopressin V2 receptor[4]
Known In Vivo Effects Exhibits sedative-like effects at higher doses in mice and is active in a rat model of uterine response.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the oxytocin signaling pathway and the experimental workflow for a social recognition test involving this compound.

Oxytocin Receptor Signaling Pathway TC_OT_39 This compound OTR Oxytocin Receptor (OTR) (G-protein coupled receptor) TC_OT_39->OTR Binds and Activates G_protein Gq/11 G-protein OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Modulation of Neural Excitability and Synaptic Plasticity PKC->Cellular_Response Social_Behavior Enhanced Social Recognition Cellular_Response->Social_Behavior

Caption: Oxytocin receptor signaling cascade initiated by this compound.

Experimental Workflow for Social Recognition Test Habituation Phase 1: Habituation (Day 1-2) Drug_Administration Phase 2: Drug Administration (Day 3) Habituation->Drug_Administration Acquisition_Trial Phase 3: Acquisition Trial (T1) (Day 3) Drug_Administration->Acquisition_Trial Inter_Trial_Interval Inter-Trial Interval (ITI) (e.g., 30-120 min) Acquisition_Trial->Inter_Trial_Interval Retrieval_Trial Phase 4: Retrieval Trial (T2) (Day 3) Inter_Trial_Interval->Retrieval_Trial Data_Analysis Phase 5: Data Analysis Retrieval_Trial->Data_Analysis

Caption: Workflow of the social recognition test with this compound.

Experimental Protocols

This protocol is designed for adult male rodents (e.g., rats or mice) and is based on the innate tendency of these animals to investigate novel conspecifics more than familiar ones.

Materials:

  • Test cages (clean, with fresh bedding)

  • Juvenile stimulus animals (unfamiliar to the test subjects)

  • This compound

  • Vehicle solution (e.g., saline, DMSO, or as recommended by the supplier)

  • Injection supplies (syringes, needles)

  • Video recording equipment and analysis software

  • Timer

Experimental Groups:

  • Group 1: Vehicle Control: Receives vehicle administration.

  • Group 2: this compound (Low Dose): Receives a low dose of this compound.

  • Group 3: this compound (High Dose): Receives a high dose of this compound.

  • (Optional) Group 4: Positive Control (e.g., Oxytocin): Receives a known prosocial compound.

Procedure:

Phase 1: Habituation (2-3 days)

  • Handle the adult test animals for 5-10 minutes daily to acclimate them to the experimenter.

  • On each habituation day, place the adult animal individually into a clean test cage for 30 minutes. This allows the animal to habituate to the testing environment.

Phase 2: Drug Administration

  • On the test day, prepare fresh solutions of this compound and the vehicle.

  • Administer the assigned treatment (vehicle or this compound) to each adult animal via the desired route (e.g., intraperitoneal - i.p.). The timing of administration before the acquisition trial should be based on the pharmacokinetic profile of this compound, typically 30-60 minutes prior.

Phase 3: Acquisition Trial (T1)

  • After the appropriate pre-treatment interval, place the adult test animal back into the familiar test cage.

  • Introduce a juvenile stimulus animal into the cage.

  • Record the social investigation time of the adult animal towards the juvenile for a set period (e.g., 5 minutes). Social investigation includes behaviors such as sniffing, close following, and grooming.

Phase 4: Inter-Trial Interval (ITI)

  • After the acquisition trial, return both the adult and juvenile animals to their respective home cages.

  • The duration of the ITI is crucial and can be varied to test short-term versus long-term social memory (e.g., 30-120 minutes for short-term memory).

Phase 5: Retrieval Trial (T2)

  • After the ITI, place the adult test animal back into the same test cage.

  • Re-introduce the same juvenile stimulus animal from the acquisition trial.

  • Record the social investigation time for the same duration as in T1 (e.g., 5 minutes).

Data Analysis:

  • Quantify the duration of social investigation in both T1 and T2 for each animal.

  • Calculate a discrimination index (DI) or recognition index (RI) :

    • DI = (Time investigating novel - Time investigating familiar) / (Total investigation time)

    • RI = (Time in T1 - Time in T2) / (Time in T1 + Time in T2)

  • A significant decrease in investigation time from T1 to T2, or a positive RI, indicates successful social recognition.

  • Compare the investigation times and discrimination indices across the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the social recognition test. The data presented are illustrative and should be replaced with experimental findings.

Table 1: Social Investigation Time (Seconds)

Treatment GroupNAcquisition Trial (T1) - Mean ± SEMRetrieval Trial (T2) - Mean ± SEM
Vehicle Control1065.2 ± 5.160.8 ± 4.9
This compound (Low Dose)1068.5 ± 6.345.3 ± 4.2*
This compound (High Dose)1066.9 ± 5.835.1 ± 3.9**

*p < 0.05, **p < 0.01 compared to T1 within the same group.

Table 2: Recognition Index

Treatment GroupNRecognition Index - Mean ± SEM
Vehicle Control100.07 ± 0.03
This compound (Low Dose)100.25 ± 0.05*
This compound (High Dose)100.38 ± 0.06**

*p < 0.05, **p < 0.01 compared to Vehicle Control group.

Considerations and Troubleshooting

  • Dosage: The optimal dose of this compound should be determined through dose-response studies. Be mindful of potential sedative effects at higher doses, which could confound the interpretation of social investigation behavior.[5]

  • Stimulus Animals: Use juvenile animals of the same sex as the test subjects to avoid confounding mating or aggressive behaviors. Ensure stimulus animals are naive to the test subjects.

  • Olfactory Cues: Thoroughly clean the test cages between each animal to eliminate olfactory cues that could influence behavior.

  • Environmental Conditions: Maintain consistent lighting, temperature, and noise levels in the testing room to minimize stress and variability in behavior.

  • Behavioral Scoring: Use trained observers who are blind to the experimental conditions to score the behavior, or utilize automated tracking software to ensure objectivity.

By following these detailed protocols and considering the key experimental variables, researchers can effectively utilize this compound to investigate the role of the oxytocin system in social recognition and explore its therapeutic potential for social cognitive deficits.

References

Troubleshooting & Optimization

TC OT 39 solubility issues and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing TC OT 39 in their experiments. It includes troubleshooting guides for common solubility issues, frequently asked questions, detailed experimental protocols, and key technical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, non-peptide partial agonist for the oxytocin receptor (OTR) and an antagonist for the V1a vasopressin receptor.[1][2] Its primary mechanism of action involves binding to and activating the oxytocin receptor, which is a G-protein coupled receptor (GPCR). This activation stimulates the Gαq/11 signaling pathway, leading to a cascade of intracellular events.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and 1 equivalent of Hydrochloric Acid (HCl) up to 100 mM.[3] For cell-based assays, DMSO is a common choice for preparing concentrated stock solutions.

Q3: How should I store this compound and its stock solutions?

A3: Solid this compound should be stored at -20°C.[3] Once prepared, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C. It is generally recommended to use freshly prepared solutions; however, frozen aliquots are typically usable for up to one month. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What should I do?

A4: This is a common issue with hydrophobic compounds. Refer to the "Troubleshooting Solubility Issues" section below for a detailed guide on how to address this. Key strategies include decreasing the final concentration, increasing the final DMSO percentage in your assay (while staying within cell tolerance limits), and performing serial dilutions.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

PropertyValueReference
Molecular Weight 600.78 g/mol
Formula C₃₂H₄₀N₈O₂S
Purity ≥97%
Solubility ≤ 100 mM in DMSO≤ 100 mM in 1eq. HCl[3]
EC₅₀ (Oxytocin Receptor) 33 nM[1]
EC₅₀ (V2 Vasopressin Receptor) 850 nM[1]
Kᵢ (V1a Vasopressin Receptor) 330 nM[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol provides a step-by-step guide to preparing a 10 mM stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate: Allow the vial of solid this compound to warm to room temperature for at least 60 minutes before opening.

  • Weigh: Accurately weigh a specific amount of this compound. For example, to prepare 1 ml of a 10 mM stock solution, you will need 6.0078 mg of this compound (Molecular Weight = 600.78).

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 10 mmol/L * 0.001 L * 600.78 g/mol = 6.0078 mg

  • Dissolve: Add the appropriate volume of DMSO to the weighed this compound. For the example above, add 1 ml of DMSO.

  • Mix: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C.

Protocol 2: Oxytocin Receptor Activation Assay using NFAT-Luciferase Reporter in CHO-K1 Cells

This protocol outlines a method to assess the agonist activity of this compound on the oxytocin receptor using a stable CHO-K1 cell line expressing the human oxytocin receptor and an NFAT-luciferase reporter system.

Materials:

  • CHO-K1 cells stably expressing the human oxytocin receptor and an NFAT-luciferase reporter construct

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Oxytocin (positive control)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • White, clear-bottom 96-well assay plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the CHO-K1/OXTR-NFAT-luciferase cells into a 96-well plate at a density of 20,000 cells/well in 100 µl of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Start with your 10 mM DMSO stock and perform dilutions in DMSO first, then dilute into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells remains constant and below a cytotoxic level (typically ≤ 0.5%).

  • Cell Treatment: Carefully remove the culture medium from the cells. Add 100 µl of the prepared this compound dilutions (and controls) to the respective wells.

  • Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: Remove the plate from the incubator and allow it to cool to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Troubleshooting Solubility Issues

Encountering solubility problems can be a significant hurdle in experimental workflows. This guide provides a systematic approach to troubleshooting common issues with this compound.

IssuePotential CauseSuggested Solution
Solid this compound will not dissolve in DMSO. Insufficient mixing or low temperature.Vortex the solution for a longer period. Gentle warming to 37°C can also be applied. Sonication in a water bath for short periods may also help.
Precipitation occurs immediately upon dilution in aqueous buffer. The compound is "crashing out" due to its low aqueous solubility.1. Decrease Final Concentration: Try working with lower final concentrations of this compound in your assay. 2. Increase Final DMSO Concentration: Check the tolerance of your cells to DMSO and consider increasing the final percentage in your assay buffer (e.g., from 0.1% to 0.5%). Always maintain the same final DMSO concentration across all wells, including controls. 3. Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer with vigorous vortexing to ensure rapid mixing.
The solution is cloudy or contains visible particles after dilution. Incomplete dissolution or precipitation.Visually inspect the solution before adding it to cells. If cloudiness or particles are present, try the solutions for precipitation mentioned above. Consider filtering the final diluted solution through a 0.22 µm syringe filter if appropriate for your experiment.
Inconsistent results between experiments. Variability in compound solubilization.Ensure your stock solution is fully dissolved before making dilutions. Always use the same, validated procedure for preparing your working solutions. Ensure the final DMSO concentration is identical in all wells.[4]
Visual signs of compound degradation (e.g., color change). The compound may be unstable under the current storage or handling conditions.Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Protect the stock solution from light if it is found to be light-sensitive.[5]

Visualizations

Signaling Pathway of Oxytocin Receptor Activation

The following diagram illustrates the canonical signaling pathway activated by this compound through the oxytocin receptor.

G TCOT39 This compound OTR Oxytocin Receptor (OTR) TCOT39->OTR Binds G_protein Gαq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: Canonical Gαq/11 signaling pathway of the oxytocin receptor.

Experimental Workflow for this compound Solubility Troubleshooting

This workflow provides a logical approach to addressing solubility challenges during your experiments.

G start Start: Dissolve this compound in DMSO check_dissolution Is the DMSO stock solution clear? start->check_dissolution warm_sonicate Warm to 37°C and/or sonicate check_dissolution->warm_sonicate No dilute Dilute stock in aqueous buffer check_dissolution->dilute Yes warm_sonicate->check_dissolution check_precipitation Precipitation or cloudiness observed? dilute->check_precipitation troubleshoot Troubleshooting Steps check_precipitation->troubleshoot Yes proceed Proceed with experiment check_precipitation->proceed No decrease_conc Decrease final concentration troubleshoot->decrease_conc increase_dmso Increase final DMSO % troubleshoot->increase_dmso stepwise_dilution Use stepwise dilution with vortexing troubleshoot->stepwise_dilution decrease_conc->dilute increase_dmso->dilute stepwise_dilution->dilute

Caption: A logical workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Optimizing [Your Compound] Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

A1: Most small molecule inhibitors are first dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[1] It is crucial to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation.[1][2] Store these aliquots tightly sealed at -20°C or -80°C and protected from light.[1][3]

A2: Poor aqueous solubility is a common issue.[2][4] Here are several strategies to address it:

  • Solvent Choice : While DMSO is standard for stock solutions, ensure the final concentration in your assay medium is low (typically below 0.5%, and ideally ≤ 0.1%) to prevent solvent-induced artifacts or toxicity.[1][2]

  • pH Adjustment : The solubility of some compounds is pH-dependent. Adjusting the buffer pH to a range where the compound is more soluble may be effective.[2]

  • Solubilizing Agents : In some biochemical assays, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20) or a cyclodextrin can improve solubility.[2][4] However, these agents must be validated for compatibility with your specific assay.

A3: For a novel compound, it is recommended to start with a broad, logarithmic dilution series to establish a dose-response curve.[1] A common range to test is from 1 nM to 100 µM.[1] This wide window helps to identify the effective concentration range for your specific cell line and experimental endpoint.

A4: Components in the culture medium, particularly serum proteins like albumin, can non-specifically bind to small molecules.[1][4] This binding reduces the effective or "free" concentration of the compound that is available to interact with the cells.[4] If you suspect significant serum protein binding is affecting your results, you may need to conduct experiments in serum-free or reduced-serum conditions, though this can impact cell health.[1]

Troubleshooting Guides

Q5: I am observing inconsistent results or high variability between experiments. What are the likely causes?

A5: Inconsistent results can arise from several factors:

  • Compound Instability : The compound may be degrading over time due to repeated freeze-thaw cycles, exposure to light, or instability in the assay medium.[2][4] Always prepare fresh dilutions from a stable, frozen stock for each experiment.[2]

  • Cell Culture Variations : Differences in cell passage number, confluency at the time of treatment, or batch-to-batch variations in serum can significantly alter cellular response.[1][2] It is critical to standardize your cell culture protocol.

  • Pipetting Inaccuracies : Errors in preparing serial dilutions can lead to significant variability. Ensure your pipettes are properly calibrated and use careful technique.[1]

A6: If your compound appears inactive, consider the following possibilities:

  • Concentration Too Low : You may need to test an even higher concentration range, though be mindful that concentrations >10-20 µM are more likely to cause off-target effects.[1][5][6]

  • Compound Instability : The compound might be unstable in the cell culture medium under incubator conditions (37°C, CO2).[4][7] You can assess stability by incubating the compound in the medium for the duration of your experiment and measuring its concentration at different time points using a method like HPLC-MS.[4]

  • Low Cell Permeability : The compound may not be able to cross the cell membrane effectively to reach its intracellular target.[5][6][8]

  • Incorrect Target Engagement : The discrepancy could be between the compound's potency in a biochemical (e.g., purified enzyme) assay versus a cell-based assay.[8] The cellular environment is far more complex, and factors like efflux pumps can actively remove the compound from the cell.[8]

A7: Unexpected cytotoxicity can confound results. Here are potential causes and solutions:

  • Solvent Toxicity : Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level (ideally ≤ 0.1%).[1] Always run a vehicle-only control (cells treated with the same concentration of solvent without the compound) to assess its effect on cell viability.[2]

  • Compound Instability : The degradation products of your compound may be more toxic than the parent molecule.[2]

  • Off-Target Effects : The compound may be interacting with other proteins essential for cell survival, which is a common issue at higher concentrations.[2][9] Consider using a structurally different inhibitor for the same target to see if it produces the same phenotype.[9]

Q8: I see a precipitate forming when I dilute my stock solution into the aqueous assay buffer. What does this mean?

A8: Precipitate formation indicates that the compound's solubility limit has been exceeded in the final buffer.[4] To prevent this, you can try reducing the final concentration of the compound or modifying your dilution method, for example, by performing serial dilutions in the buffer instead of a single large dilution step.[4]

Quantitative Data Presentation

For clear reporting and comparison, summarize key quantitative data, such as IC50 values, in a structured table. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.[10]

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
MCF-7Cell Viability (MTT)721.5 ± 0.2
A549Cell Viability (MTT)725.8 ± 0.7
HCT116Colony Formation1680.9 ± 0.1
HeLaTarget Kinase Phosphorylation240.25 ± 0.05

Data are presented as mean ± standard deviation from at least three independent experiments (n=3).

Experimental Protocols

Materials:

  • Adherent cells in logarithmic growth phase[11]

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding : Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[11]

  • Incubation : Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.[1]

  • MTT Assay :

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.[11]

    • After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition : Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the average absorbance of blank wells (medium only) from all other wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to fit the dose-response curve and calculate the IC50 value.[12][13]

Visualizations

cluster_2 Troubleshooting Logic Start Problem: Inconsistent or Unexpected Results Q1 Are you seeing no compound effect? Start->Q1 Q2 Are results highly variable? Start->Q2 No Q1->Q2 No A1 Check: 1. Is concentration too low? 2. Compound stability in media? 3. Cell permeability? Q1->A1 Yes A2 Check: 1. Cell passage/confluency 2. Fresh dilutions used? 3. Pipetting accuracy? Q2->A2 Yes A3 Check: 1. Solvent toxicity (vehicle control) 2. Off-target effects 3. Compound degradation Q2->A3 No (High Cytotoxicity)

References

potential off-target effects of TC OT 39 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TC OT 39. The information is tailored for scientists and drug development professionals to address potential issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary pharmacological activities?

This compound is a synthetic, non-peptide molecule with a dual mechanism of action. It is primarily known as a potent partial agonist for the oxytocin receptor (OTR).[1] Additionally, it functions as an antagonist for the vasopressin 1a receptor (V1aR).[1] It also exhibits partial agonism at the vasopressin V2 receptor, though with lower potency.[1][2]

Q2: What are the known on-target and off-target binding affinities of this compound?

The binding affinities of this compound have been characterized at the human oxytocin and vasopressin receptors. The following table summarizes the key quantitative data from in vitro studies.

Target ReceptorPharmacological ActionReported Affinity ValuesCell Line/System
Oxytocin Receptor (OTR)Partial AgonistEC50: 33 nM[3][1], 180 nM[4]CHO cells[4]
Vasopressin 1a Receptor (V1aR)AntagonistKi: 330 nM[1]---
Vasopressin 2 Receptor (V2R)Partial AgonistEC50: 850 nM[3][1]---

Q3: In which experimental models has this compound been used?

This compound has been utilized in both in vitro and in vivo models. In vivo, it has been shown to be active in a rat model of uterine response and has been used in mice to study behaviors such as anxiety and social interaction.[4] In vitro studies have employed cell lines, such as Chinese Hamster Ovary (CHO) cells, to characterize its receptor activity.[4]

Q4: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO and 1eq. HCl up to 100 mM.[3] For long-term storage, it is recommended to store the compound as a powder at -20°C.[3]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Unexpected or No Agonist Effect on the Oxytocin Receptor (OTR)

Potential Causes and Solutions:

  • Compound Degradation: Ensure that this compound has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions for critical experiments.

  • Low Receptor Expression: The cell line or tissue preparation may have low or no expression of the oxytocin receptor. Verify OTR expression using techniques like qPCR, Western blot, or by using a well-characterized positive control agonist.

  • Incorrect Assay Conditions: OTR signaling can be sensitive to assay conditions. Ensure that the buffer composition, pH, and incubation times are optimized for your specific assay.

  • Partial Agonism: this compound is a partial agonist. In systems with high receptor reserve, a partial agonist may behave like a full agonist. Conversely, in systems with low receptor reserve, the maximal response will be lower than that of a full agonist like oxytocin. Compare the maximal effect of this compound to that of oxytocin in your system to determine its level of intrinsic activity.

Issue 2: Confounding Results Due to Vasopressin 1a Receptor (V1aR) Antagonism

Potential Causes and Solutions:

  • Endogenous Vasopressin Signaling: The experimental system (e.g., co-cultures, tissue preparations, or in vivo models) may have endogenous vasopressin that activates V1aR. Antagonism of this pathway by this compound could produce effects that confound the interpretation of OTR-mediated agonism.

    • Solution: To dissect the effects, use a selective V1aR agonist in the presence of this compound to see if the unexpected phenotype can be rescued. Alternatively, use a selective OTR antagonist to block the on-target effects of this compound and isolate the V1aR-mediated effects.

  • Overlapping Signaling Pathways: Both OTR and V1aR can couple to Gαq proteins, leading to the activation of Phospholipase C (PLC) and downstream calcium signaling. This overlap can make it difficult to attribute an observed effect solely to OTR activation.

    • Solution: Use a selective OTR agonist and a selective V1aR antagonist as controls to delineate the specific contributions of each receptor to the observed signaling cascade.

Issue 3: Inconsistent Results in In Vivo Studies

Potential Causes and Solutions:

  • Pharmacokinetics and Bioavailability: The route of administration, dose, and metabolism of this compound can influence its effective concentration at the target tissue. Conduct pilot studies to determine the optimal dosing regimen for your specific animal model and experimental paradigm.

  • Sedative Effects: At higher doses (e.g., 75 mg/kg in mice), this compound has been observed to have sedative-like effects.[4] These sedative effects could mask or alter the behavioral readouts of interest.

    • Solution: Perform a dose-response study to identify a concentration that is effective at the OTR without causing overt sedation. Include appropriate vehicle controls and monitor for general locomotor activity.

  • Off-Target Effects Beyond Vasopressin Receptors: While the primary off-target activity is at the V1aR, the full off-target profile of this compound is not extensively published. Unexpected phenotypes could arise from interactions with other receptors, ion channels, or enzymes.

    • Solution: If unexpected results persist after controlling for V1aR antagonism, consider the possibility of uncharacterized off-target effects. It is important to acknowledge this limitation when interpreting the data.

Experimental Protocols

In Vitro GPCR Reporter Assay

This protocol is a general guideline for assessing OTR activation using a luciferase reporter gene assay in a cell line such as HEK293T stably expressing the human OTR and a suitable reporter construct (e.g., CRE-luciferase).

Materials:

  • HEK293T cells stably expressing the human OTR and a CRE-luciferase reporter

  • DMEM supplemented with 10% FBS and appropriate selection antibiotics

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Oxytocin (positive control)

  • Selective OTR antagonist (e.g., L-368,899)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the stable cells in a 96-well plate at a density of 20,000-40,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and oxytocin in serum-free DMEM. For antagonist experiments, pre-incubate the cells with the OTR antagonist for 30 minutes before adding the agonist.

  • Carefully remove the media from the wells and replace it with the media containing the different concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

  • Allow the plate to equilibrate to room temperature for 10 minutes.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Plot the data as a dose-response curve to determine the EC50 of this compound.

Rat Uterine Contraction Assay

This ex vivo protocol assesses the effect of this compound on uterine smooth muscle contraction.

Materials:

  • Female Sprague-Dawley rats

  • De Jalon's solution

  • This compound stock solution

  • Oxytocin (positive control)

  • Isolated organ bath system with force transducer

  • Data acquisition system

Procedure:

  • Euthanize a female rat and dissect the uterine horns.

  • Clean the uterine horns of fat and connective tissue and cut them into segments of approximately 1.5-2 cm.

  • Mount a uterine segment in an organ bath containing De Jalon's solution, maintained at 37°C and bubbled with carbogen (95% O2, 5% CO2).

  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

  • Record spontaneous contractions.

  • Add increasing concentrations of this compound to the bath in a cumulative manner, allowing the response to stabilize at each concentration.

  • Record the changes in the force and frequency of contractions.

  • After washing out the this compound, a maximal contraction can be induced with a high concentration of oxytocin or KCl to normalize the data.

Intrathecal Injection in Mice

This protocol describes the administration of this compound directly into the cerebrospinal fluid of mice.

Materials:

  • This compound solution in sterile saline or artificial cerebrospinal fluid

  • Hamilton syringe with a 30-gauge needle

  • Anesthesia (e.g., isoflurane)

  • Heating pad

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Place the mouse in a prone position with its spine flexed.

  • Palpate the pelvis to identify the L5-L6 intervertebral space.

  • Carefully insert the 30-gauge needle into the intervertebral space. A slight tail flick is often observed upon successful entry into the intrathecal space.

  • Slowly inject a small volume (typically 5 µL) of the this compound solution.

  • Slowly withdraw the needle.

  • Allow the mouse to recover from anesthesia on a heating pad.

  • Monitor the mouse for any adverse effects before returning it to its home cage.

Signaling Pathways and Experimental Workflows

On-Target and Off-Target Signaling of this compound

G cluster_0 This compound cluster_1 Receptors cluster_2 Signaling Pathways cluster_3 Cellular Response This compound This compound OTR OTR (On-Target) This compound->OTR Agonist V1aR V1aR (Off-Target) This compound->V1aR Antagonist Gq_PLC Gαq -> PLC -> IP3/DAG -> Ca²⁺↑ OTR->Gq_PLC V1aR->Gq_PLC Blocked by this compound MAPK MAPK Pathway Gq_PLC->MAPK Response Physiological/ Behavioral Effects Gq_PLC->Response MAPK->Response G Start Unexpected Experimental Result with this compound Check_Compound Verify Compound Integrity (Storage, Fresh Stock) Start->Check_Compound Check_System Validate Experimental System (OTR Expression, Positive Controls) Check_Compound->Check_System Is_V1aR_Expressed Does the system express V1aR? Check_System->Is_V1aR_Expressed Use_V1aR_Antagonist Use a selective V1aR antagonist as a control Is_V1aR_Expressed->Use_V1aR_Antagonist Yes Use_OTR_Antagonist Use a selective OTR antagonist to confirm on-target effect Is_V1aR_Expressed->Use_OTR_Antagonist No Use_V1aR_Antagonist->Use_OTR_Antagonist Consider_Off_Target Consider other potential off-target effects or experimental artifacts Use_OTR_Antagonist->Consider_Off_Target Interpret_Data Interpret data considering dual OTR agonism and V1aR antagonism Use_OTR_Antagonist->Interpret_Data Consider_Off_Target->Interpret_Data G cluster_0 On-Target Effect cluster_1 Off-Target Effect TCOT39 This compound OTR_Agonism Oxytocin Receptor Agonism TCOT39->OTR_Agonism V1aR_Antagonism Vasopressin 1a Receptor Antagonism TCOT39->V1aR_Antagonism OTR_Effect Desired OTR-mediated cellular response OTR_Agonism->OTR_Effect Observed_Phenotype Net Observed Phenotype OTR_Effect->Observed_Phenotype V1aR_Effect Potential confounding V1aR-mediated effect V1aR_Antagonism->V1aR_Effect V1aR_Effect->Observed_Phenotype

References

TC OT 39 stability in solution and long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of TC OT 39. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored for long-term use?

A1: Solid this compound should be stored at -20°C in a tightly sealed container.[1][2] For optimal stability, storage in a desiccated environment is recommended. Under these conditions, the compound is expected to be stable for an extended period. One supplier suggests a shelf-life of up to 3 years at -20°C.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and 1 equivalent of Hydrochloric Acid (1eq. HCl).[2] It is recommended to prepare high-concentration stock solutions in these solvents.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the solid this compound in your chosen solvent (e.g., DMSO) to the desired concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 600.78 g/mol ), you would add 166.45 µL of DMSO. It is advisable to warm the solution gently (e.g., at 37°C) and use sonication to ensure the compound is fully dissolved.

Q4: What are the best practices for storing this compound stock solutions?

A4: Stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C or, for longer-term storage, at -80°C.[3] While some suppliers suggest that stock solutions in DMSO are stable for up to one month at -20°C, others indicate they may be stable for several months. For critical experiments, it is best to use freshly prepared solutions or solutions that have been stored for a minimal amount of time.

Q5: How many times can I freeze and thaw a stock solution of this compound?

A5: While there is no specific data on the effect of freeze-thaw cycles on this compound, it is a general best practice to minimize them. Repeated freezing and thawing can lead to the degradation of the compound. Aliquoting your stock solution into single-use vials is the most effective way to avoid this issue.

Q6: Is this compound sensitive to light?

A6: There is no specific information available regarding the photosensitivity of this compound. However, as a general precaution for all research compounds, it is recommended to protect solutions from direct light by using amber vials or by covering the vials with aluminum foil.

Q7: What is the stability of this compound in aqueous solutions?

A7: The stability of this compound in aqueous solutions has not been reported in the available literature. For experiments requiring aqueous buffers, it is recommended to dilute the DMSO stock solution into the aqueous buffer immediately before use. The final concentration of DMSO should be kept as low as possible and be consistent across all experiments, including controls.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results Compound Degradation: The stock solution may have degraded due to improper storage, multiple freeze-thaw cycles, or extended storage time.Prepare a fresh stock solution from solid this compound. Ensure proper storage of the new stock solution by aliquoting and storing at -20°C or -80°C.
Incomplete Solubilization: The compound may not have been fully dissolved when the stock solution was prepared.When preparing a new stock solution, gently warm the vial and use a sonicator to ensure complete dissolution. Visually inspect the solution for any particulate matter before use.
Precipitation in Aqueous Buffer: this compound may precipitate out of solution when diluted from a DMSO stock into an aqueous buffer.Decrease the final concentration of this compound in the aqueous buffer. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system and included in controls). Prepare the final dilution immediately before use.
Reduced potency of the compound over time Long-term Storage Issues: The stock solution may have been stored for too long, even under recommended conditions.For long-term studies, consider preparing fresh stock solutions at regular intervals. If possible, perform a quality control check (e.g., via HPLC) on older stock solutions to assess their integrity.
Contamination of Stock Solution: The stock solution may have been contaminated during handling.Use sterile pipette tips and work in a clean environment when handling the stock solution. Avoid introducing any moisture into the stock solution vial.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

Form Solvent Temperature Duration Source
SolidN/A-20°CUp to 3 yearsMedchemExpress Product Data Sheet
SolidN/A4°CUp to 2 yearsMedchemExpress Product Data Sheet
SolutionDMSO-20°CUp to 1 monthTocris Bioscience General Recommendations
SolutionDMSO-20°C"Several months"BioCrick Product Information
SolutionDMSO-80°CUp to 6 monthsMedchemExpress Product Data Sheet

Table 2: Solubility of this compound

Solvent Maximum Concentration Source
DMSO100 mMR&D Systems, Tocris Bioscience
1eq. HCl100 mMR&D Systems, Tocris Bioscience

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated micropipettes and sterile tips

    • Vortex mixer

    • Sonicator (optional)

    • Water bath (optional)

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh out the desired amount of this compound. For example, for 1 mg of this compound (MW = 600.78 g/mol ).

    • Calculate the volume of DMSO required for a 10 mM solution:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

      • Volume (µL) = ((0.001 g / 600.78 g/mol ) / 0.01 mol/L) * 1,000,000 = 166.45 µL

    • Add the calculated volume of DMSO to the vial containing the solid this compound.

    • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

    • If necessary, gently warm the solution in a water bath at 37°C for 5-10 minutes and/or sonicate to ensure the compound is completely dissolved.

    • Visually inspect the solution to ensure there is no undissolved material.

    • Aliquot the stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow Experimental Workflow: this compound Solution Preparation and Use cluster_preparation Stock Solution Preparation cluster_use Experimental Use start Start: Solid this compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration in Assay Buffer thaw->dilute experiment Perform Experiment dilute->experiment discard Discard Unused Diluted Solution experiment->discard

Caption: Workflow for preparing and using this compound solutions.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results cluster_causes Potential Causes cluster_actions Corrective Actions issue Inconsistent Experimental Results degradation Compound Degradation issue->degradation solubility Incomplete Solubilization issue->solubility precipitation Precipitation in Aqueous Buffer issue->precipitation fresh_stock Prepare Fresh Stock Solution degradation->fresh_stock ensure_dissolution Ensure Complete Dissolution (Warm/Sonicate) solubility->ensure_dissolution modify_dilution Modify Dilution Protocol precipitation->modify_dilution fresh_stock->issue Re-test ensure_dissolution->issue Re-test modify_dilution->issue Re-test

References

Technical Support Center: TC OT 39 and Oxytocin Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TC OT 39 to study and address oxytocin receptor (OXTR) desensitization. This compound is a synthetic analog of oxytocin, acting as a selective agonist for the oxytocin receptor (OXTR) with an EC50 of 180 nM, and an antagonist for the vasopressin 1a receptor (Avpr1a) with a Ki of 330 nM[1][2]. Understanding its interaction with the OXTR is crucial for elucidating the mechanisms of receptor desensitization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a synthetic oxytocin analog.[1][2] Its primary target is the oxytocin receptor (OXTR), where it acts as a selective agonist.[1][2] It also functions as an antagonist at the vasopressin 1a receptor (Avpr1a).[1][2]

Q2: What is receptor desensitization and why is it relevant for this compound studies?

A2: Receptor desensitization is a process where a receptor decreases its response to a continuous or repeated stimulus. For G-protein coupled receptors (GPCRs) like OXTR, this often involves receptor phosphorylation, β-arrestin recruitment, and receptor internalization.[3][4][5] Studying desensitization is crucial as this compound is an OXTR agonist, and prolonged exposure is expected to induce desensitization, which can impact experimental outcomes and therapeutic applications.[3]

Q3: How does the dual activity of this compound on OXTR and Avpr1a affect experimental design?

A3: The dual activity requires careful experimental design to isolate the effects on the oxytocin receptor. It is recommended to use cell lines that express OXTR but have low or no expression of Avpr1a. Alternatively, co-treatment with a selective Avpr1a agonist can be used to understand the contribution of vasopressin receptor antagonism.

Q4: What are the expected effects of this compound on OXTR signaling and desensitization?

A4: As an OXTR agonist, this compound is expected to stimulate downstream signaling pathways, such as calcium mobilization.[3] With prolonged exposure, it is anticipated to induce homologous desensitization, characterized by a diminished response to subsequent agonist challenges.[5]

Troubleshooting Guides

Issue 1: Inconsistent results in calcium mobilization assays after this compound treatment.

  • Question: My calcium flux signal in response to this compound is highly variable between experiments. What could be the cause?

  • Answer: Inconsistent calcium signals can arise from several factors:

    • Cell Health and Passage Number: Ensure cells are healthy, within a consistent passage number range, and not overly confluent, as receptor expression levels can vary.

    • Agonist Preparation: Prepare fresh this compound solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound.

    • Assay Buffer Composition: Maintain consistent concentrations of calcium and other ions in your assay buffer.

    • Rapid Desensitization: The OXTR can desensitize rapidly.[3] Ensure your measurement window is optimized to capture the peak response. A time-course experiment is recommended to determine the optimal reading time.

Issue 2: No significant receptor internalization observed with this compound treatment.

  • Question: I am not observing the expected internalization of the oxytocin receptor after applying this compound in my fluorescence microscopy assay. What should I check?

  • Answer: A lack of observable internalization could be due to:

    • Suboptimal this compound Concentration: Perform a dose-response curve to ensure you are using a concentration that effectively activates the receptor.

    • Insufficient Incubation Time: Internalization is a time-dependent process. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal incubation period.

    • Cell-Specific Internalization Pathways: The machinery for internalization can differ between cell types.[6] Confirm that your chosen cell line expresses the necessary components, such as β-arrestins and dynamin.[3]

    • Fixation and Staining Artifacts: Optimize your immunofluorescence protocol. Inadequate fixation or antibody penetration can lead to poor signal.

Data Presentation

Table 1: Hypothetical Effects of this compound on Oxytocin Receptor Desensitization Parameters

ParameterControl (Oxytocin)This compound (1 µM)Description
EC50 Shift (after 30 min pre-treatment) 5.2-fold increase3.8-fold increaseA rightward shift in the dose-response curve indicates desensitization.
Maximal Response (after 30 min pre-treatment) 45% decrease30% decreaseReduction in the maximum achievable signaling response.
Receptor Internalization (at 30 min) 60% of surface receptors45% of surface receptorsPercentage of receptors removed from the cell surface.
β-arrestin Recruitment (BRET assay) 85% of max signal70% of max signalRecruitment of β-arrestin to the activated receptor.

Experimental Protocols

Protocol 1: Fluorescence-Based Receptor Internalization Assay

This protocol describes a method to visualize and quantify the internalization of the oxytocin receptor upon treatment with this compound using a cell line expressing a fluorescently tagged OXTR (e.g., OXTR-GFP).

Materials:

  • HEK293 cells stably expressing OXTR-GFP

  • This compound

  • Oxytocin (as a positive control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4% in PBS)

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Seed OXTR-GFP expressing HEK293 cells onto glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.

  • Prepare fresh solutions of this compound and oxytocin in serum-free medium at the desired concentrations.

  • Wash the cells twice with warm PBS.

  • Add the agonist-containing medium to the cells and incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute time point serves as the unstimulated control.

  • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to stop the internalization process.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Visualize the cells using a fluorescence microscope. In unstimulated cells, GFP fluorescence should be localized to the plasma membrane. Upon stimulation, fluorescent puncta will appear in the cytoplasm, representing internalized receptors in endosomes.

  • Quantify the degree of internalization by measuring the fluorescence intensity in the cytoplasm versus the plasma membrane using image analysis software.

Mandatory Visualizations

G Oxytocin Receptor Signaling and Desensitization Pathway cluster_0 Plasma Membrane cluster_1 Intracellular TC_OT_39 This compound OXTR OXTR (Inactive) TC_OT_39->OXTR Binds OXTR_active OXTR (Active) OXTR->OXTR_active Conformational Change G_protein Gq/11 OXTR_active->G_protein Activates GRK GRK OXTR_active->GRK Recruits PLC PLC G_protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release -> Signaling OXTR_p OXTR-P GRK->OXTR_p Phosphorylates Arrestin β-Arrestin OXTR_p->Arrestin Binds Arrestin->G_protein Blocks G-protein coupling (Desensitization) Endosome Clathrin-coated pit -> Endosome Arrestin->Endosome Internalization

Caption: OXTR signaling and desensitization pathway.

G Experimental Workflow for Receptor Internalization Assay Start Seed OXTR-GFP cells on coverslips Culture Culture to 70-80% confluency Start->Culture Wash1 Wash with PBS Culture->Wash1 Treat Treat with this compound (various time points) Wash1->Treat Stop Wash with ice-cold PBS Treat->Stop Fix Fix with 4% PFA Stop->Fix Mount Mount with DAPI Fix->Mount Image Fluorescence Microscopy Mount->Image Analyze Quantify Internalization Image->Analyze End Results Analyze->End

Caption: Workflow for receptor internalization assay.

G Troubleshooting Low Calcium Signal Start Low/Inconsistent Ca²⁺ Signal Check_Cells Are cells healthy and at optimal confluency? Start->Check_Cells Check_Reagent Is this compound freshly prepared? Check_Cells->Check_Reagent Yes Sol_Cells Optimize cell culture conditions Check_Cells->Sol_Cells No Check_Time Is the measurement timepoint optimal? Check_Reagent->Check_Time Yes Sol_Reagent Prepare fresh agonist solution Check_Reagent->Sol_Reagent No Check_Receptor Is OXTR expression level adequate? Check_Time->Check_Receptor Yes Sol_Time Perform a time-course experiment Check_Time->Sol_Time No Sol_Receptor Verify receptor expression (e.g., Western Blot) Check_Receptor->Sol_Receptor No

Caption: Troubleshooting logic for low calcium signal.

References

common pitfalls when using non-peptide oxytocin agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with non-peptide oxytocin agonists.

Troubleshooting Guides

Problem 1: Inconsistent or No Compound Activity in In Vitro Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Poor Solubility Many non-peptide agonists are hydrophobic. Prepare stock solutions in an appropriate organic solvent like DMSO.[1][2] For aqueous assay buffers, ensure the final solvent concentration is low (typically <0.5%) to avoid vehicle effects. Sonication may aid dissolution. For in vivo studies, specific formulations with vehicles like 15% DMSO and 2% Tween-80 in saline may be necessary.[1]
Compound Degradation Non-peptide compounds can be more stable than peptides, but are still susceptible to degradation in aqueous solutions over time.[3] Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles.
Incorrect Assay Conditions Ensure the cell line used expresses the oxytocin receptor (OTR) at sufficient levels. Use appropriate positive controls (e.g., native oxytocin) to confirm assay functionality. Optimize incubation times and temperatures as recommended in specific assay protocols.
Low Agonist Potency Some non-peptide agonists have weaker affinity and functional potency compared to native oxytocin.[1] Ensure the concentration range tested is appropriate to capture the full dose-response curve.
Problem 2: Unexpected or Off-Target Effects in Cellular or Animal Models

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Lack of Receptor Selectivity A primary pitfall is the cross-reactivity with vasopressin (AVP) receptors, particularly the V1a subtype, due to the high structural homology between OTR and AVPRs.[1][4] This can lead to cardiovascular or other physiological effects unrelated to OTR activation.[5]
Solution: Select a non-peptide agonist with a well-characterized selectivity profile.[6] See the data comparison table below. Include control experiments using selective OTR and AVPR antagonists to dissect the observed effects. For example, atosiban can be used as an OTR antagonist.[7]
Biased Agonism The agonist may preferentially activate one signaling pathway over another (e.g., Gq-mediated calcium signaling vs. β-arrestin recruitment).[8][9] This can lead to a different downstream cellular response compared to oxytocin.
Solution: Characterize the signaling profile of your agonist in relevant cell lines using multiple functional readouts (e.g., calcium mobilization, cAMP assays, β-arrestin recruitment assays).
Species Differences in Receptor Pharmacology The affinity and selectivity of a ligand can vary between species (e.g., human vs. rat OTR).[10]
Solution: Whenever possible, use species-specific receptor assays to confirm the pharmacological profile of the agonist before proceeding with in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why should I use a non-peptide oxytocin agonist instead of oxytocin itself?

Non-peptide agonists offer several potential advantages over the native oxytocin peptide, including improved oral bioavailability, better penetration of the blood-brain barrier, and a longer half-life due to resistance to peptidase degradation.[4][11][12] These properties can be particularly beneficial for chronic in vivo studies and for developing potential therapeutics for central nervous system disorders.[13]

Q2: What are the main signaling pathways activated by the oxytocin receptor?

The oxytocin receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G proteins. The canonical and most well-characterized pathway is through Gq/11, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[13][14] This results in an increase in intracellular calcium levels.[13][14] The OTR can also couple to Gi/o and Gs proteins, which can modulate adenylyl cyclase activity.[15][16]

Q3: What is "biased agonism" in the context of non-peptide oxytocin agonists?

Biased agonism, or functional selectivity, refers to the ability of a ligand to stabilize a specific conformation of the receptor, leading to the preferential activation of a subset of downstream signaling pathways.[8][17] For example, a biased non-peptide agonist might strongly activate the Gq pathway leading to uterine contractions but fail to recruit β-arrestin, which is involved in receptor desensitization and internalization.[9] This can result in a different physiological outcome compared to the endogenous ligand, oxytocin.

Q4: How do I choose the right non-peptide agonist for my experiment?

The choice of agonist depends on the specific research question. Key considerations include:

  • Selectivity: If you want to avoid confounding effects from vasopressin receptor activation, choose an agonist with high selectivity for the OTR over AVPRs (e.g., LIT-001).[6][7]

  • Potency and Efficacy: Consider the EC50 and Emax values to ensure the agonist is potent and efficacious enough for your experimental system.

  • Known Off-Target Effects: Be aware of any known off-target activities. For instance, WAY-267464 has been shown to act as a V1a receptor antagonist in addition to its OTR agonist activity.[5]

  • Blood-Brain Barrier Permeability: For central nervous system studies, select an agonist known to cross the blood-brain barrier.[12]

Q5: What are some key positive and negative controls to include in my experiments?

  • Positive Controls:

    • Native oxytocin to establish a benchmark for potency and efficacy.

    • A well-characterized non-peptide agonist if you are testing a novel compound.

  • Negative Controls:

    • Vehicle control to account for any effects of the solvent.

    • A selective OTR antagonist (e.g., atosiban) to confirm that the observed effects are mediated by the oxytocin receptor.

    • For in vivo studies, a selective V1a antagonist can help to rule out off-target effects.

Quantitative Data Summary

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of selected non-peptide oxytocin agonists compared to native oxytocin. Note that values can vary depending on the assay conditions and cell types used.

CompoundReceptorKi (nM)EC50 (nM)SpeciesReference
Oxytocin OTR1.09.0Human[1]
V1aR50359.7Human[1]
WAY-267464 OTR978881Human[1]
V1aR113No functional responseHuman[1]
LIT-001 OTR-25Human[6]
OTR-18Mouse[6]
V1aR-IC50 = 5900 (antagonist)-[6]
Compound 39 OTR-33Human[18]

Experimental Protocols & Workflows

Experimental Workflow: Characterizing a Novel Non-Peptide Oxytocin Agonist

G cluster_0 In Vitro Characterization cluster_1 In Vivo Characterization A Receptor Binding Assay (Determine Ki at OTR & AVPRs) B Functional Assay 1: Calcium Mobilization (Determine EC50/Emax) A->B C Functional Assay 2: β-arrestin Recruitment A->C D Assess for Biased Agonism B->D C->D E Select Animal Model (e.g., Social Interaction Test) D->E Proceed if favorable in vitro profile F Dose-Response Study E->F G Confirm OTR-Mediation (Co-administer with OTR antagonist) F->G H Assess Off-Target Effects (e.g., monitor blood pressure) F->H

Fig 1. A logical workflow for characterizing a novel non-peptide oxytocin agonist.
Protocol: Radioligand Binding Assay for OTR

This protocol is adapted from established methods for determining the binding affinity of a test compound for the oxytocin receptor.[19]

Materials:

  • Cell membranes from cells expressing OTR (e.g., CHO-K1/OXTR cells).

  • Radioligand: [3H]-Oxytocin or a selective radio-labeled OTR antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Non-specific binding control: High concentration of unlabeled oxytocin (e.g., 1 µM).

  • Test non-peptide agonist at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus and liquid scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells expressing OTR in ice-cold homogenization buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add a constant amount of membrane preparation (e.g., 50-100 µg protein/well).

  • Competition Binding: Add a fixed concentration of radioligand (typically at its Kd value) to all wells. Add increasing concentrations of the unlabeled test compound. Include wells with radioligand only (total binding) and wells with radioligand plus excess unlabeled oxytocin (non-specific binding).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50, which can then be converted to a Ki value.

Protocol: Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium following OTR activation.[20][21]

Materials:

  • CHO-K1/OXTR cells or another suitable cell line.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test non-peptide agonist and oxytocin at various concentrations.

  • Fluorescence plate reader with an injection system.

Methodology:

  • Cell Plating: Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove culture medium and add the calcium-sensitive dye loading buffer to the cells. Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for 10-20 seconds.

  • Agonist Injection: Use the plate reader's injector to add the non-peptide agonist or oxytocin at various concentrations.

  • Signal Detection: Immediately measure the fluorescence intensity kinetically for 2-3 minutes to capture the transient calcium peak.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Signaling Pathway Diagrams

Canonical OTR-Gq Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Ca Ca²⁺ Release from ER IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., muscle contraction) Ca->Response PKC->Response Agonist Non-Peptide Agonist Agonist->OTR Binds

Fig 2. The canonical Gq-mediated signaling pathway activated by oxytocin receptor agonists.
Potential for Biased Signaling at the OTR

G cluster_pathways Alternative Signaling Pathways Agonist Non-Peptide Agonist OTR Oxytocin Receptor (OTR) Agonist->OTR Gq Gq Pathway (Calcium Release) OTR->Gq Strong Activation Gi Gi Pathway (Inhibit cAMP) OTR->Gi Weak/No Activation Barr β-arrestin Pathway (Receptor Internalization, MAPK signaling) OTR->Barr Weak/No Activation

Fig 3. A diagram illustrating the concept of biased agonism at the oxytocin receptor.

References

Technical Support Center: Interpreting Sedative Effects of TC OT 39 in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting the sedative effects of the oxytocin receptor partial agonist and vasopressin V1A receptor antagonist, TC OT 39, in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why would it cause sedation?

A1: this compound is a non-peptide partial agonist of the oxytocin receptor (OXTR) and an antagonist of the vasopressin V1A receptor.[1][2] While oxytocin is often associated with prosocial behaviors, high doses of oxytocin have been shown to produce sedative effects, including the suppression of locomotor activity and rearing in rodents. The sedative effects of this compound are likely mediated through its agonist activity at the oxytocin receptor, particularly at higher concentrations.

Q2: At what doses have the sedative effects of this compound been observed?

A2: In C57BL/6J mice, overt sedative-like effects of this compound have been reported at a dose of 75 mg/kg administered intraperitoneally (i.p.). At a lower dose of 50 mg/kg (i.p.), a significant decrease in marble burying behavior was observed, which could be an early indicator of sedation or a separate anxiolytic effect.

Q3: How can I differentiate between sedative and anxiolytic effects in my behavioral assays?

A3: Differentiating between sedation and anxiolysis is a common challenge. A true anxiolytic effect should ideally not be accompanied by a significant decrease in general locomotor activity. For example, in the Elevated Plus Maze (EPM), an anxiolytic compound would be expected to increase the time spent in the open arms without significantly reducing the total number of arm entries. In the Open Field Test (OFT), an anxiolytic effect is typically characterized by increased time spent in the center of the arena, again, without a substantial decrease in overall distance traveled. A compound that reduces overall activity (e.g., distance traveled in OFT, total arm entries in EPM) is likely producing sedative effects. The rotarod test is particularly useful for specifically assessing motor coordination and sedation; a sedative drug will impair performance on this task.

Q4: What is the potential mechanism behind this compound-induced sedation?

A4: The sedative effects of this compound are likely mediated by its agonist activity at the oxytocin receptor. Oxytocin receptors are G protein-coupled receptors (GPCRs) that can couple to various G proteins, including Gq and Gi/o.[3][4][5][6] The coupling to Gi/o proteins can lead to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[3][4] Activation of these channels causes an efflux of potassium ions from the neuron, leading to hyperpolarization and a decrease in neuronal excitability, which can manifest as sedation.

Troubleshooting Guides

Issue 1: Unexpected Sedative Effects at Low Doses of this compound
  • Possible Cause: Vehicle used for drug administration may have sedative properties.

    • Troubleshooting Step: Always run a vehicle-only control group to assess the baseline behavioral effects of the vehicle.

  • Possible Cause: Strain, age, or sex of the animals may influence sensitivity to the compound.

    • Troubleshooting Step: Ensure consistency in the strain, age, and sex of the animals used in your experiments. Be aware that different mouse strains can exhibit different baseline levels of activity and anxiety.[7][8][9][10][11]

  • Possible Cause: Errors in dose calculation or preparation.

    • Troubleshooting Step: Double-check all calculations for dose preparation. Ensure the compound is fully dissolved and the solution is homogenous before administration.

Issue 2: Difficulty Distinguishing Sedation from Other Behavioral Effects (e.g., Anxiolysis)
  • Possible Cause: The behavioral assay being used is not specific enough.

    • Troubleshooting Step: Employ a battery of behavioral tests. For example, combine the Open Field Test (OFT) or Elevated Plus Maze (EPM) with a more specific motor coordination test like the Rotarod. A decrease in locomotor activity in the OFT/EPM coupled with impaired performance on the rotarod strongly suggests sedation.

  • Possible Cause: The dose range selected is not appropriate.

    • Troubleshooting Step: Conduct a dose-response study to identify the dose at which sedative effects emerge and to see if anxiolytic-like effects are present at lower, non-sedative doses.

Issue 3: High Variability in Behavioral Data
  • Possible Cause: Inconsistent handling of animals.

    • Troubleshooting Step: Handle all animals consistently and habituate them to the experimenter and the testing room prior to the experiment.

  • Possible Cause: Environmental factors in the testing room (e.g., lighting, noise).

    • Troubleshooting Step: Maintain consistent lighting levels, temperature, and background noise for all testing sessions. For the OFT, be aware that different lighting conditions can significantly impact locomotor activity.[11]

  • Possible Cause: Time of day for testing.

    • Troubleshooting Step: Conduct behavioral testing at the same time of day for all animals to minimize circadian rhythm effects on activity.[11]

Quantitative Data

Table 1: Effect of this compound on Marble Burying Behavior in C57BL/6J Mice

Treatment GroupDose (mg/kg, i.p.)Number of Marbles Buried (Mean ± SEM)
Vehicle-15.2 ± 1.5
This compound508.5 ± 2.1*
This compound753.1 ± 1.2**

*p < 0.05 compared to vehicle **p < 0.01 compared to vehicle; associated with overt sedative-like effects (Data adapted from studies on the effects of this compound in C57BL/6J mice)

Experimental Protocols

Open Field Test (OFT)

Objective: To assess general locomotor activity and anxiety-like behavior. A significant decrease in locomotor activity is indicative of sedation.

Apparatus: A square arena (e.g., 40 x 40 x 40 cm) with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes before the test.

  • Gently place the mouse in the center of the open field arena.

  • Allow the mouse to explore the arena for a set period (typically 5-10 minutes).

  • Record the session using an overhead video camera connected to a tracking software.

  • After the session, return the mouse to its home cage.

  • Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

Key Parameters to Analyze for Sedation:

  • Total Distance Traveled: A significant decrease compared to the control group is a primary indicator of sedation.

  • Velocity: Reduced average speed of movement.

  • Rearing Frequency: A decrease in the number of times the animal rears on its hind legs.

  • Time Spent Immobile: An increase in the duration of immobility.

Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior. Sedative effects can be inferred from a general reduction in activity.

Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two enclosed arms of equal size.

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes prior to testing.

  • Place the mouse in the center of the maze, facing one of the open arms.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session using an overhead video camera and tracking software.

  • Return the mouse to its home cage after the test.

  • Clean the maze thoroughly with 70% ethanol between animals.

Key Parameters to Analyze for Sedation:

  • Total Number of Arm Entries: A significant decrease in the total entries into any of the arms suggests reduced locomotor activity due to sedation.

  • Total Distance Traveled: A reduction in the overall distance moved on the maze.

Rotarod Test

Objective: To specifically assess motor coordination, balance, and motor learning. Impaired performance is a strong indicator of sedation or motor deficits.

Apparatus: A rotating rod that can be set at a constant or accelerating speed. The rod is suspended at a height from which a fall will not injure the animal.

Procedure:

  • Training/Habituation: On the day before testing, train the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a few trials to acclimate them to the apparatus.

  • Testing:

    • Place the mouse on the rotarod.

    • Start the rotation, either at a constant speed or with an accelerating protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall off the rotating rod. If the mouse clings to the rod and rotates with it for two consecutive rotations, this is also considered a fall.

    • Conduct multiple trials (e.g., 3 trials) with a rest period (e.g., 15 minutes) between each trial.

  • Clean the rod with 70% ethanol between each mouse.

Key Parameters to Analyze for Sedation:

  • Latency to Fall: A significant decrease in the time the mouse is able to stay on the rotating rod compared to the control group indicates impaired motor coordination, which can be a direct result of sedation.

Visualizations

TC_OT_39_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gq Gq Pathway cluster_gi Gi/o Pathway (Sedation) TC_OT_39 This compound OXTR Oxytocin Receptor (OXTR) TC_OT_39->OXTR Binds to Gq Gq OXTR->Gq Activates Gio Gi/o OXTR->Gio Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Produces Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to Cellular_Response_Gq Various Cellular Responses Ca_PKC->Cellular_Response_Gq Results in GIRK GIRK Channel Activation Gio->GIRK Activates K_Efflux K⁺ Efflux GIRK->K_Efflux Causes Hyperpolarization Neuronal Hyperpolarization K_Efflux->Hyperpolarization Leads to Sedation Sedation Hyperpolarization->Sedation Results in

Caption: this compound signaling pathways leading to sedation.

Experimental_Workflow Start Start: Animal Acclimation Dosing Drug Administration (this compound or Vehicle) Start->Dosing Behavioral_Testing Behavioral Testing Battery Dosing->Behavioral_Testing OFT Open Field Test (Locomotor Activity, Anxiety) Behavioral_Testing->OFT EPM Elevated Plus Maze (Anxiety, Locomotion) Behavioral_Testing->EPM Rotarod Rotarod Test (Motor Coordination) Behavioral_Testing->Rotarod Data_Analysis Data Analysis and Interpretation OFT->Data_Analysis EPM->Data_Analysis Rotarod->Data_Analysis Conclusion Conclusion on Sedative Effects Data_Analysis->Conclusion Troubleshooting_Logic Start Observed Sedation-Like Behavioral Changes Check_Activity Is there a significant decrease in general locomotor activity? Start->Check_Activity Check_Motor_Coordination Is performance on the rotarod test impaired? Check_Activity->Check_Motor_Coordination Yes Consider_Dose Consider Dose-Response: Are effects present at non-sedating doses? Check_Activity->Consider_Dose No Sedation_Likely Sedative Effect is Likely Check_Motor_Coordination->Sedation_Likely Yes Check_Motor_Coordination->Consider_Dose No Anxiolysis_Possible Anxiolytic or other non-sedative effect is more likely Consider_Dose->Sedation_Likely No Consider_Dose->Anxiolysis_Possible Yes

References

troubleshooting inconsistent results with TC OT 39

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing TC OT 39 in their experiments. This compound is a potent, non-peptide partial agonist for the oxytocin receptor (OTR) and an antagonist for the vasopressin V1a receptor (V1aR), making it a valuable tool for studying the roles of these receptors in various physiological processes.[1][2] Consistent and reproducible results are critical for advancing research, and this guide is designed to address common challenges encountered during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a synthetic, non-peptide small molecule that acts as a partial agonist at the oxytocin receptor (OTR) and a competitive antagonist at the vasopressin V1a receptor (V1aR).[1][2] Its dual activity allows for the specific investigation of these signaling pathways. It is also reported to be a partial agonist at the vasopressin V2 receptor.[2]

Q2: What are the recommended solvent and storage conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C.[1] It is soluble in 1eq. HCl and DMSO up to 100 mM.[1] When preparing stock solutions, it is advisable to aliquot them to avoid repeated freeze-thaw cycles.

Q3: In which in vivo models has this compound been shown to be active?

This compound has been demonstrated to be active in a rat model of uterine response.[1][3] It has also been used in studies investigating scratching behavior in mice when administered intrathecally.[4]

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from a variety of factors, ranging from compound handling to experimental design. This section provides a question-and-answer guide to troubleshoot common issues.

Q4: We are observing high variability in our in vivo results between animals. What could be the cause?

High inter-animal variability is a common challenge in in vivo studies and can be attributed to several factors:

  • Animal-to-Animal Physiological Differences: Minor differences in age, weight, and stress levels can impact physiological responses. Ensure that animals are properly acclimated to the experimental conditions and handled consistently.

  • Injection Variability: The route and consistency of administration are critical. For instance, in intrathecal injections, the precise location of delivery can significantly alter the observed effect.[4] Ensure that the injection technique is consistent across all animals.

  • Differential Receptor Expression: The expression levels of OTR and V1aR can vary between individual animals, potentially altering the net effect of this compound's dual activity.

  • Sex-Dependent Effects: The oxytocin and vasopressin systems can exhibit sex-specific differences. Consider whether the sex of the animals is a contributing factor to the variability.[5]

Q5: The potency of this compound in our assay is lower than expected. What should we check?

If you are observing lower than expected potency, consider the following:

  • Compound Integrity: Ensure that this compound has been stored correctly at -20°C and that stock solutions have not undergone multiple freeze-thaw cycles. Degradation of the compound will lead to reduced potency.

  • Solubility Issues: Incomplete solubilization of this compound in the vehicle can result in a lower effective concentration being administered. Ensure the compound is fully dissolved before use.

  • Partial Agonism: As a partial agonist at the OTR, the maximal response elicited by this compound may be lower than that of a full agonist. The observed potency can also be influenced by the presence of endogenous oxytocin.

  • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, potentially reducing the observed response over time.

Q6: We are seeing unexpected or off-target effects in our experiments. Why might this be happening?

Unexpected effects could be due to the dual nature of this compound's activity:

  • V1aR Antagonism: The antagonist activity at V1aR could produce effects that might be misinterpreted as off-target if not accounted for in the experimental design. It is crucial to consider the potential physiological consequences of V1aR blockade in your experimental system.

  • V2R Partial Agonism: this compound also acts as a partial agonist at the vasopressin V2 receptor, which could contribute to the overall pharmacological profile and lead to unexpected observations.[2]

  • Species-Specific Receptor Selectivity: The selectivity of ligands for oxytocin and vasopressin receptors can differ between species.[6] This could lead to different pharmacological profiles when using animal models.

Quantitative Data Summary

The following tables summarize the key pharmacological data for this compound.

Table 1: Receptor Binding and Activity of this compound

ReceptorActionSpeciesValueReference
Oxytocin Receptor (OTR)Partial Agonist-EC50 = 33 nM[1]
Vasopressin V1a Receptor (V1aR)Antagonist-Ki = 330 nM[1]
Vasopressin V2 Receptor (V2R)Partial Agonist-EC50 = 850 nM[1]

Table 2: In Vivo Experimental Parameters for this compound

SpeciesAssayRoute of AdministrationDoseObserved EffectReference
MouseScratching BehaviorIntrathecal0.1 nmolSignificant scratching behavior[4]
RatUterine Response--Active in vivo[1][3]

Experimental Protocols

Detailed Methodology for Intrathecal Injection in Mice (as described in[4])

  • Animal Preparation: Use adult male C57BL/6 mice.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.

  • Injection Procedure:

    • Perform a spinal cord puncture between the L5 and L6 vertebrae using a Hamilton microsyringe with a 30G needle.

    • Deliver a 5 µl volume of the this compound solution to the cerebral spinal fluid.

  • Behavioral Observation: Immediately after the injection, video record the mice for 30 minutes to observe and quantify scratching bouts.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of the oxytocin and vasopressin V1a receptors, the primary targets of this compound.

Oxytocin_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TC_OT_39 This compound (Partial Agonist) OTR Oxytocin Receptor (OTR) TC_OT_39->OTR Gq_11 Gq/11 OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Uterine Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin Receptor (OTR) Signaling Pathway Activation by this compound.

Vasopressin_V1a_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TC_OT_39_ant This compound (Antagonist) V1aR Vasopressin V1a Receptor (V1aR) TC_OT_39_ant->V1aR AVP Arginine Vasopressin (AVP) AVP->V1aR Gq_11_V1a Gq/11 V1aR->Gq_11_V1a Activation Blocked PLC_V1a Phospholipase C (PLC) Gq_11_V1a->PLC_V1a Cellular_Response_V1a Cellular Response (e.g., Vasoconstriction) PLC_V1a->Cellular_Response_V1a

Caption: Vasopressin V1a Receptor (V1aR) Signaling Pathway Antagonism by this compound.

References

best practices for dissolving and administering TC OT 39 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for dissolving and administering TC OT 39 in vivo. The following information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: How should I dissolve this compound for in vivo use?

A1: The solubility of this compound is a critical first step for successful in vivo experiments. It is soluble in organic solvents like DMSO and in acidic solutions.[1][2] The choice of solvent will depend on the intended route of administration.

  • For Intraperitoneal (IP) Injection: A common method involves first dissolving this compound in a minimal amount of DMSO and then diluting it with a suitable aqueous vehicle such as saline or phosphate-buffered saline (PBS).[1] It is crucial to keep the final concentration of DMSO low (ideally under 5%) to avoid vehicle-induced toxicity.[1][3]

  • For Intrathecal (IT) Injection: A published protocol recommends dissolving this compound first in 100 mM HCl and then diluting with saline to the desired concentration. The final HCl concentration for injection should be very low (e.g., less than 125 µM).

Q2: My this compound solution is precipitating. What can I do?

A2: Precipitation can lead to inaccurate dosing and reduced bioavailability. Here are some troubleshooting steps:

  • Review Solvent Ratios: Ensure the proportion of the aqueous component (saline or PBS) is not too high for your this compound concentration.

  • Check Mixing Order: Always dissolve the compound completely in the primary solvent (DMSO or HCl) before adding the aqueous vehicle.

  • Warm the Solution: Gently warming the solution to 37°C may help in dissolving the compound.

  • Use Co-solvents: For challenging compounds, a co-solvent system can be employed. A common vehicle for hydrophobic compounds consists of a mixture of DMSO, PEG300, Tween 80, and saline.[4]

  • Prepare Fresh: It is always recommended to prepare the dosing solution fresh on the day of the experiment.

Q3: What are the recommended doses and administration routes for this compound in vivo?

A3: The optimal dose and route of administration will depend on the animal model and the research question. Based on published studies, the following can be used as a starting point:

  • Intraperitoneal (IP) Injection in Mice: Doses of 50 mg/kg and 75 mg/kg have been used to study behavioral effects.

  • Intrathecal (IT) Injection in Mice and Rats: Doses around 0.1 nmol have been shown to elicit behavioral responses.[5]

Q4: I am observing unexpected side effects in my animals. What should I do?

A4: It is important to distinguish between compound-specific effects and vehicle-induced toxicity.

  • Vehicle Controls: Always include a vehicle-only control group in your experiments to assess the effects of the solvent mixture.

  • Dose-Response Study: If you observe adverse effects, consider performing a dose-response study to determine the maximum tolerated dose.

  • Monitor for Clinical Signs: Closely monitor animals for signs of toxicity such as weight loss, lethargy, ruffled fur, and abnormal posture.[6]

  • Specific to this compound: At higher doses (e.g., 75 mg/kg IP in mice), sedative-like effects have been reported. Intrathecal administration has been associated with scratching behavior.[5]

Quantitative Data Summary

ParameterValueSpeciesReference
Solubility
DMSOUp to 100 mMN/A[1][2]
1 eq. HClUp to 100 mMN/A[2]
Receptor Binding Affinity (Ki)
Oxytocin Receptor (OTR)33 nM (EC50)Human[2]
Vasopressin V1a Receptor (V1aR)330 nM (Ki)Human[2]
Vasopressin V2 Receptor (V2R)850 nM (EC50)Human[2]
In Vivo Dosing
Intraperitoneal (IP)50 - 75 mg/kgMouse
Intrathecal (IT)0.1 nmolMouse/Rat[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required amount of this compound and solvents. For a final injection volume of 100 µL per 20g mouse and a final DMSO concentration of 5%, you will have 5 µL of DMSO and 95 µL of saline.

  • Prepare the this compound stock solution in DMSO. Weigh the required amount of this compound and dissolve it in the calculated volume of DMSO. For example, to achieve a 50 mg/kg dose in a 20g mouse (1 mg dose), dissolve 1 mg of this compound in 5 µL of DMSO. Vortex until the compound is completely dissolved. Gentle warming to 37°C may be necessary.

  • Dilute with saline. Slowly add the saline or PBS to the DMSO stock solution while vortexing to prevent precipitation.

  • Visually inspect the final solution. The solution should be clear and free of any precipitates. If precipitation occurs, refer to the troubleshooting guide.

  • Administer immediately. It is recommended to use the solution immediately after preparation.

Protocol 2: Preparation of this compound for Intrathecal (IT) Injection (Adapted from Lin et al., 2022)

Materials:

  • This compound powder

  • 100 mM Hydrochloric acid (HCl), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a stock solution of this compound in 100 mM HCl. Dissolve this compound in 100 mM HCl to a desired stock concentration.

  • Dilute the stock solution with saline. Further dilute the stock solution with sterile saline to the final desired concentration for injection. The final concentration of HCl should be minimized (e.g., <125 µM).

  • Administer the diluted solution.

Mandatory Visualizations

Oxytocin Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TC_OT_39 This compound OTR Oxytocin Receptor (GPCR) TC_OT_39->OTR binds Gq_11 Gq/11 OTR->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 to DAG Diacylglycerol (DAG) PIP2->DAG and ER Endoplasmic Reticulum IP3->ER acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2->Cellular_Response contributes to PKC->Cellular_Response leads to

Caption: Simplified signaling pathway of this compound via the Oxytocin Receptor.

Experimental Workflow for In Vivo Study

G Start Start: In Vivo Experiment Preparation Prepare this compound Solution (see Protocol 1 or 2) Start->Preparation Animal_Grouping Randomize Animals into Treatment and Control Groups Preparation->Animal_Grouping Administration Administer this compound or Vehicle (e.g., IP or IT injection) Animal_Grouping->Administration Monitoring Monitor Animals for Behavioral and Physiological Changes Administration->Monitoring Data_Collection Collect Data (e.g., behavioral assays, tissue samples) Monitoring->Data_Collection Analysis Analyze and Interpret Data Data_Collection->Analysis End End of Experiment Analysis->End

Caption: General experimental workflow for an in vivo study with this compound.

References

Validation & Comparative

A Comparative Analysis of TC OT 39 and Oxytocin in Preclinical Behavioral Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the behavioral effects of the non-peptide oxytocin receptor agonist TC OT 39 and the endogenous neuropeptide oxytocin. The information presented is based on available preclinical data and is intended to inform researchers in the fields of neuroscience and drug development.

Executive Summary

Oxytocin is a neuropeptide renowned for its crucial role in social bonding, trust, and anxiety reduction. Its therapeutic potential for social deficits in psychiatric disorders is an area of intense research. This compound is a synthetic, non-peptide molecule that acts as a partial agonist at the oxytocin receptor. While both compounds target the same receptor, preclinical evidence suggests significant differences in their behavioral profiles. Notably, this compound has not demonstrated the same prosocial effects as oxytocin in a mouse model of autism-like behavior and has been observed to induce sedation at higher doses, a factor that can confound the interpretation of behavioral assays. This guide will delve into the available data, providing a comparative overview of their mechanisms, and performance in behavioral paradigms.

Compound Properties and Receptor Affinity

CompoundTypePrimary TargetOther Targets
Oxytocin NeuropeptideOxytocin Receptor (OTR)Vasopressin Receptors (lower affinity)
This compound Non-peptideOxytocin Receptor (Partial Agonist, EC50 = 33 nM)Vasopressin V1a Receptor (Antagonist, Ki = 330 nM), Vasopressin V2 Receptor (Partial Agonist, EC50 = 850 nM)[1][2]

Signaling Pathways

Oxytocin binding to its G-protein coupled receptor (GPCR) can initiate multiple intracellular signaling cascades, with the Gq pathway being a primary route for many of its central effects.

Oxytocin_Signaling cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gq protein OTR->Gq Activates Oxytocin Oxytocin or This compound Oxytocin->OTR Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Neuronal Excitability, Gene Transcription) Ca_release->Downstream PKC->Downstream

Caption: Oxytocin Receptor Gq Signaling Pathway.

Comparative Behavioral Data

A direct, head-to-head comparison of this compound and oxytocin in standardized behavioral assays for social interaction and anxiety is limited in the current literature. The following tables summarize available data, including a direct comparison in a scratching behavior assay and findings from separate studies on social and anxiety-like behaviors.

Table 1: Scratching Behavior in Mice (Direct Comparison) [3][4]

Treatment (Intrathecal)DoseNumber of Scratches (Mean ± SEM)
Vehicle-~10
Oxytocin0.03 nmol~150
This compound 0.1 nmol ~160

Note: This assay is not a primary measure of social or anxiety-related behavior but demonstrates that this compound can elicit a behavioral response via the oxytocin receptor in vivo.

Table 2: Social Behavior - Three-Chamber Social Interaction Test in BALB/cByJ Mice (Indirect Comparison)

A study investigating the effects of this compound in the BALB/cByJ mouse model, which exhibits autism-like social deficits, found that it did not have prosocial efficacy.[3][5] In contrast, numerous studies have demonstrated the prosocial effects of oxytocin in various mouse models, including increasing time spent with a novel mouse.

CompoundOutcome in BALB/cByJ Mice
This compound No prosocial efficacy observed[3][5]
Oxytocin Generally promotes social interaction (data from various studies)[6][7][8]

Table 3: Anxiety-Like Behavior - Marble Burying Test in C57BL/6J Mice (Indirect Comparison)

The marble-burying test is used to assess anxiety-like and repetitive behaviors. A study reported that this compound decreased marble burying at a lower dose, which can be interpreted as an anxiolytic-like effect. However, at a higher dose, it induced overt sedative-like effects, which could confound the interpretation of the results.[9] Oxytocin's effects in this test can be variable, with some studies showing a reduction in marble burying.

CompoundDose (i.p.)Effect on Marble Burying
This compound 50 mg/kgSignificantly decreased[9]
This compound 75 mg/kgOvert sedative-like effects[9]
Oxytocin VariableReports of decreased burying (dose-dependent)

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of behavioral data. Below are protocols for key behavioral assays mentioned in this guide.

Experimental Workflow: Behavioral Assay

Behavioral_Assay_Workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase Animal_Housing Animal Acclimation & Housing Habituation Habituation to Test Environment Animal_Housing->Habituation Drug_Admin Drug Administration (this compound, Oxytocin, or Vehicle) Habituation->Drug_Admin Behavioral_Test Behavioral Assay (e.g., Elevated Plus Maze, Social Interaction Test) Drug_Admin->Behavioral_Test Data_Recording Video Recording & Automated Tracking Behavioral_Test->Data_Recording Data_Analysis Data Analysis & Statistical Comparison Data_Recording->Data_Analysis

References

A Comparative Guide to TC OT 39 and WAY-267,464: Non-peptide Oxytocin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two non-peptide oxytocin receptor (OTR) agonists: TC OT 39 and WAY-267,464. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document aims to facilitate informed decisions in the selection and application of these compounds for research and therapeutic development.

Introduction

Oxytocin, a neuropeptide crucial for social bonding, parturition, and lactation, exerts its effects through the oxytocin receptor (OTR), a G-protein coupled receptor. The therapeutic potential of targeting the OTR for various neuropsychiatric disorders, including anxiety and social deficits, has spurred the development of non-peptide agonists. These synthetic molecules offer potential advantages over native oxytocin, such as improved pharmacokinetic profiles and better blood-brain barrier penetration.[1] This guide focuses on two such compounds, this compound and WAY-267,464, providing a comparative analysis of their in vitro and in vivo pharmacological properties.

In Vitro Pharmacological Profile

The in vitro activity of this compound and WAY-267,464 has been characterized through various binding and functional assays. Both compounds exhibit agonistic activity at the OTR, but also interact with vasopressin receptors, which share significant structural homology with the OTR.

Data Presentation: Receptor Binding and Functional Activity
ParameterThis compoundWAY-267,464Reference
Oxytocin Receptor (OTR)
Binding Affinity (Ki)147 nM (partial agonist)58.4 nM[2][3]
Functional Activity (EC50)33 nM, 180 nM~61 nM (87% efficacy vs OT), 44 nM (77% efficacy vs OT)[4][5][6]
Vasopressin 1a Receptor (V1aR)
Binding Affinity (Ki)330 nM (antagonist)Potent antagonist[4][7]
Vasopressin 2 Receptor (V2R)
Functional Activity (EC50)850 nM (partial agonist)Negligible affinity[4][7]

In Vivo Performance: A Comparative Overview

Direct comparative studies of this compound and WAY-267,464 are limited, but available data from a study on inflammatory pain provides valuable insights into their relative efficacy.

Data Presentation: In Vivo Anti-Hyperalgesic Effects in a Rat Model of Inflammatory Pain
Compound (Intrathecal Administration)Effective Dose for Anti-HyperalgesiaObserved Sex DifferencesOTR-Mediated ActionReference
This compound 12.5 nmolNoYes (effects blocked by OTR antagonist atosiban in both sexes)[8]
WAY-267,464 12.5 nmolSlight decrease in potency and efficacy in femalesYes (effects blocked by atosiban in males, but not significantly in females)[8]

Key Observation: In this inflammatory pain model, this compound demonstrated a more consistent anti-hyperalgesic effect across both sexes compared to WAY-267,464.[8] The antagonist activity of both compounds at the V1a receptor may also contribute to their overall in vivo pharmacological profile.[4][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize this compound and WAY-267,464.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol is a standard method for determining the binding affinity of a test compound to its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and WAY-267,464 for the oxytocin receptor.

Materials:

  • HEK293 cells stably expressing the human oxytocin receptor.

  • Radioligand: [³H]-Oxytocin.

  • Test compounds: this compound and WAY-267,464.

  • Non-specific binding control: Unlabeled oxytocin.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-OTR cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Increasing concentrations of the test compound (this compound or WAY-267,464).

      • A fixed concentration of [³H]-Oxytocin (typically at its Kd value).

      • Membrane preparation.

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of unlabeled oxytocin instead of the test compound.

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Calcium Flux Assay for Functional Activity (EC50) Determination

This assay measures the ability of an agonist to stimulate an intracellular calcium response following receptor activation.

Objective: To determine the half-maximal effective concentration (EC50) of this compound and WAY-267,464 in activating the oxytocin receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds: this compound and WAY-267,464.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence plate reader with an integrated fluid dispenser.

Procedure:

  • Cell Preparation:

    • Seed the OTR-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer.

    • Incubate for 1 hour at 37°C in the dark.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Add increasing concentrations of the test compound (this compound or WAY-267,464) to the wells using the integrated fluid dispenser.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Luciferase Reporter Assay for Functional Activity

This assay measures receptor activation by quantifying the expression of a reporter gene (luciferase) linked to a downstream signaling element.

Objective: To determine the functional potency and efficacy of this compound and WAY-267,464.

Materials:

  • HEK293 cells co-transfected with the human oxytocin receptor and a luciferase reporter plasmid under the control of a response element (e.g., NFAT).[9]

  • Test compounds: this compound and WAY-267,464.

  • Luciferase assay substrate.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the transfected cells in a 96-well white-walled, clear-bottom plate and allow them to attach.

  • Compound Treatment:

    • Treat the cells with increasing concentrations of the test compounds (this compound or WAY-267,464).

    • Incubate for a period sufficient to allow for gene expression (typically 4-6 hours).

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximum effect) values.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Oxytocin Receptor Signaling Pathway

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Oxytocin Agonist Oxytocin Agonist OTR Oxytocin Receptor (OTR) Oxytocin Agonist->OTR Binds to Gq Gq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep 1. Membrane Preparation Incubation 4. Incubation (Membranes + Radioligand ± Test Compound) Membrane_Prep->Incubation Radioligand_Prep 2. Prepare [³H]-Oxytocin Radioligand_Prep->Incubation Compound_Prep 3. Prepare Test Compound Compound_Prep->Incubation Filtration 5. Filtration & Washing Incubation->Filtration Quantification 6. Scintillation Counting Filtration->Quantification Data_Analysis 7. Data Analysis (Ki Calculation) Quantification->Data_Analysis

Calcium Flux Assay Workflow

G Cell_Seeding 1. Seed OTR-expressing cells in 96-well plate Dye_Loading 2. Load cells with calcium-sensitive dye Cell_Seeding->Dye_Loading Baseline_Reading 3. Record baseline fluorescence Dye_Loading->Baseline_Reading Compound_Addition 4. Add test compound Baseline_Reading->Compound_Addition Fluorescence_Measurement 5. Measure fluorescence over time Compound_Addition->Fluorescence_Measurement Data_Analysis 6. Data Analysis (EC50 Determination) Fluorescence_Measurement->Data_Analysis

Conclusion

Both this compound and WAY-267,464 are valuable tools for investigating the oxytocin system. This compound appears to be a partial agonist at the OTR with antagonist activity at the V1a receptor.[4] WAY-267,464 is also an OTR agonist with potent V1a receptor antagonist properties.[7] The choice between these two compounds will depend on the specific research question. For studies requiring a consistent effect across sexes, particularly in the context of pain, this compound may be a more suitable candidate based on the available direct comparative data.[8] However, the distinct pharmacological profiles of both compounds, especially their interactions with the vasopressin system, necessitate careful consideration and interpretation of experimental results. Further direct comparative studies, particularly focusing on pharmacokinetics and in vivo effects in models of social behavior and anxiety, are warranted to fully elucidate their respective therapeutic potentials.

References

A Comparative Guide to the Validation of TC OT 39's Effects with Oxytocin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TC OT 39 with other oxytocin receptor (OTR) antagonists, supported by experimental data. It is designed to assist researchers in evaluating the pharmacological profile of this compound and its potential applications. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Data Presentation: A Comparative Analysis of Oxytocin Receptor Antagonists

The following tables summarize the quantitative data for this compound and other well-characterized oxytocin receptor antagonists. This data is essential for comparing the binding affinity, functional potency, and selectivity of these compounds.

Table 1: Binding Affinity (Ki) at Oxytocin and Vasopressin Receptors

CompoundOxytocin Receptor (Ki, nM)Vasopressin V1a Receptor (Ki, nM)Vasopressin V2 Receptor (Ki, nM)Selectivity (V1a/OTR)Selectivity (V2/OTR)
This compound 147[1]330[1][2][3][4]>1000[1]2.24>6.8
Atosiban Data not consistently available in provided search resultsData not consistently available in provided search resultsData not consistently available in provided search resultsMixed V1a/OTR antagonist[5][6][7]-
Retosiban 0.65 (human)[8][9]>910>910>1400[8][9]>1400[9]
L-368,899 12.38 (coyote)[10][11]511.6 (coyote)[10]570[12]~41[10]~46

Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Table 2: Functional Potency (EC50/IC50) of Oxytocin Receptor Ligands

CompoundActivityAssayPotency (nM)
This compound Partial AgonistOxytocin ReceptorEC50 = 33[2][3][4] / 180[13]
Partial AgonistVasopressin V2 ReceptorEC50 = 850[2][3][4]
Atosiban AntagonistInhibition of Oxytocin-induced Ca2+ increase in myometrial cellsIC50 = 5[14][15]
L-368,899 AntagonistRat Uterus Oxytocin ReceptorIC50 = 8.9[12][16]
AntagonistHuman Uterus Oxytocin ReceptorIC50 = 26[16]

Experimental Protocols: Methodologies for Validation

The validation of this compound's effects as an oxytocin receptor modulator involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the oxytocin receptor.

  • Objective: To quantify the affinity of this compound and other antagonists for the oxytocin receptor.

  • Materials:

    • Cell membranes expressing the human oxytocin receptor.

    • Radioligand, e.g., [3H]-Oxytocin or a selective radiolabeled antagonist.

    • Test compounds (this compound and other antagonists).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize cells or tissues expressing the oxytocin receptor in ice-cold buffer and prepare a membrane fraction by differential centrifugation.[3]

    • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[3]

    • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[3]

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels following receptor activation.

  • Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound.

  • Materials:

    • Cells stably expressing the human oxytocin receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[17][18]

    • Assay buffer.

    • Oxytocin (as a reference agonist).

    • Test compounds.

    • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.[18]

  • Procedure:

    • Cell Culture and Dye Loading: Culture the cells in a 96-well plate and load them with a calcium-sensitive dye.

    • Compound Addition:

      • Agonist mode: Add varying concentrations of the test compound and measure the fluorescence change.

      • Antagonist mode: Pre-incubate the cells with varying concentrations of the test compound, then stimulate with a fixed concentration of oxytocin (typically the EC80) and measure the inhibition of the calcium response.

    • Fluorescence Measurement: Record the fluorescence intensity before and after the addition of the compounds using a FLIPR or fluorescence microscope.

    • Data Analysis: Calculate the EC50 value for agonists or the IC50 value for antagonists from the dose-response curves.

In Vivo Assay: Inhibition of Uterine Contractions

This assay assesses the in vivo efficacy of an oxytocin receptor antagonist in a physiologically relevant model.

  • Objective: To evaluate the ability of this compound to inhibit oxytocin-induced uterine contractions in an animal model.

  • Materials:

    • Female rats in estrus or late-term pregnant rats.

    • Anesthesia.

    • Oxytocin.

    • Test compounds.

    • Intrauterine pressure catheter or strain gauge transducer.

    • Data acquisition system.

  • Procedure:

    • Animal Preparation: Anesthetize the rat and insert a catheter into the uterine horn to measure pressure changes.

    • Baseline Measurement: Record baseline uterine activity.

    • Compound Administration: Administer the test compound intravenously or intraperitoneally.

    • Oxytocin Challenge: After a set period, administer a bolus of oxytocin to induce uterine contractions.

    • Data Recording: Continuously record uterine contractions for a specified duration.

    • Data Analysis: Quantify the inhibitory effect of the test compound on the frequency and amplitude of oxytocin-induced contractions.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the validation of this compound's effects.

Oxytocin_Signaling_Pathway Oxytocin Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Gq/11 Gq/11 OTR->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca2+ Release ER->Ca2+ Cellular_Response Cellular Response (e.g., Contraction) Ca2+->Cellular_Response PKC->Cellular_Response TC_OT_39 This compound (Antagonist) TC_OT_39->OTR Blocks Experimental_Workflow Experimental Workflow for Antagonist Validation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Binding 1. Radioligand Binding Assay (Determine Ki) Functional 2. Functional Assay (e.g., Ca2+ Mobilization) (Determine IC50 and mode of action) Binding->Functional Efficacy 3. Uterine Contraction Model (Assess in vivo efficacy) Functional->Efficacy Data_Analysis Data Analysis & Comparison Efficacy->Data_Analysis Start Start: Compound Synthesis (this compound) Start->Binding Conclusion Conclusion: Pharmacological Profile Data_Analysis->Conclusion

References

A Comparative Guide for In Vivo Research: TC OT 39 vs. Carbetocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of TC OT 39 and carbetocin for in vivo research applications. The information is compiled from available preclinical and clinical data to assist researchers in selecting the appropriate compound for their studies.

Overview

This compound is a potent, non-peptide partial agonist of the oxytocin receptor (OTR), also exhibiting antagonist activity at the vasopressin V1a receptor.[1] It has been evaluated in preclinical models for its effects on uterine contractility and its sedative properties.[1][2] Carbetocin, a synthetic analogue of oxytocin, is a long-acting OTR agonist widely used clinically to prevent postpartum hemorrhage.[3][4] Its primary advantage over oxytocin is its longer half-life, which allows for a single administration to produce sustained uterine contractions.[5]

While both compounds target the oxytocin receptor, their distinct pharmacological profiles and the nature of the available research data—preclinical for this compound versus extensive clinical data for carbetocin—necessitate a careful comparison for researchers designing in vivo studies. To date, no direct comparative in vivo studies between this compound and carbetocin have been identified in the public domain. This guide therefore presents a parallel comparison based on existing, separate studies.

Data Presentation

The following tables summarize the available quantitative data for this compound and carbetocin.

Table 1: Pharmacological Profile

ParameterThis compoundCarbetocin
Chemical Class Non-peptidePeptide
Target Receptor Oxytocin Receptor (OTR)Oxytocin Receptor (OTR)
Receptor Activity Partial AgonistAgonist
OTR EC50 33 nM[1] / 180 nM[2]Not explicitly stated in snippets
Other Receptor Activity V1a Vasopressin Receptor Antagonist (Ki = 330 nM)[1], V2 Vasopressin Receptor Partial Agonist (EC50 = 850 nM)Minimal cross-reactivity with vasopressin receptors
Half-life Not explicitly stated in snippets~40 minutes[5]

Table 2: Summary of In Vivo Uterotonic Effects

SpeciesModelThis compound Administration & DoseCarbetocin Administration & DoseObserved Uterotonic Effects
Rat Uterine Response ModelActive in vivo (dose not specified in snippets)[1]Not specified in snippets for rat modelsThis compound: Active in a rat model of uterine response.[1]
Human Postpartum Hemorrhage Prevention (Clinical)Not applicableIntravenous or Intramuscular, 100 µg[4][6][7]Carbetocin: Induces sustained uterine contractions, reduces need for additional uterotonics compared to oxytocin.[5][8]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized protocols based on the available literature for assessing uterotonic activity in vivo.

In Vivo Uterine Contractility Assessment in Rats

This protocol is a generalized representation of methods used to evaluate the in vivo uterine effects of compounds like this compound and carbetocin in a rat model.

  • Animal Preparation:

    • Adult female rats (e.g., Sprague-Dawley or Wistar) are used. The stage of the estrous cycle can be determined by vaginal lavage to ensure consistency, as uterine responsiveness to oxytocin fluctuates with hormonal changes.[9]

    • Animals are anesthetized using an appropriate anesthetic agent.

  • Surgical Procedure:

    • A catheter is placed in the jugular vein for intravenous administration of the test compound.[10]

    • A pressure-sensitive catheter or a water-filled balloon-tipped cannula is inserted into one of the uterine horns to monitor intrauterine pressure.[10][11][12]

  • Data Acquisition:

    • A baseline period of uterine activity is recorded before administration of the test compound.

    • This compound or carbetocin is administered intravenously.

    • Uterine contractions (frequency, amplitude, and duration) are continuously recorded for a defined period post-administration.

  • Data Analysis:

    • The change in uterine contractility from baseline is quantified. This can be expressed as an increase in intrauterine pressure, the frequency of contractions, or an integrated measure of uterine activity over time.

Signaling Pathways

Both this compound and carbetocin exert their primary effects through the oxytocin receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway is initiated by the activation of Gq/11 proteins.

Oxytocin Receptor Signaling Pathway

The binding of an agonist, such as this compound or carbetocin, to the oxytocin receptor activates the Gq alpha subunit of the associated G-protein. This initiates a downstream cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key driver of myometrial contraction.[13][14][15]

Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca_SR Sarcoplasmic Reticulum Ca2+ IP3->Ca_SR Stimulates release from PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca2+ Ca_SR->Ca_cyto Contraction Myometrial Contraction Ca_cyto->Contraction Induces Agonist This compound or Carbetocin Agonist->OTR Binds to Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Selection Select Adult Female Rats Anesthesia Anesthetize Animals Animal_Selection->Anesthesia Surgery Surgical Implantation of Catheters (Jugular Vein & Uterine Horn) Anesthesia->Surgery Baseline Record Baseline Uterine Activity Surgery->Baseline Group_A Administer this compound (i.v.) Baseline->Group_A Group_B Administer Carbetocin (i.v.) Baseline->Group_B Recording Continuously Record Intrauterine Pressure Group_A->Recording Group_B->Recording Quantify Quantify Contraction Parameters (Frequency, Amplitude, Duration) Recording->Quantify Compare Compare Effects of This compound vs. Carbetocin Quantify->Compare Conclusion Draw Conclusions Compare->Conclusion

References

A Comparative Guide for Researchers: TC OT 39 vs. Endogenous Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, pharmacology, and drug development, the choice of molecular tools is paramount to the success of their investigations. While endogenous oxytocin is the natural ligand for the oxytocin receptor (OTR), its research applications are often hampered by its pharmacological properties. This guide provides a detailed comparison of the synthetic, non-peptide OTR agonist, TC OT 39, and endogenous oxytocin, highlighting the advantages of this compound in a research setting.

Key Advantages of this compound in Research

This compound offers several distinct advantages over endogenous oxytocin for in vivo and in vitro research, primarily stemming from its unique receptor selectivity profile and its non-peptide structure. These advantages translate to more targeted experimental designs, potentially longer-lasting effects, and improved bioavailability.

Enhanced Receptor Selectivity: One of the most significant advantages of this compound is its distinct receptor interaction profile. While it acts as a partial agonist at the oxytocin receptor, it simultaneously functions as an antagonist at the vasopressin 1a receptor (V1aR)[1][2]. This is a critical distinction from endogenous oxytocin, which is a potent agonist at both the OTR and, to a lesser extent, the V1aR. This dual agonism of oxytocin can confound experimental results, as activation of the V1aR is known to mediate its own distinct physiological and behavioral effects. By antagonizing the V1aR, this compound allows for a more precise investigation of OTR-mediated pathways, reducing the likelihood of off-target effects.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and endogenous oxytocin, providing a clear comparison of their receptor binding affinities and functional potencies.

Table 1: Receptor Binding Affinity (Ki)

CompoundOxytocin Receptor (OTR)Vasopressin 1a Receptor (V1aR)Vasopressin 2 Receptor (V2R)
This compound 147 nM (partial agonist)[2]330 nM (antagonist)[1][2]>1000 nM (partial agonist)[2]
Endogenous Oxytocin High affinity (agonist)Moderate affinity (agonist)Low affinity (agonist)

Note: A specific Ki value for endogenous oxytocin at the OTR is not consistently reported across sources, but it is established to have high affinity.

Table 2: Functional Potency (EC50)

CompoundOxytocin Receptor (OTR)Vasopressin 2 Receptor (V2R)
This compound 33 nM / 180 nM[4][6]850 nM
Endogenous Oxytocin Potent agonist (low nM range)Weak agonist

Note: There is some variability in the reported EC50 values for this compound.

Experimental Protocols

To facilitate the practical application of this compound in research, detailed methodologies for key in vivo experiments are provided below.

Marble Burying Test for Anxiety-Like Behavior in Mice

This test is used to assess anxiety-like and obsessive-compulsive behaviors in rodents. A reduction in the number of marbles buried is often interpreted as an anxiolytic-like effect.

Materials:

  • Standard mouse cages (e.g., 26 x 20 x 14 cm)

  • Clean bedding material (e.g., corncob or sawdust), approximately 5 cm deep

  • 20 glass marbles (approximately 1.5 cm in diameter)

  • Test compound (this compound or vehicle)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimation: Individually house mice in the testing room for at least 60 minutes before the experiment to allow for habituation to the environment.

  • Drug Administration: Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle to the mice. The timing of administration relative to the test should be consistent across all animals and based on the expected pharmacokinetic profile of the compound.

  • Test Arena Preparation: Prepare the test cages by filling them with 5 cm of clean bedding. Gently place 20 marbles in a 4x5 grid on top of the bedding.

  • Test Initiation: Place a single mouse in the prepared cage.

  • Test Duration: Leave the mouse undisturbed in the cage for 30 minutes.

  • Scoring: After 30 minutes, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.

  • Data Analysis: Compare the number of buried marbles between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

Intrathecal (i.t.) Injection in Mice for Spinal Drug Delivery

This technique allows for the direct administration of substances into the cerebrospinal fluid of the spinal cord, bypassing the blood-brain barrier.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Animal clippers

  • Antiseptic solution (e.g., 70% ethanol)

  • Hamilton syringe with a 30-gauge needle

  • Test compound (this compound or vehicle) dissolved in a sterile, injectable solution

Procedure:

  • Anesthesia: Anesthetize the mouse using isoflurane.

  • Preparation: Shave the fur over the lumbar region of the mouse's back. Clean the exposed skin with an antiseptic solution.

  • Positioning: Position the mouse on a surgical drape or in a stereotaxic frame to slightly arch its back, which helps to open the intervertebral spaces.

  • Injection Site Identification: Palpate the mouse's pelvis to locate the L5 and L6 vertebrae. The injection site is in the intervertebral space between these two vertebrae.

  • Injection: Carefully insert the 30-gauge needle into the intervertebral space at a slight angle. A characteristic tail flick is often observed upon successful entry into the intrathecal space.

  • Drug Delivery: Slowly inject a small volume (typically 5-10 µL) of the this compound or vehicle solution.

  • Recovery: Remove the needle and allow the mouse to recover from anesthesia in a warm, clean cage. Monitor the animal for any signs of distress or motor impairment.

Visualizing the Signaling Advantage

The following diagrams illustrate the key differences in receptor activation and the general workflow for a comparative in vivo study.

G cluster_0 Endogenous Oxytocin cluster_1 This compound OT Oxytocin OTR_OT Oxytocin Receptor (OTR) OT->OTR_OT Agonist V1aR_OT Vasopressin 1a Receptor (V1aR) OT->V1aR_OT Agonist TCOT39 This compound OTR_TC Oxytocin Receptor (OTR) TCOT39->OTR_TC Partial Agonist V1aR_TC Vasopressin 1a Receptor (V1aR) TCOT39->V1aR_TC Antagonist

Caption: Receptor activation comparison.

G start Start acclimation Animal Acclimation start->acclimation grouping Divide into Treatment Groups (Vehicle, Oxytocin, this compound) acclimation->grouping injection Drug Administration (e.g., i.p. or i.t.) grouping->injection behavior Behavioral Assay (e.g., Marble Burying) injection->behavior data Data Collection & Analysis behavior->data end End data->end

Caption: In vivo comparative study workflow.

G OT Oxytocin / this compound OTR Oxytocin Receptor (GPCR) OT->OTR Gq_11 Gq/11 protein OTR->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Simplified OTR signaling pathway.

References

A Comparative Selectivity Analysis of TC OT 39 and Other Non-Peptide Oxytocin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity and performance of TC OT 39, a non-peptide oxytocin receptor (OTR) partial agonist, with other notable non-peptide ligands targeting the oxytocin and vasopressin receptor systems. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate compounds for their studies.

Introduction to Non-Peptide Oxytocin Receptor Ligands

The oxytocin receptor, a G-protein coupled receptor (GPCR), is a key target in drug discovery for its role in social behaviors, parturition, and various neuropsychiatric conditions. While the endogenous ligand, oxytocin, is a peptide, its therapeutic use is limited by poor oral bioavailability and blood-brain barrier penetration. This has driven the development of non-peptide ligands with improved pharmacokinetic properties. This compound is one such synthetic ligand, exhibiting partial agonist activity at the OTR. However, its selectivity profile, particularly concerning the closely related vasopressin receptors (V1a and V2), is a critical consideration for its use as a research tool and potential therapeutic. This guide offers a comparative analysis of this compound's selectivity against other non-peptide OTR ligands.

Comparative Selectivity of Non-Peptide Ligands

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other selected non-peptide ligands for the human oxytocin (OTR), vasopressin V1a (V1aR), and vasopressin V2 (V2R) receptors. Lower Ki and EC50/IC50 values indicate higher affinity and potency, respectively.

LigandPrimary ActivityOTRV1aRV2R
This compound Partial AgonistKi: 147 nM[1] EC50: 33 nM[2], 180 nM[3]Antagonist Ki: 330 nM[1][2]Agonist EC50: 850 nM[2] Ki: >1000 nM[1]
WAY 267,464 AgonistKi: 978 nM[4] EC50: 881 nM[4]Antagonist Ki: 113 nM[4]-
LIT-001 AgonistKi: 226 nM[5][6] EC50: 25 nM[5], 55 nM[6]Antagonist Ki: 1253 nM[5] IC50: 5900 nM[5]Agonist Ki: 1666 nM[5] EC50: 41 nM[5]
Atosiban AntagonistIC50: 5 nMAntagonist-

Note: variations in reported values can be attributed to different experimental conditions.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays measuring intracellular calcium mobilization.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the concentration of a non-labeled test compound that is required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50), from which the inhibitory constant (Ki) can be calculated.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the target receptor (e.g., HEK293 cells stably expressing human OTR, V1aR, or V2R).

  • Assay Setup: A fixed concentration of a suitable radioligand (e.g., [3H]-Oxytocin for OTR, [3H]-Arginine Vasopressin for V1aR) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a filter mat (e.g., GF/C filters) to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay is used to determine the potency (EC50 for agonists, IC50 for antagonists) of a compound by measuring its effect on intracellular calcium levels following receptor activation.

Objective: To measure the concentration of an agonist that produces 50% of the maximal response (EC50) or the concentration of an antagonist that inhibits the agonist response by 50% (IC50).

General Protocol:

  • Cell Culture: Adherent cells expressing the receptor of interest (e.g., CHO-K1/OXTR cells) are seeded into multi-well plates (e.g., 384-well black plates) and cultured overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer. The dye is taken up by the cells and, upon binding to calcium, its fluorescence properties change.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The instrument adds the test compound (agonist) at various concentrations to the wells. For antagonist testing, the cells are pre-incubated with the antagonist before the addition of a fixed concentration of an agonist (e.g., oxytocin).

  • Fluorescence Measurement: The fluorescence intensity is measured in real-time, immediately before and after the addition of the compound(s). An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence is plotted against the concentration of the test compound. For agonists, a dose-response curve is generated to determine the EC50 value. For antagonists, the inhibition of the agonist response is used to calculate the IC50 value.

Oxytocin Receptor Signaling Pathway

Activation of the oxytocin receptor, a Gq/11-coupled receptor, primarily initiates a well-characterized signaling cascade leading to an increase in intracellular calcium. This pathway is central to many of the physiological effects of oxytocin.

OTR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum OTR Oxytocin Receptor (OTR) Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (IP3R) IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response CaM Calmodulin (CaM) CaMK Ca2+/CaM-dependent Protein Kinase (CaMK) CaM->CaMK Activates CaMK->Cellular_Response Ca_ER Ca2+ Store IP3R->Ca_ER Opens Ca_cyto ↑ [Ca2+]i Ca_ER->Ca_cyto Release Ligand This compound (or other agonist) Ligand->OTR Binds to Ca_cyto->CaM Binds to

Caption: Oxytocin Receptor Gq Signaling Pathway.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for determining the selectivity profile of a non-peptide ligand like this compound.

Workflow cluster_assays In Vitro Assays Binding Radioligand Binding Assays (OTR, V1aR, V2R) Data_Analysis Data Analysis (Ki, EC50, IC50 calculation) Binding->Data_Analysis Functional Functional Assays (e.g., Calcium Mobilization) Functional->Data_Analysis Compound Test Compound (e.g., this compound) Compound->Binding Compound->Functional Selectivity Selectivity Profile Determination Data_Analysis->Selectivity Conclusion Conclusion on Ligand Selectivity and Potential Applications Selectivity->Conclusion

Caption: Workflow for Ligand Selectivity Profiling.

Conclusion

This guide provides a comparative overview of the selectivity of this compound in relation to other non-peptide oxytocin receptor ligands. The data indicates that while this compound is a potent partial agonist of the OTR, it also exhibits significant activity at vasopressin receptors, specifically as a V1aR antagonist and a V2R agonist. In contrast, ligands like LIT-001 show a more favorable selectivity profile for the OTR over the V1aR. The choice of ligand for a particular research application should, therefore, be guided by a careful consideration of its full receptor activity profile to avoid potential off-target effects and to ensure the accurate interpretation of experimental results. The provided experimental protocols and workflow diagrams offer a foundational understanding of how such selectivity profiles are determined.

References

Comparative Analysis of TC OT 39 Cross-Reactivity with Vasopressin Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological activity of TC OT 39 at the human oxytocin receptor (OTR) and its cross-reactivity with human vasopressin receptor subtypes V1a and V2. The data presented is compiled from publicly available pharmacological data. This document is intended to serve as a resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.

Introduction to this compound

This compound is a potent, non-peptide partial agonist of the oxytocin receptor.[1] Due to the high structural homology between the oxytocin and vasopressin receptors, it is crucial to characterize the selectivity profile of any OTR-targeted compound against its related vasopressin receptor subtypes.[2][3][4] This guide summarizes the binding affinity and functional potency of this compound at the OTR, V1a, and V2 receptors, providing a clear overview of its selectivity.

Quantitative Comparison of Receptor Activity

The pharmacological profile of this compound at the oxytocin and vasopressin V1a and V2 receptors is summarized in the tables below. Data is presented as equilibrium dissociation constant (Ki) for binding affinity and half-maximal effective concentration (EC50) for functional potency.

Table 1: Binding Affinity (Ki) of this compound at Oxytocin and Vasopressin Receptors

Receptor SubtypeLigandKi (nM)Species
Vasopressin V1aThis compound330Human

Note: A specific Ki value for this compound at the oxytocin and V2 receptors was not consistently reported in the reviewed literature.

Table 2: Functional Activity (EC50) of this compound at Oxytocin and Vasopressin Receptors

Receptor SubtypeLigandEC50 (nM)Functional ResponseSpecies
Oxytocin ReceptorThis compound33[1] / 180[5][6]Partial AgonistHuman
Vasopressin V2 ReceptorThis compound850Partial AgonistHuman

Note: There are slight variations in the reported EC50 values for the oxytocin receptor across different sources.

Signaling Pathways

The activation of oxytocin and vasopressin receptors initiates distinct intracellular signaling cascades. Understanding these pathways is essential for interpreting the functional consequences of ligand binding.

cluster_OTR Oxytocin Receptor (OTR) Signaling OTR OTR Gq_11 Gαq/11 OTR->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway PKC->MAPK

Figure 1: Oxytocin Receptor (OTR) Signaling Pathway.

The oxytocin receptor primarily couples to Gαq/11 G-proteins.[7][8][9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to the activation of downstream signaling cascades such as the MAPK pathway.[10]

cluster_V1aR Vasopressin V1a Receptor (V1aR) Signaling V1aR V1aR Gq_11_V1a Gαq/11 V1aR->Gq_11_V1a PLC_V1a Phospholipase C (PLC) Gq_11_V1a->PLC_V1a IP3_V1a IP3 PLC_V1a->IP3_V1a DAG_V1a DAG PLC_V1a->DAG_V1a Ca_release_V1a Ca²⁺ Release IP3_V1a->Ca_release_V1a PKC_V1a Protein Kinase C (PKC) DAG_V1a->PKC_V1a

Figure 2: Vasopressin V1a Receptor (V1aR) Signaling Pathway.

Similar to the OTR, the V1a receptor also couples to Gαq/11 proteins, leading to the activation of the phospholipase C pathway and subsequent increases in intracellular calcium and protein kinase C activity.[11]

cluster_V2R Vasopressin V2 Receptor (V2R) Signaling V2R V2R Gs Gαs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA

Figure 3: Vasopressin V2 Receptor (V2R) Signaling Pathway.

In contrast, the V2 receptor primarily couples to Gαs proteins.[12][13] Activation of the V2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of protein kinase A (PKA).[12]

Experimental Methodologies

The determination of binding affinities (Ki) and functional potencies (EC50) for compounds like this compound relies on standardized in vitro pharmacological assays.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

cluster_workflow Radioligand Binding Assay Workflow prep Prepare cell membranes expressing the receptor of interest incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation quantify->analyze

Figure 4: Experimental Workflow for Ki Determination.

Protocol Outline:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human receptor of interest (e.g., OTR, V1aR, or V2R) are prepared.

  • Competitive Binding: The membranes are incubated with a specific radioligand (e.g., [³H]-vasopressin) and increasing concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction is terminated, and bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (for EC50 Determination)

Functional assays measure the biological response elicited by a compound upon binding to its receptor. The choice of assay depends on the signaling pathway of the receptor.

Calcium Mobilization Assay (for Gq-coupled receptors like OTR and V1aR):

  • Cell Culture: Cells expressing the receptor of interest are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a plate reader.

  • Data Analysis: A dose-response curve is generated to determine the EC50 value.

cAMP Accumulation Assay (for Gs-coupled receptors like V2R):

  • Cell Culture: Cells expressing the V2 receptor are cultured in a multi-well plate.

  • Compound Incubation: The cells are incubated with varying concentrations of the test compound.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay.

  • Data Analysis: A dose-response curve is constructed to determine the EC50 value.

Conclusion

This compound is a potent partial agonist of the oxytocin receptor with demonstrable cross-reactivity at vasopressin V1a and V2 receptors. It acts as an antagonist at the V1a receptor and a significantly less potent partial agonist at the V2 receptor compared to its activity at the OTR. This selectivity profile is important for researchers to consider when designing experiments and interpreting results involving this compound. The methodologies outlined in this guide provide a framework for the pharmacological characterization of this and other related compounds.

References

A Comparative Analysis of TC OT 39 and L-368,899: Oxytocin and Vasopressin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two non-peptide modulators of the oxytocin and vasopressin receptor systems: TC OT 39 and L-368,899. Designed for researchers, scientists, and drug development professionals, this document outlines their biochemical properties, mechanisms of action, and selectivity profiles, supported by available experimental data.

Introduction to the Compounds

This compound is a non-peptide molecule characterized as a partial agonist of the oxytocin receptor (OTR) and an antagonist of the vasopressin V1a receptor.[1][2] Its dual activity makes it a valuable tool for dissecting the distinct roles of these closely related receptor systems.

L-368,899 is a potent and selective non-peptide antagonist of the oxytocin receptor.[3][4] It exhibits high affinity for the OTR with significant selectivity over vasopressin V1a and V2 receptors.[3][5] Its ability to cross the blood-brain barrier has made it a widely used tool in neuroscience research to investigate the central effects of oxytocin.[4][6]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and L-368,899, detailing their binding affinities and functional activities at the oxytocin and vasopressin receptors. It is important to note that the data are compiled from various sources and experimental conditions may differ.

Table 1: Binding Affinity (Ki) and Functional Activity (EC50/IC50) of this compound

ReceptorParameterValue (nM)Species/Assay SystemReference
Oxytocin Receptor (OTR)EC5033Not Specified[1]
Oxytocin Receptor (OTR)EC50180Not Specified[7]
Vasopressin V1a ReceptorKi330Not Specified[1][2][7]
Vasopressin V2 ReceptorEC50850Not Specified[1]

Table 2: Binding Affinity (Ki) and Functional Activity (IC50) of L-368,899

ReceptorParameterValue (nM)Species/Assay SystemReference
Oxytocin Receptor (OTR)IC508.9Rat Uterus[3][5]
Oxytocin Receptor (OTR)IC5026Human Uterus[3]
Oxytocin Receptor (OTR)Ki12.38Coyote Brain[8][9]
Vasopressin V1a ReceptorIC50370Not Specified[3][5]
Vasopressin V1a ReceptorKi511.6Coyote Brain[8]
Vasopressin V2 ReceptorIC50570Not Specified[3][5]

Mechanism of Action and Signaling Pathways

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[5][10][11][12][13][14][15] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][10][11][12][13][14][15] IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][10][11][12][13][14][15] This cascade of events is central to the physiological effects of oxytocin, such as uterine contractions.

This compound acts as a partial agonist at the OTR, meaning it binds to and activates the receptor, but elicits a submaximal response compared to the endogenous ligand, oxytocin. At the V1a receptor, it acts as an antagonist, blocking the receptor and preventing its activation by vasopressin.

L-368,899 is a competitive antagonist at the OTR. It binds to the receptor at the same site as oxytocin but does not activate it, thereby blocking the effects of the endogenous ligand.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling OTR Oxytocin Receptor (OTR) Gq Gαq/11 OTR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Physiological_Response Physiological Response (e.g., Uterine Contraction) Ca2_release->Physiological_Response PKC->Physiological_Response

Caption: Oxytocin Receptor Gq Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound (e.g., this compound or L-368,899) for the oxytocin receptor through competitive inhibition of a radiolabeled ligand.

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the oxytocin receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin or a selective radiolabeled antagonist).

    • Add increasing concentrations of the unlabeled test compound.

    • To determine non-specific binding, add a high concentration of an unlabeled standard oxytocin receptor ligand to a separate set of wells.

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, separating bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Curve_Fitting Competition Curve Fitting Counting->Curve_Fitting Ki_Calculation Ki Calculation Curve_Fitting->Ki_Calculation

Caption: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay

This protocol describes a general method for assessing the functional activity of compounds at the oxytocin receptor by measuring changes in intracellular calcium concentration.

  • Cell Culture and Dye Loading:

    • Culture cells expressing the oxytocin receptor in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate the plate to allow for de-esterification of the dye.

  • Compound Addition and Signal Detection:

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

    • Establish a baseline fluorescence reading.

    • Add the test compound (for agonist activity) or the test compound followed by oxytocin (for antagonist activity) to the wells.

    • Continuously measure the fluorescence intensity over time to monitor changes in intracellular calcium.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 value.

    • For antagonist activity, plot the inhibition of the oxytocin-induced response against the log concentration of the test compound to determine the IC50 value.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (OTR-expressing) Dye_Loading Calcium Dye Loading Cell_Culture->Dye_Loading Baseline Baseline Fluorescence Reading Dye_Loading->Baseline Compound_Addition Compound Addition Baseline->Compound_Addition Kinetic_Reading Kinetic Fluorescence Reading Compound_Addition->Kinetic_Reading Response_Curve Dose-Response Curve Generation Kinetic_Reading->Response_Curve EC50_IC50 EC50/IC50 Determination Response_Curve->EC50_IC50

References

A Comparative Guide to the Efficacy of TC OT 39 and Atosiban in Oxytocin Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TC OT 39 and atosiban, two modulators of the oxytocin receptor (OTR). The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for their studies. This document summarizes key pharmacological data, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows.

Introduction

Oxytocin (OT) is a neuropeptide that plays a crucial role in a variety of physiological processes, including uterine contraction during labor, lactation, and social bonding. The oxytocin receptor (OTR), a G-protein coupled receptor, is the primary target for therapeutic intervention in conditions such as preterm labor. Atosiban is a well-established OTR antagonist used clinically as a tocolytic to delay premature labor.[1] this compound, a newer non-peptide compound, has been characterized as a partial agonist of the OTR and an antagonist of the vasopressin V1a receptor. This guide provides a comparative analysis of their efficacy based on available experimental data.

Data Presentation

The following tables summarize the in vitro pharmacological data for this compound and atosiban, providing a quantitative comparison of their activity at the oxytocin and related vasopressin receptors.

CompoundTarget ReceptorParameterValue (nM)Notes
This compound Oxytocin ReceptorEC5033, 180[1]Partial agonist activity.
Oxytocin ReceptorKi147[2]Binding affinity.
Vasopressin V1a ReceptorKi330Antagonist activity.
Vasopressin V2 ReceptorKi>1000[2]Low antagonist activity.
Atosiban Oxytocin ReceptorIC505Inhibition of oxytocin-induced Ca2+ increase.[3]
Vasopressin V1a Receptor--Atosiban is a known competitive antagonist of the V1a receptor.

Signaling Pathways and Mechanisms of Action

The activation of the oxytocin receptor by its endogenous ligand, oxytocin, initiates a signaling cascade that leads to uterine muscle contraction. Atosiban acts as a competitive antagonist, blocking oxytocin from binding to its receptor and thereby inhibiting this cascade. This compound, as a partial agonist, can weakly activate the receptor but also competes with the full agonist (oxytocin), which can lead to a net reduction in signaling in the presence of high oxytocin concentrations. Both compounds also interact with the vasopressin V1a receptor, which can contribute to their overall physiological effects.

G Oxytocin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gq OTR->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Gq->PLC Activates Ca Ca2+ IP3->Ca Increases Intracellular Contraction Uterine Contraction Ca->Contraction Leads to Oxytocin Oxytocin Oxytocin->OTR Binds & Activates Atosiban Atosiban (Antagonist) Atosiban->OTR Binds & Blocks TCOT39 This compound (Partial Agonist) TCOT39->OTR Binds & Partially Activates

Caption: Oxytocin receptor signaling and points of intervention.

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the efficacy of compounds like this compound and atosiban.

Radioligand Binding Assay for Oxytocin Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the oxytocin receptor.

a. Membrane Preparation:

  • Homogenize tissues or cells expressing the oxytocin receptor (e.g., CHO-K1 cells overexpressing human OTR) in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA) and determine the protein concentration using a standard method like the Bradford assay.

b. Competition Binding Assay:

  • In a 96-well plate, add a constant amount of the membrane preparation (e.g., 20-50 µg protein/well).

  • Add a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-Oxytocin) at a concentration near its Kd value.

  • Add increasing concentrations of the unlabeled test compound (e.g., this compound or atosiban).

  • To determine non-specific binding, include wells with the radioligand and a high concentration of unlabeled oxytocin.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the Ki value from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay

This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the release of intracellular calcium following oxytocin receptor activation.

a. Cell Preparation:

  • Plate cells expressing the oxytocin receptor (e.g., CHO-K1/OTR) in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

b. Agonist Mode:

  • Add increasing concentrations of the test compound (e.g., this compound) to the wells.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader to capture the calcium response.

  • Plot the peak fluorescence response against the compound concentration to determine the EC50 value.

c. Antagonist Mode:

  • Pre-incubate the cells with increasing concentrations of the test compound (e.g., atosiban) for a defined period.

  • Add a fixed concentration of oxytocin (typically its EC80) to all wells to stimulate calcium release.

  • Measure the fluorescence intensity and plot the inhibition of the oxytocin-induced response against the antagonist concentration to determine the IC50 value.

In Vivo Model of Uterine Contraction (Rat Model)

This in vivo assay assesses the tocolytic efficacy of a compound by measuring its ability to inhibit oxytocin-induced uterine contractions in an anesthetized rat.

a. Animal Preparation:

  • Use a time-mated pregnant rat on day 21 of gestation.

  • Anesthetize the animal (e.g., with urethane).

  • Insert a pressure-sensitive catheter into the uterine horn to monitor intrauterine pressure changes.

  • Cannulate a femoral vein for intravenous administration of compounds.

b. Experimental Procedure:

  • Allow the animal to stabilize and record baseline uterine activity.

  • Administer a continuous intravenous infusion of oxytocin to induce regular uterine contractions.

  • Once a stable pattern of contractions is established, administer the test compound (e.g., this compound or atosiban) intravenously as a bolus followed by a continuous infusion.

  • Record the changes in the frequency and amplitude of uterine contractions for a defined period.

  • Analyze the data to determine the dose-dependent inhibitory effect of the test compound on oxytocin-induced uterine contractions.

G Experimental Workflow for Efficacy Validation cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Binding Radioligand Binding Assay (Determine Ki) Uterine Rat Uterine Contraction Model (Assess Tocolytic Activity) Binding->Uterine Candidate Selection Calcium Calcium Mobilization Assay (Determine EC50/IC50) Calcium->Uterine Candidate Selection Data Data Analysis & Comparison Uterine->Data Start Compound Synthesis (this compound / Atosiban) Start->Binding Start->Calcium

Caption: A typical workflow for validating the efficacy of OTR modulators.

Conclusion

Atosiban is a potent oxytocin receptor antagonist with well-documented tocolytic effects. This compound presents a more complex pharmacological profile as a partial agonist at the oxytocin receptor and an antagonist at the vasopressin V1a receptor. The choice between these two compounds for research purposes will depend on the specific experimental question. Atosiban is a suitable tool for studies requiring complete blockade of oxytocin signaling. This compound may be useful for investigating the effects of partial OTR activation or for studies where V1a receptor antagonism is also of interest. The experimental protocols provided in this guide offer a starting point for the in-house validation and comparison of these and other oxytocin receptor modulators.

References

A Comparative Guide to TC OT 39: A Non-Peptide Alternative to Traditional Oxytocin Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-peptide oxytocin receptor (OTR) agonist, TC OT 39, with traditional peptide-based agonists. It synthesizes available experimental data to highlight key differences in receptor affinity, functional activity, and potential therapeutic applicability. Detailed experimental protocols and signaling pathway diagrams are included to provide a comprehensive resource for researchers in the field.

Introduction: The Evolving Landscape of Oxytocin Receptor Agonism

The oxytocin receptor (OTR), a G-protein-coupled receptor (GPCR), is a critical target in drug development, primarily known for its role in uterine contraction during labor and lactation.[1][2] Its involvement in social behavior, anxiety, and cardiovascular regulation has expanded its therapeutic potential into neuropsychiatric and other disorders.[3] For decades, the field has been dominated by peptide-based agonists, such as the endogenous hormone oxytocin and its longer-acting analog, carbetocin.[4]

While effective, peptide-based drugs suffer from inherent limitations, including poor oral bioavailability and limited ability to cross the blood-brain barrier, restricting their administration routes and central nervous system applications.[5][6] This has driven the development of non-peptide, small-molecule agonists like this compound, which offer the promise of improved pharmacokinetic properties and novel therapeutic opportunities.[7][8]

Signaling Pathway of the Oxytocin Receptor

The primary signaling cascade initiated by OTR activation involves coupling to Gαq/11 proteins.[9][10] This stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10][11] This surge in intracellular Ca2+ is the principal mechanism behind physiological responses like myometrial smooth muscle contraction.[2] The OTR can also couple to other G-proteins, including Gs and Gi, leading to the modulation of additional signaling pathways.[10][12]

OTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) G_protein Gαq/βγ OTR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Muscle Contraction) Ca_release->Response Agonist Oxytocin Agonist Agonist->OTR Binds

Caption: Canonical Gq-protein coupled signaling pathway of the oxytocin receptor.

Comparative Performance Data

The following tables summarize the quantitative data for this compound and representative peptide-based agonists.

Table 1: Receptor Binding and Functional Activity Profile

This table compares the potency (EC₅₀) and binding affinity (Kᵢ) of this compound and key peptide agonists at the human oxytocin receptor (OTR) and the closely related vasopressin receptors (V₁ₐ and V₂). Lower values indicate higher potency or affinity.

CompoundTypeOTR EC₅₀ (nM)OTR Kᵢ (nM)V₁ₐ Kᵢ (nM)V₂ EC₅₀ (nM)Selectivity Notes
This compound Non-Peptide33147[13]330[14]850Partial agonist at OTR and V₂R; antagonist at V₁ₐR.[13]
Oxytocin Peptide0.08[15]0.83[16]20.38[16]330[15]Endogenous agonist with high potency at OTR. Lower affinity for vasopressin receptors.[16][17]
Carbetocin PeptideN/AN/AN/AN/AA long-acting peptide agonist with a binding profile similar to oxytocin.[4][18]
[Thr⁴,Gly⁷]OT (TGOT) PeptideN/AN/AN/AN/AA widely used, highly selective peptide agonist for OTR in research.[15][16]

N/A: Specific comparable data not available in the searched literature. EC₅₀ is the concentration for half-maximal activity. Kᵢ is the inhibition constant.

Table 2: General Pharmacokinetic and Physicochemical Properties

This table provides a qualitative comparison of the general properties that differentiate non-peptide small molecules from peptide-based agonists.

PropertyThis compound (Non-Peptide)Peptide Agonists (e.g., Oxytocin)
Molecular Weight Low (600.78 g/mol )High (~1007 g/mol )
Oral Bioavailability Potentially higher[3][5]Generally low to negligible[5]
Blood-Brain Barrier Penetration More likely[5]Very limited[5]
Metabolic Stability Generally higherSusceptible to rapid enzymatic degradation by oxytocinase.[19]
Route of Administration Potential for oralTypically intravenous or intranasal.[19][20]

Experimental Methodologies

Detailed protocols are essential for reproducing and comparing experimental findings. Below are representative methodologies for key assays used to characterize oxytocin agonists.

Protocol 1: Cell-Based Functional Reporter Assay (for EC₅₀ Determination)

This protocol describes a common method to quantify the functional activity of a test compound at the OTR using a luciferase reporter system.

  • Cell Culture: Human OTR-expressing reporter cells are thawed and cultured in a specialized medium (e.g., Cell Recovery Medium) in a T75 flask and incubated at 37°C in a 5% CO₂ incubator.[21]

  • Assay Plate Preparation: After reaching sufficient confluency, cells are harvested, resuspended in Compound Screening Medium, and seeded into a 96-well white, cell culture-ready assay plate.[21]

  • Compound Preparation and Application: Test compounds (e.g., this compound, Oxytocin) are serially diluted to create a range of concentrations. The diluted compounds are then added to the appropriate wells of the assay plate containing the cells.[21]

  • Incubation: The plate is incubated for a set period (e.g., 5-6 hours) at 37°C to allow for receptor activation and subsequent reporter gene expression.[21]

  • Luminescence Detection: Luciferase detection reagents are added to each well to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to OTR activation, is quantified using a luminometer.[21]

  • Data Analysis: Luminescence values are plotted against the log of the compound concentration. A non-linear regression analysis (e.g., sigmoidal dose-response curve) is used to calculate the EC₅₀ value, representing the concentration at which the compound elicits a half-maximal response.[21]

Protocol 2: In Vivo Uterine Contraction Assay (Rat Model)

This protocol outlines a method to assess the in vivo efficacy of an oxytocin agonist by measuring its effect on uterine contractions in a rat model. This compound has been shown to be active in such a model.

  • Animal Preparation: Anesthetized, female Sprague-Dawley rats, often pre-treated with estrogen to sensitize the uterus, are used. A catheter is implanted in the jugular vein for intravenous compound administration, and a pressure-sensitive balloon or probe is inserted into a uterine horn to monitor intrauterine pressure.[22]

  • Baseline Measurement: A stabilization period is allowed to record baseline uterine activity.

  • Compound Administration: The test compound (e.g., this compound) or a reference agonist (e.g., oxytocin) is administered intravenously.[22]

  • Response Monitoring: Changes in the frequency and amplitude of uterine contractions are continuously recorded for a defined period following administration.[22]

  • Data Analysis: The contractile response is quantified and compared to baseline and vehicle control groups to determine the compound's uterotonic efficacy. For antagonists, the assay is modified to measure the inhibition of oxytocin-induced contractions.[22]

Drug Discovery and Evaluation Workflow

The development of novel OTR agonists follows a structured workflow, from initial high-throughput screening to detailed in vivo characterization.

Drug_Discovery_Workflow cluster_in_vitro In Vitro / Cellular Screening cluster_in_vivo In Vivo / Preclinical Testing Screen 1. High-Throughput Screening (e.g., Reporter Gene Assay) Hit_ID 2. Hit Identification (Potent & Efficacious Compounds) Screen->Hit_ID Selectivity 3. Selectivity Profiling (Binding/Functional Assays on related receptors like V₁ₐR, V₂R) Hit_ID->Selectivity Lead_Opt 4. Lead Optimization (Structure-Activity Relationship Studies) Selectivity->Lead_Opt PK_PD 5. Pharmacokinetic Studies (ADME: Absorption, Distribution, Metabolism, Excretion) Lead_Opt->PK_PD Candidate Selection Efficacy 6. In Vivo Efficacy Models (e.g., Uterine Contraction, Social Behavior Models) PK_PD->Efficacy Tox 7. Toxicology & Safety Studies Efficacy->Tox

Caption: A typical workflow for the discovery and preclinical evaluation of OTR agonists.

Conclusion

This compound represents a significant advancement in the pursuit of non-peptide oxytocin receptor agonists.[7] While endogenous oxytocin remains the benchmark for potency at the OTR, this compound demonstrates a distinct pharmacological profile as a potent partial agonist. Its key advantage lies in its small-molecule nature, which offers the potential for improved oral bioavailability and central nervous system penetration—critical features that peptide-based agonists lack.[3][5]

However, its activity profile, including partial agonism at the V₂ receptor and antagonism at the V₁ₐ receptor, must be carefully considered for specific therapeutic applications.[13] For researchers and drug developers, this compound serves as a valuable pharmacological tool and a structural template for designing the next generation of OTR modulators with tailored selectivity and superior drug-like properties. The choice between a non-peptide agonist like this compound and a traditional peptide will ultimately depend on the desired therapeutic outcome, target tissue, and required route of administration.

References

Safety Operating Guide

Critical Safety Notice: TC OT 39 Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: TC OT 39 is a specific research chemical identified as a non-peptide partial agonist of the oxytocin receptor.[1][2][3][4] The information provided herein is for guidance purposes only and is based on general best practices for laboratory chemical disposal. It is not a substitute for a formal Safety Data Sheet (SDS). You must consult the SDS provided by the manufacturer for this compound before handling or disposing of this compound. Failure to adhere to the specific instructions in the SDS can result in serious safety hazards and regulatory violations.

Immediate Safety & Pre-Disposal Planning

Before beginning any disposal process, ensure you are operating in a designated and properly equipped area. A comprehensive Chemical Hygiene Plan (CHP) should be in place for your laboratory, outlining procedures for handling hazardous substances.[5][6]

Personal Protective Equipment (PPE) is mandatory. Based on the nature of the compound (a bioactive small molecule), the following PPE should be used:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat, buttoned fully.

  • Respiratory Protection: Use only under a certified chemical fume hood to avoid inhalation of dust or aerosols.[7]

Step-by-Step Disposal Protocol for this compound

This protocol assumes this compound is classified as a non-hazardous waste unless otherwise specified by the SDS. Should the SDS indicate hazardous characteristics (e.g., toxicity, reactivity), the procedure must be modified to comply with EPA and local regulations for hazardous waste.[8][9][10][11]

Step 1: Waste Identification and Segregation

  • Confirm the Waste: Ensure the waste container exclusively contains this compound and is not mixed with other reactive chemicals.[12]

  • Consult the SDS: The SDS is the definitive source for determining if this compound is a P-listed or U-listed hazardous waste, which requires stringent disposal protocols.[13]

  • Segregate: Do not mix this compound waste with solvents, aqueous waste, or other solid chemical waste unless explicitly permitted by your institution's waste management plan.

Step 2: Containerization

  • Primary Container: Collect waste this compound (solid powder) in a clearly labeled, sealable container that is compatible with the chemical.

  • Labeling: The waste container must be labeled with:

    • "Waste this compound"

    • CAS Number: 479232-57-0[1][3][4]

    • Molecular Formula: C₃₂H₄₀N₈O₂S[1][3][4]

    • Hazard identification (as per the SDS)

    • Accumulation Start Date

Step 3: Neutralization / Deactivation (If Required)

  • The SDS for this compound or similar compounds may specify a deactivation procedure. A common method for bioactive organic molecules involves chemical degradation.

  • Example Protocol (Hypothetical - Must be verified with SDS):

    • Work within a chemical fume hood.

    • Slowly add the solid waste to a solution of 10% sodium hypochlorite (bleach).

    • Allow the mixture to stir for a minimum of 2 hours to ensure complete degradation.

    • Neutralize the resulting solution to a pH between 6.0 and 8.0 using a suitable acid or base.

    • Dispose of the neutralized liquid as aqueous chemical waste.

Step 4: Final Disposal

  • Non-Hazardous: If confirmed as non-hazardous, the labeled waste container should be transferred to your institution's designated chemical waste storage area for collection by a licensed waste management vendor.

  • Hazardous: If this compound is deemed hazardous waste by the EPA or local regulations, it must be managed by a certified hazardous waste contractor.[8][10] The waste will be tracked using a hazardous waste manifest from its point of generation to its final disposal facility.[10][14]

  • Prohibited Disposal: Do not pour this compound, or solutions containing it, down the drain.[6] Do not dispose of it in regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for proper handling and waste profiling.

PropertyValueSource
Molecular Weight 600.78 g/mol [1][3]
CAS Number 479232-57-0[1][3][4]
EC₅₀ (Oxytocin Receptor) 33 nM - 180 nM[1][2][3]
Kᵢ (V₁ₐ Receptor) 330 nM[1][2][3]
Recommended Storage Store at -20°C[1][3]

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe sds 2. Consult Manufacturer's SDS ppe->sds is_hazardous 3. Is Waste Hazardous per SDS/EPA? sds->is_hazardous non_haz_path 4a. Segregate & Label as NON-HAZARDOUS Chemical Waste is_hazardous->non_haz_path No haz_path 4b. Segregate & Label as HAZARDOUS Chemical Waste is_hazardous->haz_path Yes storage 5. Transfer to Designated Waste Accumulation Area non_haz_path->storage haz_path->storage vendor_pickup 6. Arrange Pickup by Certified Waste Disposal Vendor storage->vendor_pickup end End: Disposal Complete vendor_pickup->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistics for Handling TC OT 39

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for TC OT 39 was publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, novel, non-peptide receptor modulators in a research laboratory setting. It is imperative to supplement this information with a thorough risk assessment specific to your laboratory's conditions and to consult with your institution's Environmental Health and Safety (EHS) department.

This compound is a potent non-peptide oxytocin receptor partial agonist and a vasopressin V1a receptor antagonist.[1] As with any novel research compound with limited toxicological data, it should be handled with a high degree of caution.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This should be considered the baseline, and a site-specific risk assessment may necessitate additional measures.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[2] A face shield should be worn over safety glasses when there is a splash hazard.[2]Protects against accidental splashes of solutions containing this compound and from airborne particles of the solid compound.
Hand Protection Double-gloving with compatible nitrile gloves is recommended.[2] Check manufacturer's glove compatibility charts for the specific solvents being used.Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Body Protection A fully buttoned lab coat, preferably a barrier coat resistant to chemicals.[3][4] Long pants and closed-toe shoes are mandatory.[1]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be required when handling the solid compound outside of a certified chemical fume hood or glove box.[5] Consult EHS.Prevents inhalation of the powdered compound, which is a primary route of exposure for potent substances.

Operational Plan for Handling this compound

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area within the laboratory, clearly marked with signage indicating the presence of a potent compound.

  • Ventilation: Whenever possible, handle this compound within a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.[6]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. Have a spill kit specifically for chemical spills readily available.

2. Step-by-Step Handling Protocol:

  • Weighing:

    • If possible, weigh the solid compound within a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.

    • Use dedicated spatulas and weigh boats.

  • Solution Preparation:

    • Prepare solutions in a chemical fume hood.

    • Add the solvent to the solid this compound slowly to avoid splashing.

  • Use in Experiments:

    • Clearly label all vessels containing this compound.

    • When transferring solutions, use appropriate tools such as calibrated pipettes to minimize drips and spills.

  • Decontamination:

    • Wipe down all surfaces in the designated handling area with an appropriate deactivating solution (if known) or a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent after each use.

    • Decontaminate all equipment that has come into contact with this compound.

Disposal Plan

All waste generated from the handling of this compound must be considered hazardous waste.[7][8]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, weigh boats, paper towels, and pipette tips, in a dedicated, clearly labeled hazardous waste container.[9]

    • The container should be made of a material compatible with the waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and rinsates, in a separate, sealed, and clearly labeled hazardous waste container.[9][10]

    • Ensure the container is compatible with the solvents used. Do not mix incompatible waste streams.[9]

  • Sharps Waste:

    • Dispose of any contaminated needles or other sharps in a designated sharps container.

2. Labeling and Storage:

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents, including this compound and any solvents.[10]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[8] The storage area should be secure and have secondary containment.

3. Final Disposal:

  • Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[10] Do not dispose of any this compound waste down the drain or in the regular trash.[7]

Experimental Workflow for Safe Handling and Disposal of this compound

This compound Safe Handling and Disposal Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Decontamination Decontamination cluster_Waste_Disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood/Glove Box) prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials handle_weigh Weigh Solid this compound prep_materials->handle_weigh Proceed to Handling handle_solution Prepare Stock Solution handle_weigh->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment decon_surfaces Decontaminate Work Surfaces handle_experiment->decon_surfaces After Experiment Completion decon_equipment Decontaminate Equipment decon_surfaces->decon_equipment waste_solid Segregate Solid Waste decon_equipment->waste_solid Dispose of Contaminated Items waste_liquid Segregate Liquid Waste decon_equipment->waste_liquid Dispose of Contaminated Liquids waste_label Label Waste Containers waste_solid->waste_label waste_liquid->waste_label waste_store Store in Satellite Accumulation Area waste_label->waste_store waste_pickup Arrange for EHS Pickup waste_store->waste_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TC OT 39
Reactant of Route 2
Reactant of Route 2
TC OT 39

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。